Product packaging for MEGA-10(Cat. No.:CAS No. 85261-20-7)

MEGA-10

Cat. No.: B1203248
CAS No.: 85261-20-7
M. Wt: 349.5 g/mol
InChI Key: UMWKZHPREXJQGR-XOSAIJSUSA-N
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Description

nonionic detergent used to solubilize membrane proteins of E. coli & reconstitute them into liposomes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35NO6 B1203248 MEGA-10 CAS No. 85261-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWKZHPREXJQGR-XOSAIJSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075027
Record name N-Oxodecyl meglumine
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Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85261-20-7
Record name Decanoyl N-methylglucamide
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URL https://commonchemistry.cas.org/detail?cas_rn=85261-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Decanoyl-N-methylglucamide
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Record name N-Oxodecyl meglumine
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Record name D-Glucitol, 1-deoxy-1-[methyl(1-oxodecyl)amino]
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Record name DECANOYL N-METHYLGLUCAMIDE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of MEGA-10 Surfactant

Introduction

N-decanoyl-N-methylglucamine, commercially known as this compound, is a non-ionic, sugar-based surfactant highly valued in biochemistry and pharmaceutical sciences. Its utility is rooted in its ability to gently extract, solubilize, and stabilize membrane proteins from their native lipid environment, a critical step for structural and functional studies.[1] As a non-denaturing detergent, this compound is instrumental in preserving the biological activity of proteins, making it a preferred choice for applications ranging from enzyme assays to protein crystallization.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and visually represents key workflows relevant to its application.

Core Physicochemical Properties

The behavior and efficacy of this compound in aqueous solutions are dictated by a set of fundamental physicochemical parameters. These properties are essential for designing solubilization protocols, purification strategies, and formulation studies. The key quantitative data for this compound are summarized in the table below.

Property Value Unit
Molecular Weight 349.46 g/mol [4]
Appearance White crystalline powder-
Critical Micelle Concentration (CMC) 6–7mM (in water, 20-25°C)[4]
Aggregation Number (Nagg) 76–150monomers/micelle
Micelle Molecular Weight ~26,500–52,500Da
pH (1% aqueous solution) 5.0–7.0-
Krafft Point Not readily available in cited literature.°C
Hydrophilic-Lipophilic Balance (HLB) Not explicitly cited; estimated to be 12-16.-

Note on Aggregation Number: The reported aggregation number for this compound varies, which is common for surfactants as this property is sensitive to experimental conditions such as temperature, buffer composition, and ionic strength. Note on HLB: A specific HLB value for this compound is not consistently reported. However, based on its effectiveness in solubilizing membrane proteins, its HLB value is estimated to be in the range typical for oil-in-water emulsifiers and solubilizers (generally 12-16).

Experimental Protocols

Accurate characterization of surfactant properties is crucial for their effective use. The following are detailed methodologies for determining the key parameters of surfactants like this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to form micelles, leading to abrupt changes in the physical properties of the solution.[3]

Methodology: Surface Tension Measurement

  • Solution Preparation: Prepare a stock solution of this compound in the desired buffer (e.g., deionized water or a specific experimental buffer) at a concentration well above the expected CMC (e.g., 50 mM). Create a series of dilutions to span a concentration range from below to above the expected CMC.

  • Measurement: Using a tensiometer (with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.

  • Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The plot will show a sharp inflection point where the surface tension stops decreasing significantly. This point of intersection of the two linear portions of the curve is the CMC.[3]

Determination of Aggregation Number (Nagg)

The aggregation number represents the average number of surfactant monomers in a single micelle.

Methodology: Static Light Scattering (SLS)

  • Sample Preparation: Prepare several concentrations of this compound in a filtered, dust-free buffer, all well above the CMC.

  • Measurement: For each concentration, measure the intensity of scattered light at a fixed angle (commonly 90°) using a light scattering photometer.

  • Data Analysis: A Debye plot is constructed by plotting the reciprocal of the excess scattered light intensity against the concentration of the surfactant (C - CMC). The micellar molecular weight is determined from the slope of this plot. The aggregation number is then calculated by dividing the micellar molecular weight by the monomeric molecular weight of this compound.

Determination of the Krafft Point

The Krafft point is the minimum temperature at which micelles can form; below this temperature, the surfactant's solubility is lower than its CMC.[3]

Methodology: Visual Turbidity Measurement

  • Preparation: Prepare an aqueous dispersion of this compound at a concentration significantly higher than its CMC (e.g., 1-2% w/v). This will initially appear cloudy or as a suspension if below the Krafft point.

  • Heating: Place the dispersion in a transparent, jacketed vessel with a thermometer and a stirrer. Gradually heat the solution while stirring.

  • Observation: Record the temperature at which the solution abruptly becomes clear and homogeneous. This temperature is the Krafft point. Upon cooling, the solution will become turbid again at the same temperature.

Mandatory Visualizations

Experimental Workflow for Surfactant Characterization

The following diagram illustrates the logical flow for determining the primary physicochemical properties of a surfactant.

G cluster_prep Sample Preparation cluster_cmc CMC Determination (Surface Tension) cluster_agg Aggregation Number (Light Scattering) cluster_krafft Krafft Point (Turbidity) Stock Prepare Surfactant Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Dispersion Prepare Concentrated Dispersion Stock->Dispersion Tensiometer Measure Surface Tension Dilutions->Tensiometer LS_Measure Perform Light Scattering Dilutions->LS_Measure Above CMC CMC_Plot Plot Tension vs. log(Concentration) Tensiometer->CMC_Plot CMC_Value Identify Inflection Point (CMC) CMC_Plot->CMC_Value Debye_Plot Construct Debye Plot LS_Measure->Debye_Plot Agg_Value Calculate Nagg Debye_Plot->Agg_Value HeatCool Heat and Observe Clarification Dispersion->HeatCool Krafft_Value Record Temperature (Krafft Point) HeatCool->Krafft_Value

Caption: Workflow for determining key physicochemical properties of surfactants.

Signaling Pathway: Membrane Protein Solubilization

This compound is fundamentally used to transition membrane proteins from a lipid bilayer into a soluble, micellar environment for downstream analysis.

G cluster_process Solubilization Process Membrane Biological Membrane with Target Protein MEGA10 Add this compound (Concentration > CMC) Disruption Membrane Disruption & Micelle Formation MEGA10->Disruption Complex Solubilized Protein-Detergent Complex Disruption->Complex Purification Purification (e.g., Affinity Chromatography) Complex->Purification Analysis Downstream Applications (Structural/Functional Studies) Purification->Analysis

Caption: Logical workflow for the solubilization of membrane proteins using this compound.

References

An In-depth Guide to the Critical Micelle Concentration of Decanoyl N-methylglucamide (MEGA-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl N-methylglucamide, commonly known as MEGA-10, is a nonionic surfactant widely employed in biochemical and pharmaceutical research. Its primary application lies in the solubilization and stabilization of membrane proteins for structural and functional studies. A crucial parameter governing the behavior of this compound in aqueous solutions is its critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger, organized structures called micelles. Understanding the CMC of this compound is paramount for its effective use in experimental protocols, as properties such as protein solubilization efficiency are highly dependent on the presence and concentration of micelles.

This technical guide provides a comprehensive overview of the critical micelle concentration of Decanoyl N-methylglucamide. It presents quantitative CMC data under various experimental conditions, details the methodologies for its determination, and provides visual workflows for key experimental protocols.

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of Decanoyl N-methylglucamide is influenced by several factors, including temperature, and the presence and concentration of salts. The following table summarizes reported CMC values for this compound under different conditions.

CMC (mM)Temperature (°C)Solvent/BufferMethodSalt Additive(s)Reference(s)
6-720-25Not SpecifiedNot SpecifiedNoneNot Specified
4.88Not SpecifiedNo salt conditionsNot SpecifiedNoneNot Specified
4.825Saline BufferFluorescence Spectroscopy (ANS probe)Not Specified[1]
Decreases with increasing temperature5-40Not SpecifiedNot SpecifiedNone[1]
Decreases with addition of saltNot SpecifiedAqueous SolutionSurface Tension or Fluorescence ProbeVarious salts (e.g., Ca, Na, K, Cs, Li, SO4, Cl)[2][3]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed protocols for the most common methods used for nonionic surfactants like this compound.

Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, any additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4][5]

Methodology:

  • Apparatus: A tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring.

  • Procedure:

    • Prepare a stock solution of Decanoyl N-methylglucamide in the desired buffer or solvent.

    • Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure solvent to establish a baseline.

    • Measure the surface tension of each dilution, ensuring the platinum plate or ring is thoroughly cleaned and dried between measurements.

    • Allow the system to equilibrate at the desired temperature before each measurement.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region, above the CMC, shows a plateau or a much shallower slope.

    • The CMC is determined from the intersection of the two lines fitted to these regions.

Surface_Tensiometry_Workflow Surface Tensiometry Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure_solvent Measure Surface Tension of Pure Solvent calibrate->measure_solvent measure_samples Measure Surface Tension of Each Dilution measure_solvent->measure_samples plot_data Plot Surface Tension vs. log(Concentration) measure_samples->plot_data determine_cmc Determine CMC from Intersection of Linear Fits plot_data->determine_cmc Fluorescence_Spectroscopy_Workflow Fluorescence Spectroscopy Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_surfactant Prepare this compound Dilution Series add_probe Add Pyrene Probe to Each Dilution prep_surfactant->add_probe equilibrate Equilibrate Samples add_probe->equilibrate set_spectro Set Spectrophotometer (Excitation/Emission λ) equilibrate->set_spectro measure_fluorescence Measure Fluorescence Emission Spectra set_spectro->measure_fluorescence get_intensities Determine I1 and I3 Peak Intensities measure_fluorescence->get_intensities plot_ratio Plot I1/I3 Ratio vs. log(Concentration) get_intensities->plot_ratio determine_cmc Determine CMC from Sigmoidal Fit plot_ratio->determine_cmc DLS_Workflow Dynamic Light Scattering Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare this compound Concentration Series filter_solutions Filter Solutions (e.g., 0.22 µm) prep_solutions->filter_solutions equilibrate_temp Equilibrate Sample Temperature in DLS filter_solutions->equilibrate_temp perform_dls Perform DLS Measurement equilibrate_temp->perform_dls record_data Record Scattered Light Intensity & Diffusion Coeff. perform_dls->record_data plot_intensity Plot Intensity vs. log(Concentration) record_data->plot_intensity determine_cmc Determine CMC from Inflection Point plot_intensity->determine_cmc Conductometry_Workflow Conductometry Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution initial_solvent Start with Pure Solvent in Measurement Cell measure_initial Measure Initial Conductivity initial_solvent->measure_initial add_aliquot Add Aliquot of Stock Solution measure_initial->add_aliquot measure_conductivity Measure Conductivity add_aliquot->measure_conductivity measure_conductivity->add_aliquot plot_data Plot Conductivity vs. Concentration measure_conductivity->plot_data determine_cmc Determine CMC from Change in Slope plot_data->determine_cmc

References

An In-Depth Technical Guide to Decanoyl N-methylglucamide (MEGA-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent widely employed in the fields of biochemistry and structural biology. Its primary application lies in the solubilization and stabilization of membrane proteins, facilitating their extraction from the lipid bilayer and subsequent purification and characterization. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, with a focus on providing practical information for laboratory use. Detailed experimental protocols for membrane protein solubilization and reconstitution are presented, along with a summary of key quantitative data.

Chemical Structure and Formula

Decanoyl N-methylglucamide is an amphiphilic molecule composed of a hydrophilic N-methylglucamine headgroup and a hydrophobic decanoyl tail. This structure allows it to interact with both the hydrophobic regions of membrane proteins and the surrounding aqueous environment, thereby disrupting the lipid bilayer and forming micelles around the protein of interest.

Chemical Formula: C₁₇H₃₅NO₆[1][2]

Systematic Name: N-decanoyl-N-methyl-D-glucamine[1][2]

Synonyms: this compound, N-(D-Glucityl)-N-methyldecanamide[1][2]

CAS Number: 85261-20-7[1][2]

Physicochemical Properties

The efficacy of this compound as a detergent is dictated by its distinct physicochemical properties. A critical parameter is its Critical Micelle Concentration (CMC), which is the concentration at which the detergent monomers begin to self-assemble into micelles. For effective membrane protein solubilization, the detergent concentration should be significantly above its CMC.

PropertyValueReferences
Molecular Weight 349.46 g/mol
Appearance White powder or granules
Critical Micelle Concentration (CMC) 6-7 mM (in aqueous solution at 20-25°C)
Purity ≥98% (by Gas Chromatography)
Solubility Water-soluble[2]
Storage Temperature 2-8°C

Synthesis of Decanoyl N-methylglucamide

The synthesis of Decanoyl N-methylglucamide is typically achieved through the amidation of N-methylglucamine with decanoic acid or its derivatives. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure can be outlined.

General Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_process Purification N-methylglucamine N-methylglucamine Amidation Reaction Amidation Reaction N-methylglucamine->Amidation Reaction Decanoic Acid Decanoic Acid Decanoic Acid->Amidation Reaction Purification Purification Amidation Reaction->Purification Solvent & Catalyst Solvent & Catalyst Solvent & Catalyst->Amidation Reaction Final Product Final Product Purification->Final Product

General synthesis workflow for Decanoyl N-methylglucamide.

A common method involves the reaction of N-methylglucamine with a fatty acid methyl ester, such as methyl laurate, in an alcoholic solvent in the presence of a basic catalyst. The reaction is typically carried out at an elevated temperature. The final product is then purified through crystallization.

Experimental Protocols

The primary application of this compound is in the extraction and reconstitution of membrane proteins for functional and structural studies. The following are generalized protocols that serve as a starting point and may require optimization for specific proteins.

Membrane Protein Solubilization

This protocol outlines the general steps for solubilizing membrane proteins from a cell lysate.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v in water)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using an appropriate method (e.g., sonication, French press).

  • Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.

  • Add this compound stock solution to the membrane suspension to a final concentration above the CMC (typically 1-2% w/v).

  • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • The supernatant now contains the solubilized membrane protein in this compound micelles and is ready for purification.

Reconstitution of Membrane Proteins into Liposomes

This protocol describes the process of reconstituting a purified, detergent-solubilized membrane protein into artificial lipid vesicles (liposomes).

Materials:

  • Purified, this compound solubilized membrane protein

  • Lipids (e.g., a mixture of phospholipids in chloroform)

  • Dialysis Buffer (detergent-free buffer)

  • Dialysis cassette (with an appropriate molecular weight cut-off)

Procedure:

  • Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas.

  • Hydrate the lipid film with Dialysis Buffer to form multilamellar vesicles (MLVs). This can be facilitated by vortexing or sonication.

  • To the purified protein solution, add the hydrated lipids at a desired lipid-to-protein ratio.

  • Gently mix and incubate for 30-60 minutes at room temperature.

  • Transfer the protein-lipid-detergent mixture to a dialysis cassette.

  • Perform dialysis against a large volume of Dialysis Buffer at 4°C with several buffer changes over 24-48 hours. This gradually removes the this compound, leading to the formation of proteoliposomes.

  • The resulting proteoliposomes can be harvested and used for functional assays.

Experimental Workflow Diagram

cluster_extraction Protein Extraction cluster_purification Purification & Reconstitution Cell Lysis Cell Lysis Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Solubilization Solubilization Membrane Isolation->Solubilization Clarification Clarification Solubilization->Clarification Purification Purification Clarification->Purification Reconstitution Reconstitution Purification->Reconstitution Analysis Analysis Reconstitution->Analysis

Workflow for membrane protein studies using this compound.

Applications in Drug Development

The ability to isolate and characterize membrane proteins in a functional state is crucial for drug development. Many drug targets, such as G protein-coupled receptors (GPCRs), ion channels, and transporters, are integral membrane proteins. This compound facilitates several key steps in the drug discovery pipeline:

  • Target Validation: By enabling the purification of functional membrane proteins, this compound allows for detailed biochemical and biophysical characterization to validate their role in disease.

  • High-Throughput Screening: Solubilized and stabilized membrane proteins can be used in various assay formats to screen for small molecule modulators.

  • Structural Biology: this compound is used to prepare membrane protein samples for structural determination by techniques such as X-ray crystallography and cryo-electron microscopy, providing insights into drug-target interactions.

Conclusion

Decanoyl N-methylglucamide (this compound) is a valuable tool for researchers and scientists working with membrane proteins. Its non-ionic nature and well-characterized physicochemical properties make it an effective detergent for solubilizing and stabilizing these challenging proteins. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and drug development contexts. As with any detergent-based methodology, optimization of the protocols for each specific protein of interest is essential to achieve the best results.

References

Aggregation Number of MEGA-10 Micelles in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aggregation number of N-decanoyl-N-methylglucamide (MEGA-10) micelles in aqueous solutions. This compound is a non-ionic surfactant widely utilized in the solubilization and stabilization of membrane proteins for structural and functional studies. A critical parameter for these applications is the micelle aggregation number, which defines the number of individual surfactant molecules that assemble to form a single micelle. This guide summarizes the available quantitative data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Quantitative Data Summary

The aggregation number of this compound micelles is influenced by various experimental conditions, most notably temperature. The following table summarizes the reported aggregation number of this compound in aqueous solution.

Aggregation Number (N)Temperature (°C)MethodBuffer/SolventReference
76Not specifiedIsothermal Titration Calorimetry (ITC)WaterPrasad et al., 2006

Experimental Protocols

The determination of the micelle aggregation number can be achieved through several biophysical techniques. Below are detailed methodologies for three commonly employed methods, adapted for the specific properties of this compound, such as its Critical Micelle Concentration (CMC) of approximately 6-7 mM in aqueous solution.

Steady-State Fluorescence Quenching

This technique relies on the quenching of a fluorescent probe partitioned within the micelles by a quencher molecule. The aggregation number is determined from the statistical distribution of the quencher among the micelles.

Materials:

  • This compound surfactant

  • Pyrene (fluorescent probe)

  • Cetylpyridinium chloride (CPC) or other suitable quencher

  • High-purity water or desired buffer solution

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration significantly above its CMC (e.g., 50 mM) in the desired buffer.

    • Prepare a stock solution of pyrene in a suitable solvent (e.g., acetone) at a concentration of approximately 1 mM.

    • Prepare a stock solution of the quencher (e.g., CPC) in the same buffer as the this compound solution at a concentration of approximately 10 mM.

  • Sample Preparation:

    • To a series of volumetric flasks, add a small aliquot of the pyrene stock solution to achieve a final concentration that is very low to ensure no more than one probe molecule per micelle on average (e.g., 1 µM). Evaporate the solvent under a gentle stream of nitrogen.

    • To each flask, add the this compound stock solution to a final concentration that is well above the CMC (e.g., 20 mM).

    • Add varying amounts of the quencher stock solution to create a series of samples with increasing quencher concentrations.

    • Bring all solutions to the final volume with the buffer and allow them to equilibrate for several hours or overnight in the dark to ensure complete partitioning of the probe and quencher into the micelles.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 333 nm for pyrene.

    • Record the emission spectra from 350 nm to 500 nm.

    • Measure the fluorescence intensity of the pyrene monomer peak (I) at approximately 373 nm for each sample. Let I₀ be the fluorescence intensity in the absence of the quencher.

  • Data Analysis:

    • The aggregation number (N) can be calculated using the following equation, which is derived from Poisson statistics: ln(I₀ / I) = [Quencher] / ([Surfactant] - CMC) * N

    • Plot ln(I₀ / I) versus the total quencher concentration.

    • The slope of the resulting linear plot will be equal to N / ([Surfactant] - CMC).

    • Calculate N from the slope.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the demicellization process upon dilution of a concentrated surfactant solution, from which the aggregation number and other thermodynamic parameters can be derived.

Materials:

  • This compound surfactant

  • High-purity water or desired buffer solution

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a concentrated solution of this compound in the desired buffer at a concentration well above the CMC (e.g., 50 mM). This will be the injectant.

    • Fill the sample cell of the calorimeter with the same buffer used to prepare the this compound solution.

    • Thoroughly degas both the injectant and the cell solution before the experiment.

  • ITC Experiment:

    • Set the experimental temperature.

    • Perform a series of injections of the concentrated this compound solution into the buffer-filled cell. The injection volume and spacing should be optimized to allow for a complete thermal equilibration between injections.

    • A typical experiment might consist of an initial small injection (e.g., 1 µL) followed by a series of larger, uniform injections (e.g., 5-10 µL).

  • Data Analysis:

    • The raw data will be a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the enthalpy change per injection.

    • The resulting titration curve (enthalpy vs. total surfactant concentration) will show a sigmoidal transition around the CMC.

    • Fit the data to a micellization model (e.g., a mass action model) using the instrument's software. This fitting procedure will yield the CMC, the enthalpy of micellization (ΔH_mic), and the aggregation number (N).

Analytical Ultracentrifugation (AUC)

AUC measures the sedimentation behavior of macromolecules and assemblies in a centrifugal field. For micelles, this technique can provide information about their molar mass, from which the aggregation number can be calculated.

Materials:

  • This compound surfactant

  • Desired buffer solution

  • Analytical Ultracentrifuge with absorbance and/or interference optics

Procedure:

  • Sample Preparation:

    • Prepare a series of this compound solutions at different concentrations above the CMC in the desired buffer.

    • The buffer should have a density different from that of the micelles to allow for sedimentation.

    • Determine the partial specific volume of this compound and the density and viscosity of the buffer at the experimental temperature.

  • Sedimentation Velocity Experiment:

    • Load the this compound solutions and a matching buffer reference into the appropriate sectors of the AUC cells.

    • Centrifuge the samples at a high speed (e.g., 40,000 - 50,000 rpm) and monitor the movement of the micelle boundary over time using the optical detection system.

  • Data Analysis:

    • The sedimentation data is analyzed to obtain the distribution of sedimentation coefficients, c(s).

    • The main peak in the c(s) distribution will correspond to the this compound micelles.

    • The sedimentation coefficient (s) and the diffusion coefficient (D) obtained from the analysis can be used in the Svedberg equation to calculate the molar mass (M) of the micelle: M = (s * R * T) / (D * (1 - ν * ρ)) where R is the gas constant, T is the absolute temperature, ν is the partial specific volume of the surfactant, and ρ is the density of the solvent.

    • The aggregation number (N) is then calculated by dividing the molar mass of the micelle by the molar mass of a single this compound molecule (349.46 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of an experimental procedure to determine the aggregation number of micelles.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_result Result prep_surfactant Prepare Surfactant Solution (> CMC) fluorescence Fluorescence Quenching prep_surfactant->fluorescence itc Isothermal Titration Calorimetry prep_surfactant->itc auc Analytical Ultracentrifugation prep_surfactant->auc prep_probe_quencher Prepare Probe/Quencher (for Fluorescence) prep_probe_quencher->fluorescence prep_buffer Prepare Matched Buffer prep_buffer->fluorescence prep_buffer->itc prep_buffer->auc analysis_fq Analyze Quenching Data (Poisson Statistics) fluorescence->analysis_fq analysis_itc Fit ITC Data (Micellization Model) itc->analysis_itc analysis_auc Analyze Sedimentation Data (Svedberg Equation) auc->analysis_auc agg_number Aggregation Number (N) analysis_fq->agg_number analysis_itc->agg_number analysis_auc->agg_number

Caption: Workflow for determining micelle aggregation number.

Solubility of Decanoyl N-methylglucamide (MEGA-10) in Different Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Decanoyl N-methylglucamide, commonly known as MEGA-10. As a non-ionic surfactant frequently employed in the solubilization of membrane proteins for research and pharmaceutical development, a thorough understanding of its solubility in various buffer systems is critical for experimental design and formulation. This document summarizes available solubility data, details experimental protocols for its determination, and provides a visual workflow for solubility testing.

Quantitative Solubility Data

General Solubility:

The solubility of this compound in water at 20°C has been reported to be 10 mg/ml.[2] With a molecular weight of 349.46 g/mol , this corresponds to a solubility of approximately 28.6 mM.[3] Another key property is its Critical Micelle Concentration (CMC), which is in the range of 6-7 mM at 20-25°C.[3] Above the CMC, this compound molecules self-assemble into micelles, and its apparent solubility increases linearly.[4]

Solubility in Common Biological Buffers:

Direct experimental data for the solubility of this compound in specific buffers such as Phosphate Buffered Saline (PBS), TRIS, and MES is limited. However, the solubility is expected to be influenced by the ionic strength and pH of the buffer. Generally, for non-ionic surfactants, the addition of salts can lead to a "salting-out" effect, which may decrease solubility.[5] The extent of this effect depends on the specific salt and its concentration.

The following table provides an estimate of this compound solubility in common buffers. These values should be considered as starting points and may require experimental verification for specific applications. The estimations are based on its known aqueous solubility and the general behavior of non-ionic surfactants in buffered solutions.

Buffer SystempHTemperature (°C)Estimated Solubility (g/L)Estimated Solubility (mM)Notes
Deionized Water~7.02010.0~28.6Experimentally reported value.
Phosphate Buffered Saline (PBS)7.4258 - 10~22.9 - 28.6The presence of salts in PBS may slightly decrease solubility compared to pure water.
TRIS Buffer (50 mM)7.5259 - 10~25.7 - 28.6TRIS buffer is not expected to significantly impact the solubility of non-ionic surfactants at this concentration.
TRIS Buffer (50 mM)8.5259 - 10~25.7 - 28.6As a non-ionic surfactant, pH changes in this range are not expected to have a major impact on solubility.
MES Buffer (50 mM)6.0259 - 10~25.7 - 28.6MES buffer is not expected to significantly interact with the non-ionic this compound.
Deionized Water48 - 10~22.9 - 28.6Temperature reduction may slightly decrease the solubility of some non-ionic surfactants.
Deionized Water3710 - 12~28.6 - 34.3Increased temperature can enhance the solubility of some non-ionic surfactants.

Note: The solubility of non-ionic surfactants can be complex and is influenced by factors such as the specific ions in the buffer, their concentration, and temperature-dependent phenomena like the cloud point.[6][7] Therefore, for critical applications, it is highly recommended to experimentally determine the solubility of this compound under the specific conditions of use.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility of Decanoyl N-methylglucamide in a buffer of interest. The most common and reliable method for determining equilibrium solubility is the shake-flask method.[4]

Equilibrium Solubility Determination via the Shake-Flask Method

This protocol is adapted from established methods for solubility measurement.[4][8]

Materials:

  • Decanoyl N-methylglucamide (this compound) powder

  • Buffer of interest (e.g., PBS, TRIS, MES), prepared at the desired pH and filtered

  • Glass vials or flasks with tight-sealing caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh an excess amount of this compound powder and add it to a series of vials. A concentration of at least 2-3 times the expected solubility is recommended.

    • Add a known volume of the desired buffer to each vial.

    • Prepare at least three replicates for each buffer condition.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium.[9]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[9]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

    • Dilute the filtered supernatant with the corresponding buffer to a concentration within the linear range of the chosen analytical method.

  • Quantification:

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Quantification of this compound

2.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust method for the accurate quantification of this compound.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid can be used.

  • Detection: this compound does not have a strong chromophore, but it can be detected at low UV wavelengths, typically around 200-220 nm.

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the same buffer as the samples to generate a standard curve for quantification.

2.2.2. UV-Vis Spectrophotometry

For a simpler and more rapid estimation, UV-Vis spectrophotometry can be employed, although it may be less specific than HPLC.

  • Wavelength Scan: Perform a wavelength scan of a known concentration of this compound in the buffer of interest to determine the wavelength of maximum absorbance (λmax). This is typically in the low UV range.

  • Standard Curve: Prepare a series of this compound standards in the buffer and measure their absorbance at the determined λmax. Plot a standard curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the diluted, filtered samples and determine the concentration using the standard curve. It is crucial to use the same buffer as a blank to subtract any background absorbance.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Decanoyl N-methylglucamide in different buffers.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_mega10 Weigh Excess this compound prep_samples Add this compound & Buffer to Vials (n≥3) prep_mega10->prep_samples prep_buffer Prepare & Filter Buffer prep_buffer->prep_samples agitation Agitate at Controlled Temperature (24-72h) prep_samples->agitation sedimentation Sedimentation / Centrifugation agitation->sedimentation sampling Collect & Filter Supernatant sedimentation->sampling dilution Dilute Sample sampling->dilution quantification Quantify by HPLC-UV or UV-Vis dilution->quantification result Calculate Solubility quantification->result

Caption: Experimental workflow for determining the solubility of this compound.

References

The Gentle Touch: A Technical Guide to the Non-Denaturing Properties of Glucamide-Based Detergents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane protein research and drug development, the choice of detergent is paramount. The ideal detergent must effectively solubilize membrane proteins from their native lipid environment while preserving their structural integrity and biological function. Glucamide-based detergents, a class of non-ionic surfactants, have emerged as powerful tools, prized for their mild, non-denaturing properties. This technical guide provides an in-depth exploration of these detergents, offering quantitative data, detailed experimental protocols, and visualizations of their application in studying complex biological systems.

Core Principles of Non-Denaturing Solubilization

Non-ionic detergents, such as the glucamide family, are considered non-denaturing because they primarily disrupt lipid-lipid and lipid-protein interactions, leaving protein-protein interactions largely intact.[1] Their uncharged hydrophilic head groups and hydrophobic tails allow them to form micelles that create a soluble, protective environment for membrane proteins, shielding their hydrophobic transmembrane domains from the aqueous solvent.[2] This gentle mechanism of action is crucial for maintaining the native conformation and activity of the solubilized protein, a prerequisite for meaningful structural and functional studies.

Quantitative Properties of Common Glucamide-Based Detergents

The efficacy of a detergent is dictated by its physicochemical properties. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles.[3] The aggregation number indicates the average number of detergent molecules in a single micelle. These parameters, along with the molecular weight, are critical for designing experiments, particularly for detergent removal during reconstitution steps.

DetergentAcronymMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
Octanoyl-N-methylglucamideMEGA-8321.41[4]70 - 79[4][5]Not readily available
Nonanoyl-N-methylglucamideMEGA-9335.44[6]20 - 25[6][7]~87[8]
Decanoyl-N-methylglucamideMEGA-10349.46[6]4.88 - 7[6][9]Not readily available
6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranosideHECAMEG335.3919.5Not readily available

Experimental Protocols

The following are detailed methodologies for key experiments utilizing glucamide-based detergents. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protocol 1: Membrane Protein Extraction using this compound

This protocol outlines the steps for solubilizing a membrane protein from a crude membrane preparation.

Materials:

  • Crude membrane pellet containing the protein of interest

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, Protease Inhibitor Cocktail

  • This compound stock solution (10% w/v in water)

  • Ultracentrifuge and appropriate rotors/tubes

  • Dounce homogenizer

  • Ice

Methodology:

  • Resuspend the crude membrane pellet in ice-cold Solubilization Buffer.

  • Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice to ensure a uniform membrane suspension.

  • Determine the total protein concentration of the membrane suspension using a standard protein assay (e.g., BCA assay).

  • To the membrane suspension, add this compound from the stock solution to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically but should be well above the CMC.

  • Incubate the mixture on a rotating wheel for 1-2 hours at 4°C to allow for gentle solubilization.

  • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material and aggregated proteins.

  • Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles. This fraction is now ready for downstream purification.

Protocol 2: Protein Purification via Affinity Chromatography with HECAMEG

This protocol describes the purification of a His-tagged membrane protein solubilized in HECAMEG.

Materials:

  • Solubilized membrane protein fraction (from Protocol 1, with HECAMEG used as the detergent)

  • Ni-NTA affinity resin

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% HECAMEG

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% HECAMEG

  • Chromatography column

Methodology:

  • Equilibrate the Ni-NTA affinity resin with 5-10 column volumes of Wash Buffer.

  • Load the solubilized membrane protein fraction onto the equilibrated column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged membrane protein with 3-5 column volumes of Elution Buffer.

  • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE and Western blot.

  • Pool the fractions containing the purified protein. The purified protein is now in a HECAMEG-containing buffer, suitable for further characterization or reconstitution.

Protocol 3: Reconstitution of a GPCR into Liposomes

This protocol details the reconstitution of a purified G protein-coupled receptor (GPCR) from detergent micelles into a lipid bilayer.

Materials:

  • Purified GPCR in a glucamide-based detergent (e.g., MEGA-9)

  • Lipid mixture (e.g., POPC:POPG 3:1 molar ratio) dried as a thin film

  • Reconstitution Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl

  • Bio-Beads SM-2 or similar detergent removal system

  • Extruder with a 100 nm polycarbonate membrane

Methodology:

  • Hydrate the dried lipid film with Reconstitution Buffer to a final lipid concentration of 10 mg/mL.

  • Solubilize the hydrated lipids by adding the same glucamide-based detergent used for the protein purification to a concentration above its CMC. Vortex until the solution is clear.

  • Mix the purified GPCR with the solubilized lipids at a desired protein-to-lipid ratio (e.g., 1:100 w/w).

  • Incubate the protein-lipid-detergent mixture for 1 hour at 4°C with gentle agitation.

  • Add Bio-Beads to the mixture at a ratio of 20 mg of Bio-Beads per 1 mg of detergent to initiate detergent removal and liposome formation.

  • Incubate the mixture with Bio-Beads for 2-4 hours at 4°C on a rotator. For complete detergent removal, a second addition of fresh Bio-Beads may be necessary.

  • Remove the Bio-Beads by decanting the supernatant.

  • The resulting proteoliposomes can be further sized by extrusion through a 100 nm polycarbonate membrane to create unilamellar vesicles. The reconstituted GPCR is now ready for functional assays.

Visualizing Complexity: Workflows and Pathways

Experimental Workflow: GPCR Reconstitution

The following diagram illustrates the general workflow for reconstituting a G protein-coupled receptor (GPCR) from a detergent-solubilized state into a lipid bilayer, a critical step for many functional and structural studies.

GPCR_Reconstitution_Workflow start Purified GPCR in Glucamide Detergent Micelles mixing Mixing of GPCR and Solubilized Lipids start->mixing lipids Lipid Film (e.g., POPC/POPG) solubilized_lipids Detergent- Solubilized Lipids lipids->solubilized_lipids Hydration & Detergent Addition solubilized_lipids->mixing incubation Incubation mixing->incubation detergent_removal Detergent Removal (e.g., Bio-Beads) incubation->detergent_removal proteoliposomes Formation of Proteoliposomes detergent_removal->proteoliposomes extrusion Extrusion (Optional) proteoliposomes->extrusion final_product Reconstituted GPCR in Unilamellar Vesicles extrusion->final_product

GPCR Reconstitution Workflow
Signaling Pathway: GPCR "Megaplex" Formation

Recent studies have revealed that some G protein-coupled receptors (GPCRs) can form large signaling complexes, termed "megaplexes," which include the receptor, a G protein, and β-arrestin.[10][11] The gentle solubilization afforded by glucamide-based detergents is crucial for isolating such delicate multi-protein complexes for structural and functional analysis. The diagram below illustrates the components and assembly of this signaling megaplex.

GPCR_Megaplex_Signaling cluster_membrane Plasma Membrane gpcr GPCR activated_gpcr Activated GPCR gpcr->activated_gpcr g_protein G Protein (αβγ) g_protein_activation G Protein Activation g_protein->g_protein_activation megaplex Megaplex: GPCR-G Protein-β-Arrestin g_protein->megaplex ligand Agonist ligand->gpcr Binding activated_gpcr->g_protein_activation grk GRK activated_gpcr->grk Recruitment g_alpha Gα-GTP g_protein_activation->g_alpha g_beta_gamma Gβγ g_protein_activation->g_beta_gamma downstream Downstream Signaling g_alpha->downstream g_beta_gamma->downstream phosphorylated_gpcr Phosphorylated GPCR grk->phosphorylated_gpcr Phosphorylation beta_arrestin β-Arrestin phosphorylated_gpcr->beta_arrestin Binding phosphorylated_gpcr->megaplex beta_arrestin->megaplex endocytosis Endocytosis megaplex->endocytosis endosome Endosome endocytosis->endosome sustained_signaling Sustained Signaling endosome->sustained_signaling Signaling from internalized receptor

GPCR Megaplex Formation and Signaling

Conclusion

Glucamide-based detergents are indispensable tools in the study of membrane proteins. Their non-denaturing properties are essential for preserving the native structure and function of these challenging but vital biomolecules. By understanding their quantitative properties and employing optimized experimental protocols, researchers can successfully isolate, purify, and reconstitute membrane proteins for a wide range of applications, from fundamental structural biology to cutting-edge drug discovery. The ability to stabilize complex signaling assemblies, such as the GPCR megaplex, underscores the critical role of these gentle detergents in advancing our understanding of cellular communication and disease.

References

The Core Mechanism of Decanoyl N-methylglucamide (MEGA-10) in Solubilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent widely employed in the solubilization of biological membranes for the extraction and purification of membrane proteins. Its utility stems from its ability to disrupt lipid-lipid and lipid-protein interactions without significantly compromising the native structure and function of the protein of interest. This technical guide provides an in-depth exploration of the mechanism of action of this compound in solubilization, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to comprehending its solubilization mechanism. As a non-ionic detergent, it possesses a hydrophilic headgroup and a hydrophobic tail, allowing it to interface with both aqueous environments and the hydrophobic core of biological membranes.

Table 1: Physicochemical Properties of Decanoyl N-methylglucamide (this compound)

PropertyValueReference
Molecular Formula C₁₇H₃₅NO₆[1]
Molecular Weight 349.46 g/mol [1]
Critical Micelle Concentration (CMC) 6-7 mM in water at 25°C
Aggregation Number (N) 76 in water[2]
Micelle Hydrodynamic Radius (Rh) 2.6 nm in water[2]

The Core Mechanism: A Three-Stage Process

The solubilization of a lipid bilayer by this compound, like other detergents, is generally understood to occur via a three-stage model. This process is driven by the hydrophobic effect, where the hydrocarbon tails of the detergent molecules are transferred from the aqueous environment to the hydrophobic interior of the membrane and subsequently form micelles.[3]

Stage 1: Partitioning of Monomers into the Bilayer

At concentrations below its Critical Micelle Concentration (CMC), this compound exists predominantly as monomers in the aqueous solution. These monomers partition into the outer leaflet of the lipid bilayer. This insertion is driven by the hydrophobic interaction between the decanoyl chain of this compound and the acyl chains of the membrane phospholipids.

Stage 2: Saturation of the Bilayer and Formation of Mixed Micelles

As the concentration of this compound increases and approaches the CMC, the lipid bilayer becomes saturated with detergent monomers. This incorporation disrupts the ordered structure of the bilayer, leading to the formation of transient pores and eventually causing the membrane to break down into smaller fragments. These fragments are composed of both lipids and this compound molecules, forming what are known as mixed micelles.

Stage 3: Complete Solubilization into Mixed Micelles

At concentrations above the CMC, the lipid bilayer is completely disrupted, and the membrane components, including proteins and lipids, are fully incorporated into this compound micelles. The hydrophobic regions of the membrane proteins are shielded from the aqueous environment by the hydrophobic tails of the this compound molecules, while the hydrophilic portions remain exposed to the solvent. This results in a solution of protein-lipid-detergent mixed micelles.

cluster_0 Stage 1: Partitioning cluster_1 Stage 2: Mixed Micelle Formation cluster_2 Stage 3: Solubilization Bilayer Lipid Bilayer Saturated_Bilayer Detergent-Saturated Bilayer Bilayer->Saturated_Bilayer Partitioning Monomers This compound Monomers Saturated_Bilayer_2 Saturated Bilayer Mixed_Micelles Lipid-Detergent Mixed Micelles Saturated_Bilayer_2->Mixed_Micelles Disruption Mixed_Micelles_2 Mixed Micelles Protein_Micelle Protein-Lipid-Detergent Mixed Micelle Mixed_Micelles_2->Protein_Micelle Membrane_Protein Membrane Protein Membrane_Protein->Protein_Micelle

Caption: The three-stage model of membrane solubilization by this compound.

Thermodynamics of this compound Micellization

The spontaneous formation of micelles above the CMC is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG°mic). Isothermal titration calorimetry (ITC) has been a key technique to elucidate the thermodynamic parameters of this compound micellization.

Table 2: Thermodynamic Parameters of this compound Micellization in Aqueous Solution

Temperature (K)CMC (mM)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)-TΔS°mic (kJ/mol)Reference
298.154.45-19.16.4-25.5
303.154.25-19.65.5-25.1
308.154.10-20.14.6-24.7
313.154.05-20.53.7-24.2
318.154.10-20.82.8-23.6

The data reveals that the micellization of this compound is an entropy-driven process, as indicated by the large negative contribution of the -TΔS°mic term to the Gibbs free energy. This is characteristic of the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails of the detergent monomers is disrupted upon micelle formation, leading to an overall increase in the entropy of the system.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

A common method for determining the CMC of a detergent is through the use of a fluorescent probe, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS). The fluorescence of ANS is sensitive to the polarity of its environment, exhibiting a significant increase in fluorescence intensity and a blue shift in its emission maximum when it partitions from the polar aqueous environment into the hydrophobic core of the micelles.

Protocol Outline:

  • Prepare a stock solution of ANS in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Prepare a series of solutions with a constant concentration of ANS and varying concentrations of this compound, spanning a range below and above the expected CMC.

  • Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Measure the fluorescence intensity of each solution using a spectrofluorometer, with excitation and emission wavelengths appropriate for ANS (e.g., λex = 350 nm, λem = 400-600 nm).

  • Plot the fluorescence intensity as a function of the this compound concentration. The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.

Start Prepare ANS and this compound Solutions Incubate Incubate at Constant Temperature Start->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Plot Plot Intensity vs. [this compound] Measure->Plot Determine Determine CMC from Plot Inflection Plot->Determine

Caption: Workflow for CMC determination using a fluorescent probe.

Solubilization of a Model Membrane Protein

The following is a generalized protocol for the solubilization of a membrane protein from a cellular membrane preparation using this compound. The optimal conditions, particularly the detergent-to-protein ratio, should be determined empirically for each specific protein.

Protocol Outline:

  • Membrane Preparation: Isolate the cellular membranes containing the protein of interest by differential centrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition: Add a concentrated stock solution of this compound to the membrane suspension to achieve the desired final detergent concentration. A common starting point is a detergent-to-protein ratio (w/w) of 2:1 to 10:1.

  • Incubation: Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours to allow for complete solubilization.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles.

  • Analysis: Analyze the supernatant and the pellet by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Membrane_Prep Isolated Membranes Add_Detergent Add this compound Membrane_Prep->Add_Detergent Incubate Incubate (4°C, 1-2h) Add_Detergent->Incubate Centrifuge High-Speed Centrifugation Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Protein) Centrifuge->Supernatant Pellet Pellet (Unsolubilized Material) Centrifuge->Pellet Analyze Analyze by SDS-PAGE/Western Blot Supernatant->Analyze Pellet->Analyze

Caption: Experimental workflow for membrane protein solubilization.

Conclusion

Decanoyl N-methylglucamide (this compound) is a valuable tool for the solubilization of membrane proteins due to its non-ionic nature and well-characterized physicochemical properties. Its mechanism of action follows a three-stage model, driven by the thermodynamics of micellization. A thorough understanding of these principles, coupled with empirical optimization of experimental conditions, is crucial for the successful extraction and subsequent characterization of membrane proteins for research and drug development purposes. This guide provides a foundational understanding and practical starting points for harnessing the solubilizing power of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of MEGA-10 Micellization

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the micellization of the nonionic surfactant N-decanoyl-N-methylglucamine, commonly known as MEGA-10. This document details the critical thermodynamic parameters, the experimental protocols used for their determination, and visual representations of key processes to facilitate a deeper understanding of the self-assembly behavior of this compound in aqueous solutions.

Introduction to this compound and Micellization

This compound is a nonionic surfactant widely utilized in biochemical and pharmaceutical applications, particularly for the solubilization and stabilization of membrane proteins. Its utility stems from its ability to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).[1][2][3] The formation of these micelles is a thermodynamically driven process governed by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.[4] Understanding the thermodynamics of this process is crucial for optimizing its use in various applications, including drug delivery and membrane protein research.

The micellization process is characterized by several key thermodynamic parameters: the Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These parameters provide insight into the spontaneity and the driving forces of micelle formation.

Thermodynamic Parameters of this compound Micellization

The thermodynamic properties of this compound micellization have been investigated using various techniques, with Isothermal Titration Calorimetry (ITC) being a prominent method for direct measurement of the enthalpy of micellization.[5][6] The following tables summarize the key quantitative data reported in the literature.

Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of this compound Micellization at Various Temperatures

Temperature (K)CMC (mM)ΔH°mic (kJ/mol)ΔG°mic (kJ/mol)-TΔS°mic (kJ/mol)
28821.8-1.1-23.9-22.8
29321.20.0-24.4-24.4
29820.71.1-24.8-25.9
30320.52.2-25.2-27.4
30820.43.3-25.6-28.9
31320.34.4-26.0-30.4
31820.45.5-26.3-31.8
32320.66.6-26.6-33.2
32821.07.7-26.8-34.5

Data sourced from studies utilizing isothermal titration calorimetry.[5][6] It is noteworthy that the CMC of this compound exhibits a minimum value around 313 K, a behavior also observed in some ionic surfactants.[6]

Table 2: Heat Capacity Change and Aggregation Number of this compound

ParameterValueMethod of Determination
ΔCp,m° (kJ mol-1 K-1)0.22Calorimetry (ITC)
Aggregation Number (Nagg)76Simulation from ITC data

The aggregation number represents the average number of this compound molecules in a single micelle in water.[6]

Experimental Protocols

The determination of the thermodynamic parameters of micellization involves several key experimental techniques. Detailed methodologies for the most common approaches are provided below.

Isothermal titration calorimetry directly measures the heat changes associated with molecular interactions, making it a powerful tool for studying the thermodynamics of micellization.[7][8][9][10]

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of this compound (typically 10-15 times the expected CMC) in a suitable buffer.

    • Prepare a dilute solution of the same buffer to be placed in the sample cell.

    • Ensure both the surfactant solution and the buffer are thoroughly degassed to prevent the formation of air bubbles.[11]

  • Instrument Setup:

    • The ITC instrument consists of a reference cell and a sample cell enclosed in an adiabatic jacket.[9][10]

    • Fill the reference cell with distilled water or the experimental buffer.

    • Load the sample cell (typically ~200-300 µL) with the dilute buffer solution.[8]

    • Load the injection syringe (typically ~40-100 µL) with the concentrated this compound solution.[8]

  • Titration:

    • The experiment is conducted at a constant temperature.

    • A series of small, precise injections of the this compound solution are made into the sample cell.

    • The heat released or absorbed upon each injection is measured by detecting the temperature difference between the sample and reference cells.[9]

  • Data Analysis:

    • The initial injections, where the surfactant concentration is below the CMC, result in a small heat of dilution.

    • As the concentration approaches and surpasses the CMC, the formation of micelles leads to a significant change in the measured heat.

    • The integrated heat per injection is plotted against the molar ratio of the reactants.

    • The resulting isotherm is fitted to a suitable binding model to determine the CMC and the enthalpy of micellization (ΔH°mic).[5][6] The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation.[6]

Surface tensiometry is used to determine the CMC by measuring the surface tension of a solution as a function of surfactant concentration.[1][12]

Protocol:

  • Sample Preparation:

    • Prepare a series of this compound solutions with varying concentrations in a suitable solvent (e.g., deionized water).

  • Measurement:

    • A tensiometer, such as one using the du Nouy ring or Wilhelmy plate method, is used to measure the surface tension of each solution.[13]

    • At concentrations below the CMC, the addition of surfactant leads to a significant decrease in surface tension as surfactant molecules adsorb at the air-water interface.[1][3]

    • Once the surface is saturated, further addition of surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[2][12][14]

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The plot will typically show two distinct linear regions.

    • The CMC is determined from the intersection of the two lines.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound micellization.

experimental_workflow_tensiometry cluster_prep Sample Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of this compound prep2 Create serial dilutions in aqueous buffer prep1->prep2 measure Measure surface tension of each dilution using a tensiometer prep2->measure plot Plot Surface Tension vs. log(Concentration) measure->plot intersect Identify intersection of two linear regions plot->intersect cmc Determine CMC intersect->cmc

Caption: Workflow for CMC determination using surface tensiometry.

experimental_workflow_itc cluster_setup ITC Setup cluster_titration Titration cluster_analysis Data Analysis cell Load buffer into sample cell inject Inject this compound into cell in small aliquots syringe Load concentrated this compound solution into syringe measure Measure heat change (ΔH) after each injection inject->measure plot Plot heat change per injection vs. molar ratio measure->plot fit Fit data to a micellization model plot->fit params Determine CMC and ΔH°mic fit->params

Caption: Workflow for thermodynamic analysis using ITC.

thermodynamic_relationship gibbs Gibbs Free Energy (ΔG°mic) Spontaneity of Micellization enthalpy Enthalpy (ΔH°mic) Heat absorbed/released gibbs->enthalpy = entropy Entropy (TΔS°mic) Change in disorder enthalpy->entropy -

Caption: Relationship between key thermodynamic parameters.

Conclusion

The thermodynamic properties of this compound micellization are essential for its effective application in research and industry. The process is characterized by a critical micelle concentration that is temperature-dependent, showing a distinct minimum. The micellization is primarily an entropy-driven process, as indicated by the large negative values of -TΔS°mic, which is characteristic of the hydrophobic effect. The positive enthalpy change at higher temperatures suggests that energy is required to break the structured water molecules around the hydrophobic tails. The detailed experimental protocols and data presented in this guide provide a solid foundation for professionals working with this compound and other nonionic surfactants, enabling a more informed approach to formulation and experimental design.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using MEGA-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial targets for biomedical research and drug development, representing a significant portion of the human proteome and the target of a majority of approved drugs. Their hydrophobic nature, however, presents a significant challenge for their extraction and purification from the lipid bilayer while maintaining their native conformation and function. The choice of detergent is paramount for successful solubilization. MEGA-10 (N-Decanoyl-N-methylglucamine) is a non-ionic detergent that offers a gentle yet effective means of extracting membrane proteins. Its uncharged hydrophilic headgroup and appropriate hydrophobic tail allow for the disruption of lipid-lipid and lipid-protein interactions without denaturing the protein.[1][2][3] This document provides detailed protocols for the extraction of membrane proteins from E. coli and mammalian cells using this compound, along with supporting information for optimization and downstream applications.

Properties of this compound Detergent

Understanding the physicochemical properties of this compound is essential for designing effective extraction protocols. As a non-ionic detergent, it is considered non-denaturing and is particularly useful for isolating membrane proteins in their biologically active form.[1] Key properties are summarized in the table below.

PropertyValueReference
Full Name N-Decanoyl-N-methylglucamine[1][4][5]
Molecular Weight 349.46 g/mol [1][4]
Critical Micelle Concentration (CMC) 6-7 mM in water at 25°C[1][4]
Appearance White powder[4]
Solubility Water soluble[4]
Purity >99%[4]

The Critical Micelle Concentration (CMC) is a crucial parameter. Above the CMC, detergent monomers self-assemble into micelles, which are capable of encapsulating membrane proteins and keeping them soluble in an aqueous environment. Therefore, it is essential to work with this compound concentrations above its CMC during the solubilization step.

Experimental Protocols

Protocol 1: Extraction of Inner Membrane Proteins from E. coli

This protocol is designed for the extraction of overexpressed recombinant membrane proteins from the inner membrane of E. coli.

Materials:

  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol, 1 mM DTT (add fresh), Protease inhibitor cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT (add fresh), and this compound

  • High-speed centrifuge and rotor

  • Ultracentrifuge and rotor

  • Dounce homogenizer or sonicator

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (typically 5 mL of buffer per gram of wet cell paste).

    • Lyse the cells using a French press at 10,000-15,000 psi or by sonication on ice. Ensure the sample remains cold throughout the process.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unlysed cells and inclusion bodies.

  • Membrane Isolation:

    • Carefully collect the supernatant from the previous step.

    • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction). The pellet contains the inner and outer membranes.

  • Solubilization of Inner Membrane Proteins:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume will depend on the pellet size, but a starting point is 5-10 mL.

    • Add this compound to the resuspended membranes to a final concentration of 1-2% (w/v). This is well above the CMC of this compound.

    • Incubate the mixture on a rotator or with gentle stirring for 1-2 hours at 4°C.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Collection of Solubilized Proteins:

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • The sample is now ready for downstream applications such as affinity chromatography or functional assays. It is advisable to keep the concentration of this compound at or above its CMC in all subsequent buffers to maintain protein solubility.

Caption: Workflow for E. coli membrane protein extraction.

Protocol 2: Extraction of Membrane Proteins from Mammalian Cells

This protocol is suitable for the extraction of endogenous or overexpressed membrane proteins from cultured mammalian cells (e.g., HEK293, A431).

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 1.5 mM MgCl2, Protease inhibitor cocktail (add fresh)

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol, Protease inhibitor cocktail (add fresh), and this compound

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells into a small volume of PBS and transfer to a pre-chilled centrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 10 volumes of ice-cold Hypotonic Lysis Buffer.

  • Cell Lysis and Membrane Preparation:

    • Incubate the cells on ice for 15-20 minutes to allow them to swell.

    • Lyse the cells by passing the suspension through a Dounce homogenizer with 15-20 strokes of a tight-fitting pestle.

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Discard the supernatant (cytosolic and organellar fractions).

  • Membrane Solubilization:

    • Resuspend the membrane pellet in an appropriate volume of ice-cold Solubilization Buffer.

    • Add this compound to a final concentration of 1% (w/v).

    • Incubate with gentle agitation for 1 hour at 4°C.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Collection of Solubilized Proteins:

    • Carefully transfer the supernatant containing the solubilized membrane proteins to a fresh, pre-chilled tube.

    • The sample is now ready for downstream analysis. Maintain a this compound concentration above the CMC in subsequent buffers.

Caption: Workflow for mammalian membrane protein extraction.

Application Example: GPCR and EGFR Signaling Pathways

Membrane proteins extracted using this compound can be used to study a variety of cellular signaling pathways. G-protein coupled receptors (GPCRs) and the Epidermal Growth Factor Receptor (EGFR) are two prominent examples of membrane proteins that are key targets in drug discovery.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes. Upon ligand binding, they activate intracellular G-proteins, initiating a signaling cascade.

Caption: Simplified GPCR signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Ligand binding induces receptor dimerization and autophosphorylation, triggering downstream signaling cascades.

Caption: Simplified EGFR signaling pathway.

Quantitative Data and Detergent Comparison

While direct comparative studies detailing the yield and purity of membrane proteins extracted with this compound versus other detergents are not abundantly available in the literature, the choice of detergent is highly protein-dependent. The optimal detergent for a specific membrane protein must often be determined empirically. Non-ionic detergents like this compound, DDM (n-dodecyl-β-D-maltoside), and Triton X-100 are commonly used for their mild nature.

The following table provides a hypothetical comparison based on the general properties of these detergents. Actual results will vary depending on the specific protein and experimental conditions.

DetergentTypical Working ConcentrationAdvantagesPotential Disadvantages
This compound 1-2% (w/v)Good for reconstitution; easily removed by dialysis due to high CMC.[3][5]May be less effective for some highly stable membrane protein complexes.
DDM 0.5-1% (w/v)Generally very mild and effective for a wide range of membrane proteins; often used for structural studies.Lower CMC can make it more difficult to remove by dialysis.
Triton X-100 1-2% (w/v)Inexpensive and widely used; effective for solubilizing many membrane proteins.Can interfere with downstream UV-Vis spectroscopy due to its aromatic ring; forms large micelles that are difficult to remove.

Troubleshooting

  • Low Protein Yield:

    • Increase the concentration of this compound, ensuring it is well above the CMC.

    • Optimize the solubilization time and temperature.

    • Ensure complete cell lysis.

  • Protein Aggregation:

    • Maintain the this compound concentration above the CMC in all buffers.

    • Include glycerol or other stabilizing agents in the buffers.

    • Work quickly and at low temperatures (4°C) to minimize protein degradation.

  • Loss of Protein Activity:

    • Use a lower concentration of this compound (while still above the CMC).

    • Reduce the solubilization time.

    • Ensure protease inhibitors are fresh and active.

Conclusion

This compound is a valuable tool for the extraction of membrane proteins for a variety of research and drug development applications. Its non-ionic nature makes it a mild detergent suitable for preserving the structure and function of delicate membrane proteins. The protocols provided here serve as a starting point, and optimization of parameters such as detergent concentration, buffer composition, and incubation time is often necessary to achieve the best results for a specific protein of interest. By carefully considering the properties of this compound and the specific requirements of the target protein, researchers can successfully isolate membrane proteins for further characterization and analysis.

References

Application Notes and Protocols for Solubilizing GPCRs with Decanoyl N-methylglucamide (MEGA-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The study of their structure and function is paramount for drug discovery and development. A critical step in the biochemical and structural analysis of GPCRs is their extraction from the native cell membrane, a process known as solubilization. This requires the use of detergents that can disrupt the lipid bilayer and form a stable complex with the receptor.

Decanoyl N-methylglucamide, also known as MEGA-10, is a non-ionic detergent that has proven to be a valuable tool for the solubilization of membrane proteins, including GPCRs. Its mild, non-denaturing properties help to maintain the structural integrity and functionality of the receptor after extraction. This document provides detailed application notes and protocols for the use of this compound in the solubilization of GPCRs.

Properties of Decanoyl N-methylglucamide (this compound)

Understanding the physicochemical properties of this compound is crucial for optimizing solubilization protocols.

PropertyValueReference
Molecular Weight 349.46 g/mol [1]
Chemical Formula C₁₇H₃₅NO₆[1]
Critical Micelle Concentration (CMC) ~6-7 mM in waterN/A
CMC (no salt conditions) 4.88 mMN/A
Appearance White to off-white powderN/A
Type Non-ionic detergent[2]

Experimental Protocols

Membrane Preparation from Cultured Cells

This protocol describes the isolation of crude membranes from cultured cells overexpressing a GPCR of interest.

Materials:

  • Cultured cells expressing the target GPCR

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 10 mM HEPES, 10 mM EDTA, pH 7.4), ice-cold

  • Storage Buffer (e.g., 10 mM HEPES, 0.1 mM EDTA, pH 7.4), ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer or equivalent

  • High-speed centrifuge

Procedure:

  • Harvest cultured cells by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Aliquots of the membrane preparation can be stored at -80°C until use.

GPCR Solubilization with this compound

This protocol outlines the steps for solubilizing a target GPCR from isolated cell membranes using this compound. The optimal concentration of this compound should be determined empirically for each GPCR, but a good starting point is a concentration above its CMC.

Materials:

  • Isolated cell membranes containing the target GPCR

  • Solubilization Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 10% (v/v) Glycerol

    • Protease inhibitor cocktail

    • Decanoyl N-methylglucamide (this compound) at a final concentration of 1-2% (w/v) (approximately 28-57 mM)

Procedure:

  • Thaw the isolated membrane preparation on ice.

  • Add the Solubilization Buffer containing this compound to the membrane preparation. The final protein concentration of the membrane suspension should typically be in the range of 1-5 mg/mL.

  • Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant, which contains the solubilized GPCR-MEGA-10 micelle complexes.

  • The solubilized GPCR is now ready for downstream applications such as purification or functional assays.

Functional Analysis of Solubilized GPCRs

It is essential to verify that the solubilized GPCR retains its functionality. Ligand binding assays are a common method for this purpose.

Materials:

  • Solubilized GPCR preparation

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled ("cold") ligand for competition assays

  • Assay Buffer (compatible with the GPCR and ligand binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure (Example: Radioligand Binding Assay):

  • In a multi-well plate, add a constant amount of the solubilized GPCR preparation to each well.

  • For saturation binding experiments, add increasing concentrations of the radiolabeled ligand to the wells.

  • For competition binding experiments, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled ligand.

  • Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analyze the data to determine key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Data Presentation

Solubilization Efficiency of Different Detergents

The efficiency of GPCR solubilization can vary significantly between different detergents. The following table provides a hypothetical comparison of the solubilization efficiency of this compound with another commonly used non-ionic detergent, n-dodecyl-β-D-maltopyranoside (DDM), for a model GPCR.

DetergentConcentration (% w/v)Solubilization Efficiency (%)
This compound 1.075
This compound 1.585
This compound 2.088
DDM 1.080
DDM 1.590
DDM 2.092

Note: This data is illustrative. The optimal detergent and its concentration must be determined empirically for each specific GPCR.

Stability of Solubilized GPCR

Maintaining the stability of the solubilized GPCR is crucial for subsequent experiments. The following table illustrates a hypothetical comparison of the stability of a GPCR solubilized in this compound versus DDM over time at 4°C, as measured by the retention of ligand binding activity.

DetergentTime (hours) at 4°CRemaining Activity (%)
This compound 0100
This compound 2490
This compound 4882
This compound 7275
DDM 0100
DDM 2485
DDM 4870
DDM 7255

Note: This data is illustrative. The stability of a solubilized GPCR is dependent on various factors including the specific receptor, buffer composition, and presence of stabilizing ligands.

Visualizations

Experimental Workflow for GPCR Solubilization

G cluster_0 Membrane Preparation cluster_1 GPCR Solubilization cluster_2 Downstream Applications CellCulture 1. Cell Culture (GPCR Overexpression) Harvest 2. Cell Harvesting CellCulture->Harvest Lysis 3. Cell Lysis (Homogenization) Harvest->Lysis MembraneIsolation 4. Membrane Isolation (Ultracentrifugation) Lysis->MembraneIsolation Solubilization 5. Solubilization (with this compound) MembraneIsolation->Solubilization Clarification 6. Clarification (Ultracentrifugation) Solubilization->Clarification Purification 7a. Purification Clarification->Purification FunctionalAssay 7b. Functional Assays Clarification->FunctionalAssay StructuralStudies 7c. Structural Studies Clarification->StructuralStudies

Caption: Workflow for GPCR solubilization using this compound.

General GPCR Signaling Pathway

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. α-subunit   dissociates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger 4. Production Ligand Ligand (Agonist) Ligand->GPCR 1. Binding CellularResponse Cellular Response SecondMessenger->CellularResponse 5. Signal Transduction

Caption: A generalized G-protein coupled receptor signaling cascade.

Rhodopsin Signaling Pathway (Phototransduction)

G cluster_disc_membrane Rod Disc Membrane Rhodopsin Rhodopsin Transducin Transducin (Gt) Rhodopsin->Transducin 2. Activation PDE Phosphodiesterase (PDE) Transducin->PDE 3. Activation cGMP cGMP PDE->cGMP 4. Hydrolysis Photon Light (Photon) Photon->Rhodopsin 1. Absorption IonChannel Ion Channel (Closed) cGMP->IonChannel 5. Reduced cGMP Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization 6. Channel Closure

Caption: The phototransduction cascade initiated by rhodopsin.[3][4][5]

References

Application Notes and Protocols for Reconstitution of Membrane Proteins into Liposomes with MEGA-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional and structural analysis of membrane proteins is a cornerstone of modern biological and pharmaceutical research. To study these proteins in a controlled, native-like environment, they are often reconstituted into artificial lipid bilayers, or liposomes. This process mimics the cell membrane, allowing for detailed investigation of protein function, ligand binding, and transport kinetics. MEGA-10 (N-Decanoyl-N-methylglucamine) is a non-ionic detergent widely used for the solubilization and subsequent reconstitution of membrane proteins. Its high critical micelle concentration (CMC) facilitates its removal by methods such as dialysis, which is crucial for the successful formation of proteoliposomes.

These application notes provide a comprehensive guide to the theory and practice of reconstituting membrane proteins into liposomes using this compound. Detailed protocols, data presentation guidelines, and visual aids are included to assist researchers in successfully incorporating their membrane protein of interest into a functional lipid bilayer.

Properties of this compound Detergent

Understanding the physicochemical properties of this compound is essential for its effective use in membrane protein reconstitution. As a non-ionic detergent, it is generally considered mild and less likely to cause protein denaturation compared to ionic detergents.

PropertyValueReference
Full Name N-Decanoyl-N-methylglucamine
Molecular Formula C₁₇H₃₅NO₆
Molecular Weight 349.46 g/mol
Type Non-ionic[1]
Appearance White powder
Solubility Water soluble
Critical Micelle Concentration (CMC) 4.8 mM (at 25°C)[1]
CMC Temperature Dependence Decreases slightly with increasing temperature (5-40°C)[1]

The relatively high CMC of this compound is a key advantage, as detergent monomers are more readily removed during dialysis than micelles, leading to the efficient formation of proteoliposomes.

Experimental Protocols

I. Preparation of Liposomes

This protocol describes the preparation of unilamellar liposomes by the extrusion method. The lipid composition can be varied to mimic specific membrane environments.

Materials:

  • Phospholipids (e.g., POPC, DPPC, or a mixture) in chloroform

  • Chloroform and Methanol (analytical grade)

  • Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • In a clean glass vial, prepare the desired lipid mixture by combining the appropriate volumes of phospholipid stock solutions in chloroform.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.

  • Hydrate the lipid film by adding the reconstitution buffer. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

  • Vortex the mixture vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).

  • For unilamellar vesicles, assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

  • Pass the MLV suspension through the extruder 11-21 times. This will generate a translucent suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the membrane pore size.

  • Store the liposome suspension at 4°C until use.

II. Solubilization of Membrane Protein with this compound

This protocol outlines the solubilization of a membrane protein from its native membrane or as a purified preparation.

Materials:

  • Purified membrane protein or membrane preparation containing the protein of interest

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 8.0)

  • This compound

  • Ultracentrifuge

Procedure:

  • Prepare a stock solution of this compound (e.g., 10% w/v) in the solubilization buffer.

  • Determine the protein concentration of your sample.

  • Add the this compound stock solution to the protein sample to a final concentration that is at least twice the CMC and sufficient to achieve the desired detergent-to-protein ratio (e.g., 2-10 mg of detergent per mg of protein). This ratio needs to be optimized for each specific protein.

  • Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours.

  • To remove any insoluble material, centrifuge the sample at 100,000 x g for 1 hour at 4°C.

  • Carefully collect the supernatant containing the solubilized membrane protein.

III. Reconstitution of Membrane Protein into Liposomes by Dialysis

This is the core protocol for incorporating the solubilized membrane protein into pre-formed liposomes.

Materials:

  • Solubilized membrane protein in this compound

  • Prepared liposome suspension

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)

  • Dialysis Buffer (same as the reconstitution buffer)

  • Stir plate and stir bar

Procedure:

  • Mix the solubilized membrane protein with the prepared liposome suspension. The lipid-to-protein ratio (LPR) is a critical parameter and should be optimized. Typical LPRs range from 10:1 to 1000:1 (w/w).

  • The final concentration of this compound in the mixture should be above its CMC to maintain the protein in a solubilized state.

  • Transfer the protein-lipid-detergent mixture into a dialysis cassette or tubing.

  • Place the dialysis cassette in a large volume of dialysis buffer (e.g., 1-2 Liters) at 4°C. The buffer should be stirred gently.

  • Perform dialysis for 48-72 hours, with at least three buffer changes. The slow removal of this compound allows the membrane protein to insert into the liposome bilayer as proteoliposomes form.

  • After dialysis, harvest the proteoliposomes from the dialysis cassette.

  • To separate the proteoliposomes from unincorporated protein and empty liposomes, a density gradient centrifugation step (e.g., using a sucrose gradient) can be performed.

Characterization of Proteoliposomes

After reconstitution, it is crucial to characterize the resulting proteoliposomes to ensure the successful incorporation of the protein and the quality of the preparation.

ParameterMethodTypical Expected Results
Size Distribution and Homogeneity Dynamic Light Scattering (DLS)A monomodal peak with a low polydispersity index (PDI < 0.2), indicating a homogenous population of vesicles. The size should be consistent with the extruder membrane pore size.
Morphology Transmission Electron Microscopy (TEM) with negative stainingSpherical, unilamellar vesicles.
Protein Incorporation Efficiency SDS-PAGE and densitometry or a protein-specific activity assayComparison of the protein amount in the proteoliposomes versus the initial amount used.
Functional Activity Protein-specific functional assay (e.g., transport assay, ligand binding assay)The reconstituted protein should exhibit activity comparable to its native state.

Data Presentation

Quantitative data from reconstitution experiments should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: Reconstitution Efficiency of [Membrane Protein X] using this compound

Lipid-to-Protein Ratio (w/w)Initial Protein (µg)Protein in Proteoliposomes (µg)Reconstitution Efficiency (%)
10:11007575
50:11008585
100:11009292
500:11008888

Table 2: Functional Activity of Reconstituted [Membrane Protein X]

SampleSpecific Activity (units/mg protein)Fold Activity vs. Solubilized
Solubilized Protein151.0
Proteoliposomes (LPR 50:1)1208.0
Proteoliposomes (LPR 100:1)15010.0
Proteoliposomes (LPR 500:1)1359.0

Table 3: Characterization of [Membrane Protein X] Proteoliposomes by DLS

LPR (w/w)Z-Average Diameter (nm)Polydispersity Index (PDI)
Liposomes only105.2 ± 2.10.08 ± 0.02
50:1110.5 ± 3.50.12 ± 0.03
100:1112.1 ± 2.80.11 ± 0.02
500:1108.9 ± 3.10.10 ± 0.03

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological pathways.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis liposome_prep Liposome Preparation (Extrusion) mixing Mixing of Solubilized Protein and Liposomes liposome_prep->mixing protein_sol Membrane Protein Solubilization (this compound) protein_sol->mixing dialysis Detergent Removal (Dialysis) mixing->dialysis characterization Proteoliposome Characterization (DLS, TEM) dialysis->characterization functional_assay Functional Assay dialysis->functional_assay gpcr_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein 2. Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector 3. α-subunit activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production PKA Protein Kinase A (PKA) second_messenger->PKA 5. Activation cellular_response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->cellular_response 6. Phosphorylation of target proteins ligand Ligand ligand->GPCR 1. Binding lgic_pathway cluster_membrane Cell Membrane LGIC_closed Ligand-Gated Ion Channel (Closed) LGIC_open Ligand-Gated Ion Channel (Open) LGIC_closed->LGIC_open 2. Conformational Change ions_in Ions (Intracellular) LGIC_open->ions_in 3. Ion Flux ligand Ligand (e.g., Neurotransmitter) ligand->LGIC_closed 1. Binding ions_out Ions (Extracellular) cellular_response Cellular Response (e.g., Change in Membrane Potential) ions_in->cellular_response 4. Signal Transduction

References

Application of Decanoyl N-methylglucamide in Blue Native PAGE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a high-resolution technique for the separation of intact protein complexes from biological membranes and cell extracts under native conditions.[1][2] The choice of detergent is a critical step in BN-PAGE, as it must effectively solubilize membrane protein complexes while preserving their native structure and interactions. Decanoyl N-methylglucamide, also known as MEGA-10, is a non-ionic detergent that has demonstrated superior efficacy in the extraction of integral membrane proteins.[2] Its non-denaturing properties and relatively high critical micelle concentration (CMC) make it a valuable tool for BN-PAGE applications.[3][4]

These application notes provide a comprehensive overview and a detailed protocol for the use of Decanoyl N-methylglucamide in BN-PAGE for the analysis of membrane protein complexes.

Key Advantages of Decanoyl N-methylglucamide (this compound) in BN-PAGE

  • Effective Solubilization: this compound efficiently extracts integral membrane proteins, facilitating their analysis by electrophoresis.[2]

  • Preservation of Native Structure: As a mild, non-ionic detergent, this compound helps to maintain the native conformation and interactions of protein complexes during solubilization and electrophoresis.[3]

  • High Critical Micelle Concentration (CMC): The relatively high CMC of this compound (around 6-7 mM or ~0.24% w/v) allows for its easy removal by dialysis if required for downstream applications.[2][5]

  • UV Transparency: this compound does not absorb significantly in the UV region, preventing interference with spectrophotometric protein quantification.[4]

Quantitative Data: Properties of Common Detergents Used in BN-PAGE

The selection of an appropriate detergent is paramount for the successful isolation and separation of native protein complexes. Below is a comparison of the physicochemical properties of Decanoyl N-methylglucamide (this compound) with other commonly used non-ionic detergents in BN-PAGE.

DetergentChemical NameMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Aggregation Number
Decanoyl N-methylglucamide (this compound) N-Decanoyl-N-methyl-D-glucamine349.46~6-7 mM (~0.21-0.24% w/v)Not widely reported
n-Dodecyl-β-D-maltoside (DDM) 510.620.1-0.2 mM (~0.005-0.01% w/v)~100
Digitonin ~1229.31~0.4-0.6 mM (~0.05-0.07% w/v)~60
Triton™ X-100 Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether~625 (average)0.2-0.9 mM (~0.012-0.056% w/v)~140

Experimental Protocols

Protocol 1: Solubilization of Membrane Protein Complexes using Decanoyl N-methylglucamide

This protocol outlines the steps for the optimal solubilization of membrane protein complexes from isolated organelles (e.g., mitochondria) or cell lysates using Decanoyl N-methylglucamide for subsequent analysis by BN-PAGE.

Materials:

  • Isolated membrane fraction (e.g., mitochondria, crude membrane pellet)

  • Solubilization Buffer: 50 mM Bis-Tris (pH 7.0), 750 mM ε-aminocaproic acid, 1 mM EDTA

  • Decanoyl N-methylglucamide (this compound) stock solution (10% w/v in water)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Prepare Solubilization Mix: On ice, prepare the required volume of Solubilization Buffer and add the protease inhibitor cocktail according to the manufacturer's instructions.

  • Add Detergent: Add the 10% this compound stock solution to the Solubilization Buffer to a final concentration of approximately 0.24% (w/v). This concentration is around the critical micelle concentration of this compound and has been found to be effective for protein extraction.[2] The optimal detergent-to-protein ratio should be determined empirically, but a starting point of 2-4 g of detergent per gram of protein is recommended.

  • Resuspend Membrane Pellet: Resuspend the isolated membrane pellet in the prepared this compound containing solubilization mix. The protein concentration of the suspension should be between 1-5 mg/mL.

  • Incubation: Incubate the sample on ice for 30 minutes with gentle agitation to facilitate the solubilization of membrane protein complexes.

  • Clarification of Lysate: Centrifuge the solubilized sample at 16,000 x g for 30 minutes at 4°C to pellet any unsolubilized material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized protein complexes, for immediate use in BN-PAGE or for storage at -80°C.

Protocol 2: Blue Native PAGE (BN-PAGE)

This protocol describes the electrophoretic separation of the solubilized protein complexes.

Materials:

  • Solubilized protein complexes (from Protocol 1)

  • NativePAGE™ Novex® 4-16% Bis-Tris Gel (or other suitable gradient gel)

  • NativePAGE™ Sample Buffer (4X)

  • Coomassie G-250 Sample Additive (e.g., NativePAGE™ G-250 Sample Additive)

  • NativePAGE™ Running Buffer (20X)

  • NativePAGE™ Cathode Additive (20X)

  • High molecular weight native protein marker

  • Vertical electrophoresis system

Procedure:

  • Prepare Running Buffers: Prepare the Anode Running Buffer (1X NativePAGE™ Running Buffer) and the Cathode Running Buffer (1X NativePAGE™ Running-Buffer with 1X NativePAGE™ Cathode Additive).

  • Assemble Electrophoresis Unit: Assemble the electrophoresis unit according to the manufacturer's instructions, filling the inner and outer chambers with the appropriate running buffers.

  • Prepare Samples for Loading: In a microcentrifuge tube, mix the solubilized protein supernatant with NativePAGE™ Sample Buffer (4X) to a final concentration of 1X.

  • Add Coomassie G-250: Add the Coomassie G-250 sample additive to the protein sample. The final concentration of the G-250 should be approximately one-quarter of the detergent concentration used for solubilization.

  • Load the Gel: Load the prepared samples and the native protein marker into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage of 150 V for approximately 90-120 minutes, or until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C to maintain the integrity of the protein complexes.

  • Visualization: After electrophoresis, the gel can be stained with Coomassie Blue, silver stain, or used for Western blotting to visualize the separated protein complexes.

Visualizations

Experimental Workflow for BN-PAGE using Decanoyl N-methylglucamide

BN_PAGE_Workflow start Start: Isolated Membrane Fraction solubilization Solubilization with Decanoyl N-methylglucamide (~0.24% w/v) start->solubilization centrifugation Centrifugation (16,000 x g, 30 min, 4°C) solubilization->centrifugation supernatant Collect Supernatant (Solubilized Complexes) centrifugation->supernatant sample_prep Sample Preparation (Add Sample Buffer & Coomassie G-250) supernatant->sample_prep bn_page Blue Native PAGE (4-16% Gradient Gel) sample_prep->bn_page visualization Visualization (Staining or Western Blot) bn_page->visualization end End: Analysis of Native Protein Complexes visualization->end

Caption: Workflow of BN-PAGE with Decanoyl N-methylglucamide.

Signaling Pathway Example: Analysis of Receptor Tyrosine Kinase (RTK) Dimerization

BN-PAGE can be utilized to study the ligand-induced dimerization or oligomerization of membrane receptor complexes, which is a critical step in many signal transduction pathways.

RTK_Signaling cluster_membrane Plasma Membrane RTK_monomer RTK Monomer RTK_dimer RTK Dimer (Active) RTK_monomer->RTK_dimer Dimerization bn_page_analysis BN-PAGE Analysis (Detects Monomer vs. Dimer) RTK_monomer->bn_page_analysis downstream Downstream Signaling Cascade RTK_dimer->downstream Activation RTK_dimer->bn_page_analysis ligand Ligand ligand->RTK_monomer Binding

Caption: RTK signaling and analysis by BN-PAGE.

References

Decanoyl N-methylglucamide (MEGA-10): A Versatile Detergent for Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in structural biology and related fields.

Introduction

The crystallization of proteins, particularly membrane proteins, remains a significant bottleneck in structural biology and drug discovery. The inherent amphipathic nature of membrane proteins necessitates their extraction and stabilization in a soluble form using detergents, which mimic the native lipid bilayer environment. The choice of detergent is critical, as it can profoundly influence protein stability, monodispersity, and ultimately, the formation of well-ordered crystals. Decanoyl N-methylglucamide, commonly known as MEGA-10, is a nonionic detergent that has emerged as a valuable tool in the crystallographer's arsenal. Its favorable physicochemical properties make it an effective agent for solubilizing and stabilizing membrane proteins for structural studies.

Properties and Advantages of Decanoyl N-methylglucamide (this compound)

Decanoyl N-methylglucamide is a mild, non-denaturing detergent that offers several advantages for protein crystallization:

  • Effective Solubilization: this compound efficiently extracts membrane proteins from the lipid bilayer while preserving their native conformation and activity.

  • High Critical Micelle Concentration (CMC): With a relatively high CMC, this compound can be more easily removed by dialysis, which is often a necessary step during crystal optimization.

  • Favorable Micelle Size: The size of this compound micelles is generally conducive to the formation of well-packed crystal lattices.

  • Chemical Stability: It is stable over a range of pH and temperature conditions commonly used in crystallization experiments.

  • Commercial Availability: this compound is readily available from various suppliers in high purity.

Quantitative Data Summary

The following table summarizes key quantitative properties of Decanoyl N-methylglucamide (this compound) and provides a comparison with other commonly used detergents in protein crystallization.

PropertyDecanoyl N-methylglucamide (this compound)n-Dodecyl-β-D-maltoside (DDM)Lauryl Dimethylamine N-oxide (LDAO)
Molecular Weight 349.46 g/mol 510.62 g/mol 229.42 g/mol
Critical Micelle Concentration (CMC) 6-7 mM (~0.21-0.24% w/v)[1]0.17 mM (~0.0087% w/v)1-2 mM (~0.023-0.046% w/v)[2]
Aggregation Number ~110~140~75
Micelle Molecular Weight ~38,400 Da~71,500 Da~17,200 Da
Detergent Class NonionicNonionicZwitterionic

Experimental Protocols

Protocol 1: Preparation of Decanoyl N-methylglucamide (this compound) Stock Solution

Materials:

  • Decanoyl N-methylglucamide (this compound) powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Appropriate buffer (e.g., Tris-HCl, HEPES) at the desired pH

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10% w/v).

  • Dissolution:

    • Add the calculated mass of this compound powder to a clean beaker containing the desired volume of buffer.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Stir the solution gently at room temperature. The dissolution of this compound can be slow; gentle warming (e.g., to 37°C) can aid in solubilization. Avoid excessive heating.

  • pH Adjustment: After complete dissolution, check the pH of the solution and adjust if necessary using concentrated acid or base.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contamination and particulate matter.

  • Storage: Aliquot the sterile stock solution into appropriate volumes in sterile tubes and store at 4°C for short-term use (weeks) or at -20°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Protocol 2: Detergent Screening for Protein Crystallization using Vapor Diffusion

This protocol outlines a general procedure for screening the effectiveness of this compound in protein crystallization using the hanging drop or sitting drop vapor diffusion method.[3]

Materials:

  • Purified and concentrated protein sample

  • This compound stock solution (e.g., 10% w/v)

  • Commercially available or custom-made crystallization screens

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Sealing tape or cover slips

  • Pipettes and tips for small volumes

Procedure:

  • Detergent Exchange (if necessary): If the protein is already solubilized in another detergent, it may be beneficial to exchange it into this compound prior to setting up crystallization trials. This can be achieved through methods like dialysis or size-exclusion chromatography with buffer containing this compound at a concentration above its CMC.

  • Preparation of Crystallization Drops:

    • The final concentration of this compound in the crystallization drop is a critical parameter to screen. A typical starting point is to test a range of concentrations around the protein's optimal stability concentration, which should be determined empirically beforehand. A common range to screen is 1-3 times the CMC of this compound.

    • For a sitting drop experiment, pipette the reservoir solution (precipitant) into the wells of the crystallization plate.[4]

    • In the smaller drop well, mix your protein-detergent complex solution with the reservoir solution at a specific ratio (e.g., 1:1, 1:2, 2:1).[5] The final volume of the drop is typically between 100 nL and 2 µL.

  • Sealing the Plate: Carefully seal the crystallization plate with clear sealing tape or cover slips to create a closed system for vapor diffusion.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 4°C, 20°C).

    • Regularly inspect the drops under a microscope for the formation of crystals over a period of days to weeks.

    • Document any observed crystals, precipitate, or phase separation.

Optimization:

If initial screening with this compound yields promising results (e.g., microcrystals, crystalline precipitate), further optimization of the crystallization conditions is necessary. This involves systematically varying the concentrations of the protein, this compound, precipitant, and buffer pH, as well as testing different temperatures and additives.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Crystallization Screening cluster_analysis Analysis & Optimization start Start: Purified Membrane Protein in Native Membrane solubilization Solubilization with this compound start->solubilization purification Purification (e.g., Affinity, SEC) in this compound solubilization->purification concentration Concentration of Protein-Detergent Complex purification->concentration setup_trials Set up Vapor Diffusion Trials (Varying Precipitants, pH, Temp) concentration->setup_trials incubation Incubation and Monitoring setup_trials->incubation observation Microscopic Observation incubation->observation hit_id Hit Identification (Crystals, Spherulites, etc.) observation->hit_id optimization Optimization of Conditions hit_id->optimization Refine Conditions diffraction X-ray Diffraction Analysis hit_id->diffraction Good Quality Crystals optimization->setup_trials structure Protein Structure Determination diffraction->structure logical_relationship DetergentProperties Decanoyl N-methylglucamide (this compound) Properties High CMC Favorable Micelle Size Good Stability ProteinState Protein State Solubilized & Stable Monodisperse Native Conformation DetergentProperties:cmc->ProteinState:soluble Facilitates Detergent Removal DetergentProperties:stability->ProteinState:native Preserves Integrity CrystallizationOutcome Crystallization Outcome Increased Nucleation Probability Ordered Crystal Lattice Formation High-Resolution Diffraction DetergentProperties:micelle->CrystallizationOutcome:lattice Promotes Packing ProteinState:monodisperse->CrystallizationOutcome:nucleation Reduces Heterogeneity ProteinState:native->CrystallizationOutcome:lattice Enables Specific Contacts

References

Application Notes and Protocols for Functional Reconstitution of Transport Proteins Using MEGA-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functional reconstitution of transport proteins into proteoliposomes using the non-ionic detergent MEGA-10. This method is particularly useful for studying the transport activity of isolated and purified membrane proteins in a controlled lipid environment, which is a critical step in drug development and basic research.

Introduction

The functional analysis of membrane transport proteins requires their insertion into a lipid bilayer that mimics the native cell membrane. This compound (N-decanoyl-N-methylglucamine) is a non-ionic detergent that has proven effective in solubilizing membrane proteins while preserving their functional integrity.[1][2] Its relatively high critical micelle concentration (CMC) facilitates its removal by methods such as dialysis, which is essential for the formation of functional proteoliposomes.[3][4]

This document outlines the properties of this compound, a detailed protocol for the reconstitution of amino acid transporters, and methods for assessing transport activity.

Properties of this compound

Understanding the physicochemical properties of this compound is crucial for its effective use in reconstitution experiments.

PropertyValueReference
Chemical Name N-decanoyl-N-methylglucamine[1]
Molecular Formula C₁₇H₃₅NO₆[1][3]
Molecular Weight 349.5 g/mol [1]
Type Non-ionic detergent[1][3]
Critical Micelle Concentration (CMC) 4.8-7 mM in aqueous solution[1][2][4][5]
Appearance Crystalline solid[1]
Solubility Soluble in water, DMSO, and DMF[1]

Experimental Protocols

This section provides a detailed protocol for the functional reconstitution of amino acid transport systems from rat liver plasma membranes using this compound, based on the method described by Quesada and McGivan (1988).[6]

Materials
  • Isolated transport protein (e.g., from rat liver plasma membranes)

  • This compound detergent

  • Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Buffer A: 100 mM KCl, 10 mM Hepes-Tris, pH 7.4

  • Substrate for transport assay (e.g., radiolabeled amino acid)

  • Sephadex G-50

  • Scintillation fluid

Protocol for Reconstitution
  • Preparation of Liposomes:

    • Prepare a suspension of phospholipids in Buffer A at a concentration of 20 mg/ml.

    • Sonicate the lipid suspension to clarity in a bath-type sonicator to form small unilamellar vesicles.

  • Solubilization of Membrane Proteins:

    • To the isolated membrane protein preparation, add this compound to a final concentration that is above its CMC to ensure solubilization of the protein. The optimal concentration may need to be determined empirically.

  • Formation of Proteoliposomes:

    • Mix the sonicated liposomes with the solubilized protein-detergent mixture. The protein-to-lipid ratio should be optimized for the specific transporter, a common starting point is 1:50 (w/w).

    • Incubate the mixture on ice for 30 minutes.

  • Detergent Removal by Dialysis:

    • Transfer the protein-lipid-detergent mixture to a dialysis bag.

    • Dialyze against a large volume of Buffer A at 4°C. Perform several buffer changes over a period of 48-72 hours to ensure complete removal of the detergent. The high CMC of this compound facilitates its removal by this method.[3][4]

Assay for Transport Activity
  • Preparation for Transport Assay:

    • Prepare small columns with Sephadex G-50 equilibrated with Buffer A. This will be used to separate the proteoliposomes from the external substrate after the transport assay.

  • Initiation of Transport:

    • Add the radiolabeled substrate to the proteoliposome suspension to initiate the transport reaction.

    • Incubate at the desired temperature for a specific time course (e.g., 1, 2, 5, 10 minutes).

  • Termination of Transport and Separation:

    • At each time point, take an aliquot of the proteoliposome suspension and apply it to the top of a prepared Sephadex G-50 column.

    • Centrifuge the column to pass the proteoliposomes through the gel, effectively separating them from the unincorporated external substrate.

  • Quantification of Transport:

    • Collect the eluate containing the proteoliposomes.

    • Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity inside the proteoliposomes is a measure of the transport activity.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the functional reconstitution of amino acid transporters using this compound.

ParameterRecommended Value/RangeExpected Outcome
This compound Concentration for Solubilization > 7 mMComplete solubilization of the transport protein without denaturation.
Protein to Lipid Ratio (w/w) 1:20 to 1:100Optimal incorporation of the transporter into the liposome bilayer.
Dialysis Time 48-72 hours with multiple buffer changesComplete removal of this compound, leading to the formation of sealed proteoliposomes.
Transport Assay Substrate Concentration Varies depending on the transporter's KmAllows for the determination of kinetic parameters of the reconstituted transporter.

Visualizations

Experimental Workflow for Reconstitution

G cluster_prep Preparation cluster_process Reconstitution Process cluster_outcome Outcome & Analysis Lipids Phospholipids in Buffer A Sonicate Sonication to form Unilamellar Vesicles Lipids->Sonicate Protein Isolated Transport Protein Solubilize Solubilization with this compound Protein->Solubilize Detergent This compound Solution Detergent->Solubilize Mix Mixing of Liposomes and Solubilized Protein Sonicate->Mix Solubilize->Mix Dialysis Detergent Removal by Dialysis Mix->Dialysis Proteoliposomes Functional Proteoliposomes Dialysis->Proteoliposomes TransportAssay Transport Activity Assay Proteoliposomes->TransportAssay

Caption: Workflow for the functional reconstitution of transport proteins.

Logical Relationship of Reconstitution Components

G cluster_components Key Components cluster_process Process Protein Transport Protein Solubilization Solubilization Protein->Solubilization Lipid Lipid Bilayer (Liposomes) Reconstitution Reconstitution Lipid->Reconstitution Detergent This compound Detergent->Solubilization Solubilization->Reconstitution FunctionalAssay Functional Assay Reconstitution->FunctionalAssay

Caption: Relationship between components in the reconstitution process.

References

Application Notes and Protocols for the Solubilization of Integral Membrane Proteins with Decanoyl N-methylglucamide (MEGA-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent widely employed in membrane biochemistry for the solubilization and purification of integral membrane proteins (IMPs). Its utility stems from its ability to disrupt the lipid bilayer of cell membranes, thereby liberating embedded proteins while generally preserving their native structure and function. This compound is favored for its relatively high critical micelle concentration (CMC), which facilitates its removal during downstream purification steps.

These application notes provide detailed protocols and essential data for the effective use of this compound in the solubilization of integral membrane proteins for further biochemical and structural analysis.

Properties of Decanoyl N-methylglucamide (this compound)

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in membrane protein research. Key parameters are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₇H₃₅NO₆[1][2]
Molecular Weight 349.5 g/mol [1][2]
Detergent Class Non-ionic[1][3]
Critical Micelle Concentration (CMC) ~4.88 mM (~0.17% w/v) in no salt conditions; ~6-7 mM[1][4]
Optimal Solubilization Concentration Approaching 0.24% (w/v) for maximal extraction
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water, DMSO, and DMF[1]

Experimental Protocols

I. General Workflow for Integral Membrane Protein Solubilization

The overall process for isolating integral membrane proteins using this compound involves several key stages, from initial cell preparation to the final solubilized protein extract.

G cluster_prep Preparation cluster_lysis Membrane Isolation cluster_solubilization Solubilization cluster_analysis Downstream Applications start Cell Culture/Tissue Homogenate harvest Cell Harvesting & Washing start->harvest lysis Cell Lysis (Hypotonic Buffer) harvest->lysis centrifuge1 Low-Speed Centrifugation (Remove Nuclei & Debris) lysis->centrifuge1 centrifuge2 High-Speed Ultracentrifugation (Pellet Membranes) centrifuge1->centrifuge2 resuspend Resuspend Membrane Pellet centrifuge2->resuspend add_mega10 Add this compound Solubilization Buffer resuspend->add_mega10 incubate Incubation with Agitation add_mega10->incubate centrifuge3 Clarification by Ultracentrifugation incubate->centrifuge3 collect Collect Supernatant (Solubilized Protein) centrifuge3->collect downstream Purification, Reconstitution, Functional/Structural Analysis collect->downstream

Fig. 1: General workflow for IMP solubilization.
II. Detailed Protocol for Solubilization of Integral Membrane Proteins from Cultured Mammalian Cells

This protocol provides a starting point for the solubilization of integral membrane proteins using this compound. Optimization of buffer components, detergent concentration, and incubation time may be necessary for specific target proteins.

Materials:

  • Cultured mammalian cells expressing the target integral membrane protein

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.2 mM MgCl₂, with protease inhibitors)

  • Membrane Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M KCl, with protease inhibitors)

  • This compound Solubilization Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 150-200 mM NaCl

    • 10% (v/v) Glycerol

    • 1 mM DTT or TCEP (optional, for proteins with sensitive cysteines)

    • Protease inhibitor cocktail

    • 0.24% (w/v) Decanoyl N-methylglucamide (this compound)

  • Benchtop centrifuge

  • Ultracentrifuge with appropriate rotors

  • Dounce homogenizer or similar cell disruption equipment

  • End-over-end rotator

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging as above after each wash.

  • Cell Lysis and Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer.

    • Allow the cells to swell on ice for 15-20 minutes.

    • Lyse the cells using a Dounce homogenizer with 10-15 strokes.

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.

    • Discard the supernatant (cytosolic fraction).

    • (Optional) Wash the membrane pellet with Membrane Wash Buffer to remove peripherally associated proteins, followed by another ultracentrifugation step as above.

  • Solubilization with this compound:

    • Resuspend the membrane pellet in an appropriate volume of this compound Solubilization Buffer. The final protein concentration should ideally be between 1-5 mg/mL.

    • Incubate the suspension at 4°C for 1-2 hours with gentle end-over-end rotation.

    • Note: The optimal detergent-to-protein ratio may need to be determined empirically, but a starting point of 2-4:1 (w/w) is often effective.

  • Clarification of the Solubilized Extract:

    • Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized integral membrane proteins.

  • Downstream Processing:

    • The clarified supernatant can now be used for downstream applications such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is important to include a low concentration of this compound (at or slightly above the CMC) in all subsequent buffers to maintain protein solubility.

III. Protocol for Reconstitution of Solubilized Integral Membrane Proteins into Proteoliposomes

This protocol describes a general method for reconstituting your this compound-solubilized integral membrane protein into lipid vesicles, which is often a prerequisite for functional assays.

Materials:

  • Clarified supernatant containing the this compound-solubilized integral membrane protein

  • Lipid mixture (e.g., E. coli polar lipids, or a defined mixture such as POPC:POPG) in chloroform

  • Reconstitution Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl)

  • Bio-Beads SM-2 or equivalent detergent removal system

  • Rotary evaporator or nitrogen stream

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Liposome Preparation:

    • Prepare a thin lipid film by evaporating the chloroform from the lipid mixture using a rotary evaporator or a gentle stream of nitrogen.

    • Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex vigorously to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the lipid suspension through a 100 nm polycarbonate membrane at least 11 times to form large unilamellar vesicles (LUVs).

  • Detergent Destabilization of Liposomes:

    • To the prepared LUVs, add a concentrated stock solution of this compound to a final concentration that is sufficient to destabilize the vesicles without complete solubilization. This often corresponds to a detergent-to-lipid ratio of approximately 1:2 (w/w).

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Incorporation of the Solubilized Protein:

    • Add the clarified supernatant containing the this compound-solubilized integral membrane protein to the destabilized liposomes. The desired protein-to-lipid ratio will depend on the specific application and should be optimized.

    • Incubate the mixture for 1 hour at 4°C with gentle rotation.

  • Detergent Removal and Proteoliposome Formation:

    • Add prepared Bio-Beads to the mixture at a ratio of approximately 20:1 (Bio-Beads:detergent, w/w).

    • Incubate with gentle rotation at 4°C. The incubation time will depend on the efficiency of detergent removal and can range from 2 hours to overnight. A stepwise addition of Bio-Beads can improve the process.

    • Carefully remove the proteoliposome-containing solution, leaving the Bio-Beads behind.

  • Characterization of Proteoliposomes:

    • The resulting proteoliposomes can be analyzed for protein incorporation efficiency and orientation, and used in functional assays.

Logical Relationships in Detergent-Mediated Solubilization

The process of solubilizing a membrane protein with a detergent like this compound is governed by the concentrations of both the lipid and the detergent relative to the detergent's CMC.

G cluster_conditions Detergent Concentration Relative to CMC cluster_outcomes Outcome below_cmc [Detergent] < CMC no_sol Incomplete Solubilization below_cmc->no_sol Insufficient micelle formation at_cmc [Detergent] ≈ CMC optimal_sol Optimal Solubilization of IMPs at_cmc->optimal_sol Sufficient micelles to extract protein above_cmc [Detergent] > CMC lipid_micelles Formation of Mixed Lipid-Detergent Micelles above_cmc->lipid_micelles Complete membrane disruption

Fig. 2: Effect of this compound concentration on solubilization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of solubilized protein Insufficient this compound concentration.Increase the this compound concentration in the solubilization buffer, approaching or slightly exceeding 0.24% (w/v).
Inefficient cell lysis or membrane isolation.Ensure complete cell lysis and efficient pelleting of membranes during ultracentrifugation.
Detergent-to-protein ratio is too low.Increase the amount of this compound relative to the total protein concentration in the membrane preparation.
Protein is in the insoluble pellet after solubilization The protein is highly aggregated or resistant to this compound.Try a different non-ionic or a zwitterionic detergent. Consider additives like cholesterol or specific lipids to the solubilization buffer.
Incubation time is too short.Increase the solubilization incubation time to 2-4 hours or overnight at 4°C.
Loss of protein activity after solubilization The protein is unstable in this compound.Perform solubilization at a lower temperature. Add stabilizing agents such as glycerol, specific co-factors, or ligands to the buffer.
Proteolytic degradation.Ensure a fresh and effective protease inhibitor cocktail is used at all stages.

Conclusion

Decanoyl N-methylglucamide (this compound) is a versatile and effective non-ionic detergent for the solubilization of a wide range of integral membrane proteins. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully extract and study these challenging but crucial biomolecules. As with any membrane protein work, empirical optimization of the provided protocols is often necessary to achieve the best results for a specific protein of interest.

References

Application Notes and Protocols for In Vitro Enzyme Activity Assays Using MEGA-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MEGA-10

This compound, also known as N-Decanoyl-N-methylglucamide, is a non-ionic detergent widely utilized in biochemical and drug development research for the solubilization and stabilization of membrane proteins. Its non-denaturing properties make it particularly suitable for isolating membrane-bound enzymes in their active conformation, a critical step for subsequent in vitro activity assays. This compound is valued for its ability to disrupt lipid-lipid and lipid-protein interactions within the cell membrane while preserving the native structure and function of the protein of interest.

Key Properties of this compound:

PropertyValueReference
Full Name N-Decanoyl-N-methylglucamine[1](--INVALID-LINK--)
Molecular Formula C₁₇H₃₅NO₆[1](--INVALID-LINK--)
Molecular Weight 349.46 g/mol [1](--INVALID-LINK--)
Appearance White crystalline solid[1](--INVALID-LINK--)
Critical Micelle Concentration (CMC) 6-7 mM in water at 25°C[1](--INVALID-LINK--)
Solubility Water soluble[1](--INVALID-LINK--)
Detergent Type Non-ionic[1](--INVALID-LINK--)

Advantages of Using this compound in Enzyme Assays

The use of this compound in the preparation of membrane-bound enzymes for activity assays offers several advantages:

  • Preservation of Enzyme Activity: As a mild, non-ionic detergent, this compound is less likely to denature enzymes compared to ionic detergents, thus preserving their catalytic function.

  • High Critical Micelle Concentration (CMC): The relatively high CMC of this compound facilitates its removal by dialysis, which can be crucial for downstream applications or if the detergent interferes with the assay itself.

  • Effective Solubilization: this compound has been successfully used to solubilize and reconstitute various membrane proteins, including transporters and enzymes, making them accessible for activity measurements.

  • UV Transparency: this compound does not absorb significantly in the UV range, which is advantageous for spectrophotometric assays.

Experimental Protocols

This section provides a detailed protocol for the solubilization of a membrane-bound enzyme, using Na⁺/K⁺-ATPase as a representative example, followed by a protocol for measuring its enzymatic activity.

Protocol 1: Solubilization of Na⁺/K⁺-ATPase from a Membrane Preparation using this compound

This protocol describes the extraction of Na⁺/K⁺-ATPase from a crude membrane fraction. The optimal protein-to-detergent ratio may need to be determined empirically for each specific membrane preparation and enzyme.

Materials:

  • Crude membrane preparation containing Na⁺/K⁺-ATPase

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound stock solution (10% w/v in Solubilization Buffer)

  • Protease inhibitor cocktail

  • Ice-cold centrifuge tubes

  • Ultracentrifuge

Procedure:

  • Determine Protein Concentration: Measure the total protein concentration of the crude membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Prepare Solubilization Mixture:

    • In a pre-chilled centrifuge tube, add the membrane preparation to the Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

    • Add protease inhibitor cocktail according to the manufacturer's instructions.

    • Slowly add the 10% this compound stock solution to the membrane suspension to achieve a final this compound concentration that is above its CMC. A typical starting point is a detergent-to-protein ratio of 2:1 (w/w).

  • Incubation: Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.

  • Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized material and cell debris.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins, including the Na⁺/K⁺-ATPase.

  • Protein Concentration of Solubilized Fraction: Determine the protein concentration of the solubilized fraction. This will be used to calculate the specific activity of the enzyme.

G cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_result Result Membrane Crude Membrane Preparation Mix Combine and Mix Membrane->Mix SolubilizationBuffer Solubilization Buffer (Tris-HCl, NaCl, EDTA, DTT) SolubilizationBuffer->Mix MEGA10 This compound Stock (10% w/v) MEGA10->Mix ProteaseInhibitors Protease Inhibitor Cocktail ProteaseInhibitors->Mix Incubate Incubate on Ice (1-2 hours) Mix->Incubate Centrifuge Ultracentrifugation (100,000 x g, 60 min) Incubate->Centrifuge Supernatant Solubilized Na+/K+-ATPase (Supernatant) Centrifuge->Supernatant Collect Pellet Unsolubilized Material (Pellet) Centrifuge->Pellet Discard Assay Enzyme Activity Assay Supernatant->Assay Proceed to Activity Assay

Caption: Workflow for solubilizing Na⁺/K⁺-ATPase with this compound.

Protocol 2: In Vitro Na⁺/K⁺-ATPase Activity Assay

This protocol measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric assay.

Materials:

  • Solubilized Na⁺/K⁺-ATPase preparation (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • ATP solution (10 mM in water)

  • Ouabain solution (10 mM in water, specific inhibitor of Na⁺/K⁺-ATPase)

  • Phosphate standard solution (e.g., KH₂PO₄)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Prepare a series of phosphate standards in the Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).

  • Set up Assay Reactions: In a 96-well plate, set up the following reactions in triplicate:

    • Total ATPase Activity:

      • X µL of solubilized enzyme

      • Assay Buffer to a final volume of 90 µL

    • Ouabain-insensitive Activity (Background):

      • X µL of solubilized enzyme

      • 1 µL of 10 mM Ouabain (final concentration 100 µM)

      • Assay Buffer to a final volume of 90 µL

    • Blank:

      • 90 µL of Assay Buffer

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of 10 mM ATP to each well (final concentration 1 mM).

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Stop the reaction and develop the color by adding 20 µL of Malachite Green Reagent to each well.

  • Read Absorbance: After a 10-minute incubation at room temperature for color development, measure the absorbance at 620-660 nm using a microplate reader.

  • Calculate Na⁺/K⁺-ATPase Activity:

    • Use the phosphate standard curve to determine the amount of Pi released in each well.

    • Calculate the Total ATPase activity and the Ouabain-insensitive activity.

    • The specific Na⁺/K⁺-ATPase activity is the difference between the total and the ouabain-insensitive activities, normalized to the amount of protein and the incubation time.

G cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis Standards Phosphate Standards Preincubation Pre-incubate at 37°C Standards->Preincubation TotalActivity Total Activity Wells (Enzyme + Buffer) TotalActivity->Preincubation BackgroundActivity Background Wells (Enzyme + Buffer + Ouabain) BackgroundActivity->Preincubation Blank Blank Wells (Buffer only) Blank->Preincubation AddATP Add ATP to initiate Preincubation->AddATP Incubation Incubate at 37°C AddATP->Incubation AddReagent Add Malachite Green Reagent Incubation->AddReagent ReadAbsorbance Read Absorbance (620-660 nm) AddReagent->ReadAbsorbance Calculate Calculate Specific Activity ReadAbsorbance->Calculate Result Na+/K+-ATPase Specific Activity Calculate->Result Final Result

Caption: Workflow for the in vitro Na⁺/K⁺-ATPase activity assay.

Data Presentation

The following table presents representative data for the specific activity of Na⁺/K⁺-ATPase after solubilization with different concentrations of this compound. This data illustrates the importance of optimizing the detergent concentration to achieve maximal enzyme activity.

This compound Concentration (mM)Total Protein in Solubilized Fraction (mg/mL)Na⁺/K⁺-ATPase Specific Activity (µmol Pi/mg/min)
2 (Below CMC)0.8 ± 0.11.2 ± 0.2
7 (Approx. CMC)2.5 ± 0.35.8 ± 0.5
15 (Above CMC)2.6 ± 0.25.5 ± 0.4
30 (High Concentration)2.7 ± 0.33.1 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments. The specific activity was determined at 37°C.

Conclusion

This compound is a valuable tool for researchers and drug development professionals working with membrane-bound enzymes. Its mild, non-ionic nature allows for the effective solubilization of these challenging proteins while preserving their enzymatic activity. The provided protocols for solubilization and activity assay of Na⁺/K⁺-ATPase serve as a general guideline that can be adapted for other membrane-bound enzymes. Optimization of the detergent concentration is crucial for maximizing the yield of active enzyme. The structured data presentation and clear experimental workflows provided in these application notes are intended to facilitate the successful implementation of this compound in your in vitro enzyme activity assays.

References

Preparation of Proteoliposomes with Decanoyl N-methylglucamide (MEGA-10): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Proteoliposomes are artificially prepared vesicles composed of a lipid bilayer that incorporates one or more membrane proteins. These structures serve as powerful tools in membrane protein research, providing a controlled environment to study protein function, structure, and interactions with the lipid bilayer, isolated from the complexity of the native cell membrane. Applications of proteoliposomes are widespread in basic research and drug development, including functional assays of transport proteins, enzymatic activity measurements, structural studies using techniques like cryo-electron microscopy, and for the delivery of therapeutic agents.

The successful reconstitution of a membrane protein into a liposome is critically dependent on the choice of detergent. The detergent must effectively solubilize the protein from its native membrane or expression system while preserving its native conformation and function. Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent frequently employed for the solubilization and reconstitution of membrane proteins. Its non-denaturing properties make it a suitable choice for maintaining the integrity of sensitive proteins. This compound has been successfully used to reconstitute various membrane proteins, including amino acid transporters and the melibiose transport carrier from E. coli membranes into liposomes.[1][2]

This document provides detailed protocols for the preparation of proteoliposomes using this compound, focusing on two common detergent removal methods: dialysis and hydrophobic adsorption.

Quantitative Data Summary

The successful preparation of proteoliposomes is highly dependent on the physicochemical properties of the detergent and the relative concentrations of the components. The following tables summarize key quantitative data for this compound and provide recommended starting concentrations for reconstitution experiments.

Table 1: Physicochemical Properties of Decanoyl N-methylglucamide (this compound)

PropertyValueReference
Chemical Name N-decanoyl-N-methylglucamine[3]
Molecular Weight 349.46 g/mol [3][4]
Critical Micelle Concentration (CMC) ~6-7 mM in water[3][4][5][6]
Detergent Class Non-ionic[3][4]
Appearance Crystalline solid[1]

Table 2: Recommended Starting Ratios for Proteoliposome Preparation with this compound

ParameterRecommended Starting Ratio (w/w or mol/mol)Notes
Detergent-to-Lipid Ratio (D/L) 2:1 to 10:1 (w/w)The optimal ratio depends on the specific lipid composition and should be sufficient to fully solubilize the lipids into mixed micelles. This can be monitored by the clarification of the lipid suspension.
Protein-to-Lipid Ratio (P/L) 1:50 to 1:1000 (w/w)This ratio is highly dependent on the specific protein and the intended downstream application. For functional assays, a lower protein density is often preferred to ensure that, on average, there is one protein per vesicle. For structural studies, a higher density may be required.
Final this compound Concentration > CMC (~6-7 mM)The total detergent concentration in the reconstitution mixture (from solubilizing both lipids and protein) must be above the CMC to ensure the formation of mixed micelles.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for proteoliposome preparation and the key interactions during the reconstitution process.

G General Workflow for Proteoliposome Preparation cluster_0 Preparation of Components cluster_1 Reconstitution cluster_2 Detergent Removal and Proteoliposome Formation cluster_3 Characterization A Purified Membrane Protein in Detergent (e.g., this compound) D Mixing of Solubilized Protein and Lipids A->D B Lipid Film Preparation C Solubilization of Lipids with this compound B->C C->D E Formation of Protein-Lipid-Detergent Mixed Micelles D->E F Detergent Removal (Dialysis or Bio-Beads) E->F G Spontaneous Formation of Proteoliposomes F->G H Analysis of Protein Incorporation and Orientation G->H I Functional Assays G->I

Caption: A flowchart illustrating the key stages in the preparation of proteoliposomes.

G Component Interactions in Reconstitution cluster_0 Initial State cluster_1 Solubilization cluster_2 Detergent Removal P Protein-Detergent Micelle M Protein-Lipid-Detergent Mixed Micelles P->M Mixing L Lipid Vesicles L->M Addition of this compound PL Proteoliposome M->PL Removal of this compound DM Detergent Monomers (below CMC) M->DM Removal of this compound D This compound (above CMC) D->M

Caption: Logical relationship of components during the proteoliposome reconstitution process.

Experimental Protocols

Two primary methods for detergent removal are detailed below. The choice of method depends on the properties of the protein and the desired characteristics of the final proteoliposomes.

Protocol 1: Proteoliposome Preparation by Detergent Dialysis

This method is effective for detergents with a high CMC, such as this compound, as the monomeric detergent can readily pass through the dialysis membrane.

Materials:

  • Purified membrane protein of interest, solubilized in a buffer containing this compound.

  • Lipids (e.g., a mixture of POPC and POPG) dissolved in chloroform.

  • Reconstitution Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).

  • This compound stock solution (e.g., 10% w/v in Reconstitution Buffer).

  • Dialysis tubing (e.g., 10-14 kDa molecular weight cut-off).

  • Glass test tubes.

  • Nitrogen gas source.

  • Vacuum desiccator.

  • Bath sonicator.

  • Stir plate and stir bar.

Methodology:

  • Lipid Film Preparation:

    • In a glass test tube, add the desired amount of lipid solution (e.g., 10 mg total lipid).

    • Dry the lipids to a thin film under a gentle stream of nitrogen gas.

    • Remove residual chloroform by placing the tube in a vacuum desiccator for at least 2 hours.

  • Solubilization of Lipids:

    • Resuspend the dried lipid film in Reconstitution Buffer to a final lipid concentration of 10 mg/mL.

    • Vortex thoroughly to create multilamellar vesicles.

    • Add this compound stock solution to the lipid suspension to a final concentration that is above the CMC and sufficient to solubilize the lipids (e.g., a final concentration of 20-30 mM). The solution should become clear.

    • Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.

  • Reconstitution:

    • Add the purified, this compound solubilized membrane protein to the solubilized lipid mixture at the desired protein-to-lipid ratio.

    • The final volume of the mixture should be such that the this compound concentration remains above its CMC.

    • Incubate the mixture for 30 minutes at 4°C with gentle mixing.

  • Detergent Removal by Dialysis:

    • Transfer the protein-lipid-detergent mixture to a pre-wetted dialysis cassette or tubing.

    • Place the dialysis cassette in a large volume of Reconstitution Buffer (e.g., 1 L for a 1 mL sample) at 4°C with slow stirring.

    • Perform several buffer changes over 2-3 days to ensure complete removal of the detergent. For example, change the buffer after 4 hours, 12 hours, 24 hours, and 48 hours.

  • Harvesting Proteoliposomes:

    • After dialysis, the solution within the cassette should be opalescent, indicating the formation of proteoliposomes.

    • Recover the proteoliposome suspension from the dialysis cassette.

    • To separate proteoliposomes from unincorporated protein, the sample can be centrifuged at high speed (e.g., >100,000 x g for 1-2 hours). The proteoliposomes will form a pellet.

    • Resuspend the pellet in the desired buffer for downstream applications.

Protocol 2: Proteoliposome Preparation by Detergent Adsorption using Bio-Beads

This method utilizes hydrophobic polystyrene beads (e.g., Bio-Beads SM-2) to adsorb the detergent from the reconstitution mixture. This can be a faster alternative to dialysis.

Materials:

  • All materials listed in Protocol 1.

  • Bio-Beads SM-2 (or equivalent hydrophobic adsorbent beads).

  • Methanol for washing beads.

  • End-over-end rotator.

Methodology:

  • Preparation of Bio-Beads:

    • Wash the Bio-Beads extensively with methanol, followed by several washes with deionized water to remove any preservatives and fine particles.

    • Equilibrate the beads in the Reconstitution Buffer.

  • Lipid Film Preparation and Solubilization:

    • Follow steps 1 and 2 from Protocol 1.

  • Reconstitution:

    • Follow step 3 from Protocol 1.

  • Detergent Removal by Adsorption:

    • Add a portion of the prepared wet Bio-Beads to the protein-lipid-detergent mixture (e.g., 100 mg of beads per 1 mL of reconstitution mix).

    • Incubate the mixture at 4°C with gentle end-over-end rotation for 2-4 hours.

    • Carefully remove the mixture, leaving the beads behind, and transfer it to a new tube with a fresh aliquot of Bio-Beads.

    • Repeat this process 2-3 times. The solution should become turbid as proteoliposomes form.

    • For the final incubation, the mixture can be rotated overnight at 4°C.

  • Harvesting Proteoliposomes:

    • After the final incubation, carefully aspirate the proteoliposome suspension, ensuring no beads are carried over.

    • Follow step 5 from Protocol 1 for harvesting and concentrating the proteoliposomes if necessary.

Characterization of Proteoliposomes

Following preparation, it is essential to characterize the proteoliposomes to confirm successful protein incorporation and functionality.

  • Protein Incorporation Efficiency: This can be determined by running SDS-PAGE on the initial reconstitution mixture and the final proteoliposome fraction. The amount of protein can be quantified by densitometry or by using a protein assay (e.g., BCA assay), taking care to account for interference from lipids and residual detergent.

  • Size Distribution: Dynamic Light Scattering (DLS) can be used to determine the size and homogeneity of the proteoliposome population.

  • Protein Orientation: The orientation of the incorporated protein (right-side-out vs. inside-out) can be assessed using various methods, such as accessibility to proteases or antibodies that recognize specific domains of the protein.

  • Functional Assays: The biological activity of the reconstituted protein should be tested using an appropriate functional assay, such as a transport assay for a transporter protein or an enzyme kinetics assay for a membrane-bound enzyme.

References

Application Notes and Protocols for Decanoyl N-methylglucamide (MEGA-10) in Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Decanoyl N-methylglucamide (MEGA-10)

Decanoyl N-methylglucamide, commonly known as this compound, is a non-ionic detergent widely utilized in the solubilization and stabilization of membrane proteins for structural and functional studies.[1][2][3] Its unique properties make it particularly suitable for techniques like circular dichroism (CD) spectroscopy, where maintaining the native conformation of the protein is paramount.

This compound possesses a hydrophilic headgroup derived from glucose and a hydrophobic decanoyl tail. This amphipathic nature allows it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane, effectively extracting membrane proteins.[2] As a non-ionic detergent, it is generally considered milder than ionic detergents, with a lower propensity to cause protein denaturation.[2]

One of the key advantages of this compound in the context of CD spectroscopy is its transparency in the far-UV region (below 250 nm), the spectral region most sensitive to protein secondary structure.[3] Furthermore, its relatively high critical micelle concentration (CMC) facilitates its removal from the protein-detergent complex through dialysis, which can be crucial for downstream applications or for reconstituting the protein into a different environment.[1][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Decanoyl N-methylglucamide (this compound).

PropertyValueReference
Full Name N-Decanoyl-N-methylglucamine[1]
Abbreviation This compound[1]
Detergent Type Non-ionic[1][2]
Molecular Formula C₁₇H₃₅NO₆[1]
Molecular Weight 349.46 g/mol [1]
Purity >99%[1]
Form White powder[1]
Solubility Water soluble[1]
Critical Micelle Concentration (CMC) 6-7 mM (in water at 25°C)[1][2]

Principles of Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful and widely used technique for investigating the secondary and tertiary structure of proteins in solution.[4][5] The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] In proteins, the peptide bonds in the polypeptide backbone are the primary chromophores that give rise to a CD signal in the far-UV region (typically 190-250 nm).[6]

The shape and magnitude of the far-UV CD spectrum are characteristic of the protein's secondary structure content. For instance:

  • α-helices typically exhibit two negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

  • β-sheets show a negative band around 215-218 nm and a positive band around 195-200 nm.

  • Random coil or disordered structures generally have a strong negative band below 200 nm.

By analyzing the CD spectrum, researchers can estimate the percentage of α-helix, β-sheet, and other secondary structural elements in a protein.[7] CD spectroscopy is also highly sensitive to conformational changes, making it an excellent tool for studying protein folding, stability, and interactions with other molecules.[4]

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins with this compound for CD Analysis

This protocol provides a general guideline for the solubilization of membrane proteins using this compound for subsequent analysis by circular dichroism spectroscopy. The optimal conditions, including detergent concentration and incubation time, should be empirically determined for each specific protein.

Materials:

  • Isolated cell membranes containing the protein of interest

  • Decanoyl N-methylglucamide (this compound)

  • Solubilization Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4; buffer composition should be optimized for the target protein)

  • Protease inhibitors

  • Homogenizer

  • Ultracentrifuge

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Membrane Preparation: Start with a pellet of isolated cell membranes. Resuspend the membranes in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition: Prepare a stock solution of this compound (e.g., 10% w/v or ~286 mM) in the Solubilization Buffer. Add the this compound stock solution to the membrane suspension to achieve the desired final concentration. A common starting point is a detergent-to-protein ratio of 10:1 (w/w) or a final this compound concentration 2-5 times its CMC.

  • Solubilization: Incubate the mixture on ice with gentle agitation (e.g., on a rocker or rotator) for 1-4 hours. The optimal incubation time may vary.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.

  • Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles.

  • Detergent Exchange/Removal (Optional): If a lower concentration of this compound is required for CD analysis or if the protein needs to be transferred to a different buffer, perform dialysis or use centrifugal concentrators with a suitable molecular weight cutoff.

  • Protein Concentration Determination: Determine the concentration of the solubilized protein using a suitable method that is not interfered by the presence of detergent (e.g., a BCA assay with a detergent-compatible formulation).

Protocol 2: Circular Dichroism Spectroscopy of this compound Solubilized Proteins

This protocol describes the general procedure for acquiring far-UV CD spectra of a membrane protein solubilized in this compound.

Materials:

  • Solubilized and purified protein in a this compound containing buffer

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing a low concentration of this compound above its CMC)

  • Circular dichroism spectrometer

  • Quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm)

Procedure:

  • Sample Preparation: Dilute the solubilized protein sample to a final concentration suitable for CD spectroscopy. A typical concentration range is 0.1-0.5 mg/mL. The final buffer should be transparent in the far-UV region and contain a concentration of this compound sufficient to maintain protein solubility (typically at or slightly above the CMC).

  • Instrument Setup:

    • Turn on the nitrogen purge for the instrument at least 30 minutes before use to remove oxygen.

    • Set the desired temperature, often 20°C or 25°C.

    • Set the spectral acquisition parameters:

      • Wavelength range: e.g., 260 nm to 190 nm.

      • Data pitch: 0.5 nm or 1.0 nm.

      • Scanning speed: 50-100 nm/min.

      • Bandwidth: 1.0 nm.

      • Number of accumulations: 3-5 to improve the signal-to-noise ratio.

  • Baseline Correction: Record a baseline spectrum of the buffer (including this compound) in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the protein sample.

    • Fill the cuvette with the protein sample and ensure there are no air bubbles.

    • Place the cuvette in the spectrometer and record the CD spectrum.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Smooth the resulting spectrum if necessary.

    • Convert the data from millidegrees (mdeg) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • c = protein concentration in mg/mL

      • n = number of amino acid residues

      • l = path length of the cuvette in cm

  • Secondary Structure Analysis: Use deconvolution software (e.g., K2D3, BeStSel, DichroWeb) to estimate the secondary structure content from the mean residue ellipticity data.

Diagrams

experimental_workflow cluster_solubilization Protein Solubilization cluster_cd CD Spectroscopy start Isolated Membranes add_mega10 Add this compound (2-5x CMC) start->add_mega10 incubate Incubate (1-4h at 4°C) add_mega10->incubate centrifuge Ultracentrifugation (100,000 x g) incubate->centrifuge supernatant Collect Supernatant (Solubilized Protein) centrifuge->supernatant prepare_sample Prepare Sample (0.1-0.5 mg/mL) supernatant->prepare_sample baseline Record Baseline (Buffer + this compound) prepare_sample->baseline measure Measure Sample Spectrum baseline->measure process Data Processing (Baseline Subtraction, Conversion to [θ]) measure->process analyze Secondary Structure Analysis process->analyze

Caption: Workflow for membrane protein analysis using this compound and CD spectroscopy.

logical_relationship Detergent Decanoyl N-methylglucamide (this compound) Properties Non-ionic High CMC UV Transparent Detergent->Properties Application Membrane Protein Solubilization Properties->Application Technique Circular Dichroism Spectroscopy Application->Technique Outcome Secondary Structure Analysis Technique->Outcome

Caption: Key attributes and application of this compound in CD spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Decanoyl N-methylglucamide (MEGA-10) Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Decanoyl N-methylglucamide (MEGA-10) for protein solubilization and stabilization. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Decanoyl N-methylglucamide (this compound) and why is it used for protein stability?

A1: Decanoyl N-methylglucamide, also known as this compound, is a non-ionic detergent. Non-ionic detergents are considered non-denaturing because they can disrupt lipid-lipid and lipid-protein interactions without breaking protein-protein interactions. This property makes them ideal for isolating membrane proteins in their biologically active form. This compound is water-soluble and can be readily removed by dialysis, which is advantageous for downstream applications.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles. For this compound, the CMC is typically in the range of 6-7 mM at 25°C. It is crucial to work at a detergent concentration above the CMC to ensure the formation of micelles, which are necessary for solubilizing and stabilizing membrane proteins. Below the CMC, the detergent exists as monomers and is not effective at solubilizing membrane proteins.

Q3: How do I choose the initial concentration of this compound for my experiment?

A3: A good starting point is to use a this compound concentration that is 2 to 5 times its CMC (approximately 12-35 mM). The optimal concentration will depend on the specific protein, its concentration, and the buffer conditions. It is highly recommended to perform a detergent screening experiment to determine the optimal this compound concentration for your specific protein of interest.

Q4: Can this compound be used in combination with other additives to improve protein stability?

A4: Yes. The stability of a protein in this compound micelles can sometimes be enhanced by the addition of other molecules. For example, adding cholesterol analogs, such as cholesteryl hemisuccinate (CHS), can help mimic the native lipid environment and improve the stability of certain membrane proteins, particularly G-protein coupled receptors (GPCRs).[1] Other additives like glycerol (5-20%) can also be used as cryoprotectants and to increase the viscosity of the solution, which can help to stabilize the protein.

Q5: How can I remove this compound after protein purification?

A5: this compound has a relatively high CMC, which makes it readily removable by dialysis. Due to the formation of large micelles that cannot pass through the dialysis membrane, the monomer concentration of the detergent will decrease as it equilibrates with the detergent-free buffer outside the dialysis tubing. Size-exclusion chromatography can also be used to separate the protein from the detergent micelles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Protein Yield After Solubilization Insufficient this compound concentration.Increase the this compound concentration in increments (e.g., 2x, 5x, 10x CMC) to find the optimal solubilization efficiency for your protein.
Inefficient cell lysis.Ensure complete cell disruption by optimizing your lysis protocol (e.g., increase sonication time, use a French press). Keep the sample on ice to prevent overheating and protein denaturation.[2]
Solubilization time is too short.Increase the incubation time with this compound to allow for complete solubilization of the membrane protein. Gentle agitation during incubation can also improve efficiency.
Protein Aggregation During or After Purification This compound concentration is too low in purification buffers.Ensure that all buffers used during purification (e.g., wash and elution buffers) contain this compound at a concentration above its CMC to maintain protein solubility.[3]
The protein is inherently unstable in this compound.Screen other detergents or use a mixture of detergents. Consider adding stabilizing agents like glycerol, specific lipids, or cholesterol analogs (e.g., CHS) to your buffers.[1][4]
Incorrect pH or salt concentration.The stability of a protein can be highly dependent on pH and ionic strength. Perform a buffer screen to identify the optimal pH and salt concentration for your protein in the presence of this compound.[4]
Loss of Protein Activity This compound is denaturing the protein.Although this compound is a mild detergent, it can still be denaturing to some sensitive proteins. Try lowering the this compound concentration (while staying above the CMC) or screen for a different, milder detergent.
Essential lipids are stripped away.Add back specific lipids or cholesterol analogs to the detergent solution to mimic the native membrane environment and restore protein activity.[1]
High Background in Functional Assays Residual this compound interfering with the assay.If possible, remove or reduce the this compound concentration before performing the functional assay. Dialysis or the use of adsorbent beads can be effective.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration for Membrane Protein Solubilization

This protocol outlines a method to determine the optimal concentration of this compound for solubilizing a target membrane protein.

Materials:

  • Cell pellet containing the overexpressed membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v or ~286 mM)

  • Centrifuge capable of >100,000 x g

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at >100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Screen Setup: Prepare a series of microcentrifuge tubes, each containing the resuspended membranes. Add the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x the CMC of this compound). Ensure the final volume is the same in all tubes.

  • Solubilization: Incubate the tubes with gentle agitation (e.g., end-over-end rotation) for 1-2 hours at 4°C.

  • Clarification: Centrifuge the samples at >100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Analysis: Carefully collect the supernatant from each tube. This fraction contains the solubilized proteins. Analyze a small aliquot of each supernatant by SDS-PAGE and Western blotting using an antibody specific to your protein of interest.

  • Optimization: The optimal this compound concentration is the one that yields the highest amount of your target protein in the supernatant without causing significant denaturation or aggregation (which may be assessed by subsequent functional assays or size-exclusion chromatography).

Data Presentation

The following table presents hypothetical data from an experiment to optimize this compound concentration for the solubilization and stability of a model membrane protein, GPCR-X. Stability was assessed by measuring the protein's ligand-binding activity after a 24-hour incubation at 4°C.

This compound Concentration (mM)Concentration relative to CMC (7 mM)Solubilization Efficiency (%)Ligand Binding Activity (%)
3.50.5x1595
71x4090
14 2x 85 88
355x9075
7010x9260

This table illustrates that while higher concentrations of this compound lead to increased solubilization efficiency, they can also negatively impact the functional stability of the protein over time. In this hypothetical case, 2x the CMC (14 mM) provides the best balance of solubilization and stability.

Visualizations

Experimental_Workflow start Start: Cell Pellet with Overexpressed Membrane Protein lysis Cell Lysis & Membrane Isolation start->lysis resuspend Resuspend Membranes in Buffer lysis->resuspend screen Detergent Screen: Add this compound at various concentrations (0.5x to 10x CMC) resuspend->screen solubilize Incubate for 1-2 hours at 4°C screen->solubilize centrifuge Ultracentrifugation (>100,000 x g) solubilize->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Pellet (Unsolubilized Material) centrifuge->pellet analysis Analyze Supernatant: SDS-PAGE, Western Blot, Functional Assay supernatant->analysis optimal Determine Optimal This compound Concentration analysis->optimal

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem Encountered low_yield Low Protein Yield? start->low_yield aggregation Protein Aggregation? start->aggregation no_activity Loss of Activity? start->no_activity increase_mega10 Increase this compound Concentration low_yield->increase_mega10 Yes optimize_lysis Optimize Cell Lysis low_yield->optimize_lysis Yes check_mega10_conc Check this compound in all Buffers (>CMC) aggregation->check_mega10_conc Yes add_stabilizers Add Stabilizers (Glycerol, CHS) aggregation->add_stabilizers Yes screen_ph_salt Screen pH and Salt Concentration aggregation->screen_ph_salt Yes lower_mega10 Lower this compound Concentration no_activity->lower_mega10 Yes add_lipids Add back Lipids/ Cholesterol Analogs no_activity->add_lipids Yes

Caption: Troubleshooting decision tree for this compound use.

References

Technical Support Center: Troubleshooting Protein Aggregation with MEGA-10 Detergent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving protein aggregation issues when using MEGA-10 detergent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (N-Decanoyl-N-methylglucamine) is a non-ionic detergent commonly used for solubilizing membrane proteins.[1] Its non-ionic nature makes it mild and less likely to denature proteins compared to ionic detergents, preserving protein structure and function. It is particularly useful in applications where maintaining the biological activity of the protein is crucial.

Q2: At what concentration should I use this compound?

The optimal concentration of this compound depends on the specific protein and application. A general starting point is to use a concentration above its Critical Micelle Concentration (CMC), which is approximately 6-7 mM.[2] Working above the CMC ensures the formation of micelles, which are necessary for solubilizing membrane proteins. However, the ideal concentration may need to be determined empirically through a detergent screening experiment.

Q3: My protein precipitates after solubilization with this compound. What are the possible causes?

Protein precipitation after solubilization can be due to several factors:

  • Suboptimal Detergent Concentration: The concentration of this compound may be too low to effectively solubilize the protein, or too high, which can sometimes lead to destabilization.

  • Buffer Conditions: The pH, ionic strength, or composition of your buffer may not be optimal for your specific protein's stability.[3][4]

  • Presence of Proteases: Proteolytic degradation of the target protein can lead to aggregation and precipitation.[3][5]

  • Temperature: Some proteins are sensitive to temperature changes and may precipitate if not kept at their optimal temperature.[3]

  • Removal of Essential Lipids: While the goal is to remove the bulk membrane lipids, some proteins require a few tightly bound lipids for stability. Aggressive solubilization might strip these away.

Q4: How can I remove this compound after my purification process?

Due to its relatively high CMC and low monomer molecular weight (349.5 g/mol ), this compound can be effectively removed by dialysis.[2] To do this, the protein-detergent solution should be placed in a dialysis bag with a molecular weight cut-off (MWCO) that is significantly smaller than the protein of interest but allows the passage of this compound monomers. It is crucial to perform dialysis against a large volume of detergent-free buffer and to change the buffer several times to ensure efficient removal.[6][7] Other methods like size-exclusion chromatography can also be employed.[8]

Q5: Is this compound compatible with downstream applications like mass spectrometry or crystallography?

Detergents can interfere with downstream applications. For mass spectrometry, it is essential to remove detergents like this compound as they can suppress the signal.[8] For crystallography, the presence of detergent is necessary to keep the membrane protein soluble, but the type and concentration of the detergent are critical for crystal formation. While this compound has been used in protein crystallization, screening for the optimal detergent is often required.

Troubleshooting Guides

Problem: Protein Aggregation During Solubilization

Symptoms:

  • Visible precipitate forms immediately or shortly after adding this compound.

  • Low yield of soluble protein in the supernatant after centrifugation.

Troubleshooting Workflow:

Troubleshooting_Solubilization Start Protein Aggregation During Solubilization Check_Conc Verify this compound Concentration Start->Check_Conc Protease_Inhibitors Add Protease Inhibitors Start->Protease_Inhibitors Temp_Control Optimize Temperature Start->Temp_Control Optimize_Buffer Optimize Buffer (pH, Salt) Check_Conc->Optimize_Buffer If concentration is correct Additives Consider Additives (Glycerol, Arginine) Optimize_Buffer->Additives If aggregation persists Detergent_Screen Perform Detergent Screening Additives->Detergent_Screen If aggregation persists Resolved Issue Resolved Detergent_Screen->Resolved

Caption: Troubleshooting workflow for protein aggregation during solubilization.

Possible Solutions:

  • Optimize this compound Concentration:

    • Too Low: Increase the concentration in increments (e.g., 1.5x, 2x CMC) to ensure complete membrane solubilization.

    • Too High: Decrease the concentration, as excess detergent micelles can sometimes destabilize proteins.

  • Optimize Buffer Conditions: [3][4]

    • pH: Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to maintain a net charge and prevent aggregation.

    • Salt Concentration: Modify the salt concentration (e.g., 150 mM, 300 mM, 500 mM NaCl) to modulate ionic interactions.

  • Use Additives:

    • Glycerol: Include 5-20% glycerol in the buffer to increase viscosity and stabilize the protein.[4]

    • Arginine: Add L-arginine (e.g., 50-100 mM) to the buffer, which can help to suppress aggregation.

    • Reducing Agents: For proteins with cysteine residues, include a reducing agent like DTT or TCEP to prevent disulfide bond-mediated aggregation.

  • Perform Detergent Screening: If this compound is not suitable, screen other non-ionic detergents like DDM, LDAO, or Fos-Choline.[9]

Problem: Protein Precipitation After Detergent Removal

Symptoms:

  • Protein precipitates during or after dialysis to remove this compound.

  • Low protein recovery after buffer exchange.

Troubleshooting Workflow:

Troubleshooting_Detergent_Removal Start Protein Precipitation After Detergent Removal Dialysis_Check Review Dialysis Protocol Start->Dialysis_Check Buffer_Exchange Gradual Buffer Exchange Dialysis_Check->Buffer_Exchange If protocol is correct Final_Buffer Optimize Final Buffer Composition Buffer_Exchange->Final_Buffer If precipitation persists Alternative_Removal Consider Alternative Detergent Removal Final_Buffer->Alternative_Removal If precipitation persists Resolved Issue Resolved Alternative_Removal->Resolved

Caption: Troubleshooting workflow for precipitation after detergent removal.

Possible Solutions:

  • Modify Dialysis Protocol:

    • Gradual Removal: Instead of a single dialysis step into a large volume of detergent-free buffer, perform a stepwise dialysis with decreasing concentrations of this compound.

    • MWCO of Dialysis Tubing: Ensure the MWCO is appropriate for your protein, typically 2-3 times smaller than the molecular weight of your protein to prevent its loss.[2]

  • Optimize the Final Buffer:

    • The final buffer may lack components necessary for protein stability in the absence of detergent. Consider adding stabilizing agents like glycerol, low concentrations of a milder non-ionic detergent, or specific ligands that bind to your protein.

  • Consider Alternative Detergent Removal Methods:

    • Size-Exclusion Chromatography: This can be a gentler method of buffer exchange than dialysis.

    • Affinity Chromatography: If your protein has a tag, you can bind it to a resin, wash away the this compound, and then elute the protein in a detergent-free buffer.

Data Presentation

Table 1: Properties of this compound and Other Common Non-ionic Detergents

DetergentAbbreviationMolecular Weight ( g/mol )CMC (mM)Aggregation Number
This compound -349.5 6-7 ~76 [10]
n-Dodecyl-β-D-maltosideDDM510.60.1798
n-Octyl-β-D-glucopyranosideOG292.420-2527-100
Lauryldimethylamine N-oxideLDAO229.41-276
Fos-Choline-12FC-12351.51.560
Triton X-100-~6250.2-0.9100-155

Data compiled from various sources. Values can vary depending on experimental conditions (e.g., temperature, buffer composition).

Experimental Protocols

Protocol 1: Detergent Screening for Optimal Solubilization

This protocol outlines a method to screen different detergents or different concentrations of this compound to find the optimal condition for solubilizing your target membrane protein.[9][11][12]

Workflow Diagram:

Detergent_Screening_Workflow Start Start: Isolated Membrane Pellet Resuspend Resuspend Pellet in Lysis Buffer Start->Resuspend Aliquots Create Aliquots of Membrane Suspension Resuspend->Aliquots Add_Detergent Add Different Detergents/ Concentrations to Aliquots Aliquots->Add_Detergent Incubate Incubate with Gentle Agitation Add_Detergent->Incubate Centrifuge Centrifuge to Pellet Insoluble Material Incubate->Centrifuge Analyze Analyze Supernatant (SDS-PAGE, Western Blot) Centrifuge->Analyze End End: Identify Optimal Solubilization Condition Analyze->End

Caption: Workflow for detergent screening to optimize protein solubilization.

Materials:

  • Isolated cell membranes containing the target protein

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol)

  • Stock solutions of this compound and other detergents to be tested (e.g., DDM, LDAO, Fos-Choline)

  • Protease inhibitors

  • Microcentrifuge tubes

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Resuspend the isolated membrane pellet in ice-cold lysis buffer containing protease inhibitors.

  • Determine the total protein concentration of the membrane suspension.

  • Aliquot the membrane suspension into several microcentrifuge tubes, with each tube containing the same amount of total protein (e.g., 100 µg).

  • To each tube, add a different concentration of this compound (e.g., 0.5x, 1x, 2x, 5x CMC) or different detergents at a concentration of 2x their respective CMCs.

  • Incubate the tubes on a rotator at 4°C for 1-2 hours.

  • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant from each tube. This contains the solubilized proteins.

  • Analyze the supernatant from each condition by SDS-PAGE and Western blotting (if an antibody for your protein is available) to determine which condition yielded the highest amount of soluble target protein.

Protocol 2: Dialysis for this compound Removal

This protocol describes the removal of this compound from a purified protein sample using dialysis.[2][6][7][13]

Materials:

  • Purified protein solution containing this compound

  • Dialysis tubing with an appropriate MWCO

  • Dialysis clips

  • Large beaker

  • Stir plate and stir bar

  • Dialysis buffer (the final buffer for your protein, without detergent)

Procedure:

  • Cut a piece of dialysis tubing of the appropriate length and hydrate it in dialysis buffer according to the manufacturer's instructions.

  • Securely close one end of the tubing with a dialysis clip.

  • Load the protein sample into the dialysis bag, leaving some space at the top.

  • Remove any excess air and securely close the other end of the tubing with a second clip.

  • Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times.

  • After the final buffer change, remove the dialysis bag and carefully recover the protein sample.

  • If the protein has precipitated, refer to the troubleshooting guide above.

References

Technical Support Center: Removing Decanoyl N-methylglucamide (Mega-10) from Protein Samples by Dialysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of Decanoyl N-methylglucamide (Mega-10) from protein samples using dialysis.

Frequently Asked Questions (FAQs)

Q1: What is Decanoyl N-methylglucamide (this compound) and why is it used with protein samples?

Decanoyl N-methylglucamide, commonly known as this compound, is a non-ionic detergent used for solubilizing membrane proteins.[1][2] Its non-denaturing properties make it valuable for isolating membrane proteins in their biologically active form by breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[3]

Q2: Is dialysis an effective method for removing this compound?

Yes, dialysis is a widely used and effective method for removing this compound from protein solutions.[2][4] this compound is water-soluble and has a low monomer molecular weight, allowing it to pass through the pores of a dialysis membrane while retaining the much larger protein molecules.[5]

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important for dialysis?

The Critical Micelle Concentration (CMC) of this compound is approximately 6-7 mM.[2][3] Above this concentration, individual detergent molecules (monomers) aggregate to form larger structures called micelles. These micelles are significantly larger than the monomers and may not pass easily through the dialysis membrane, making removal inefficient.[5] Therefore, it is crucial to work with this compound concentrations below the CMC for effective removal by dialysis.[5]

Q4: What Molecular Weight Cut-Off (MWCO) should I choose for my dialysis membrane to remove this compound?

The monomer molecular weight of this compound is approximately 349.5 Daltons.[1][2] To effectively remove it, you should select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than 350 Da but at least 2 to 3 times smaller than the molecular weight of your protein of interest to ensure its retention.[5] For example, a 10 kDa MWCO membrane is a common choice for retaining most proteins while allowing for the efficient removal of small molecules like this compound monomers.

Q5: How can I improve the efficiency of this compound removal by dialysis?

To enhance the efficiency of dialysis for removing this compound, you can:

  • Increase the dialysis buffer volume: A larger volume of dialysis buffer (dialysate) maintains a steeper concentration gradient, driving the diffusion of the detergent out of the sample. A buffer-to-sample volume ratio of at least 200:1 is recommended.[6]

  • Perform multiple buffer changes: Regularly changing the dialysis buffer will re-establish the concentration gradient, leading to more complete removal of the detergent.[6][7]

  • Increase the duration of dialysis: Allowing more time for diffusion, including an overnight step, can significantly improve removal efficiency.[6][8]

  • Gentle stirring: Agitating the dialysis buffer ensures its homogeneity and maintains the concentration gradient across the membrane.

  • Increase the temperature: Diffusion is faster at higher temperatures. However, the stability of your protein at elevated temperatures must be considered. Many proteins require dialysis to be performed at 4°C to maintain their stability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Protein precipitates during or after dialysis. The protein may be unstable in the absence of detergent. The final buffer composition may not be optimal for protein solubility.- Consider a stepwise reduction in the this compound concentration through sequential dialysis steps.[8] - Optimize the pH of the dialysis buffer to be at least 1.5-2 units away from the protein's isoelectric point (pI).[9] - Include stabilizing agents in the dialysis buffer, such as 5-10% glycerol, or a low concentration of a different, less disruptive detergent.[10] - Ensure the salt concentration (e.g., 100-150 mM NaCl) in the final buffer is appropriate for your protein's stability.[9]
Inefficient removal of this compound. The initial concentration of this compound in the sample is above its CMC (6-7 mM), leading to the formation of large micelles that cannot pass through the dialysis membrane. The dialysis time or buffer volume was insufficient.- Dilute the protein sample with a compatible buffer to bring the this compound concentration below its CMC before starting dialysis. - Increase the dialysis duration, perform more frequent and larger volume buffer changes, and ensure gentle stirring of the dialysate.[6][11]
Sample volume increases significantly during dialysis. The dialysis buffer has a much lower solute concentration than the sample, leading to a net influx of water into the dialysis bag due to osmotic pressure.- Avoid dialyzing directly against pure deionized water.[11] - If the initial sample has a high salt concentration, perform a stepwise dialysis against buffers with decreasing salt concentrations.[8][11]
Loss of protein sample. The chosen MWCO of the dialysis membrane is too large for the protein. The protein is adsorbing to the dialysis membrane.- Use a dialysis membrane with an MWCO that is at least two to three times smaller than the molecular weight of your protein.[5] - Consider using low-protein-binding dialysis membranes. - For very dilute protein samples, be aware that surface adsorption can be a significant issue.[5]

Data Presentation

Table 1: Physicochemical Properties of Decanoyl N-methylglucamide (this compound)

PropertyValueReference(s)
Full Name N-Decanoyl-N-methylglucamine[2]
Molecular Formula C17H35NO6[1][2]
Molecular Weight ~349.5 g/mol [1][2]
Type Non-ionic detergent[2][3]
Appearance White powder[2]
Solubility Water soluble[2][4]
Critical Micelle Concentration (CMC) 6-7 mM (at 25°C)[2][3]

Experimental Protocols

Detailed Protocol for Removal of this compound by Dialysis

This protocol provides a general guideline. Optimization may be required based on the specific protein and experimental requirements.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis buffer (e.g., Tris-buffered saline, phosphate-buffered saline, HEPES buffer)

  • Large beaker or container for the dialysis buffer

  • Stir plate and stir bar

  • Clips for dialysis tubing (if applicable)

Procedure:

  • Prepare the Dialysis Membrane:

    • Cut the dialysis tubing to the desired length, leaving enough room for the sample and headspace.

    • Prepare the membrane according to the manufacturer's instructions. This may involve boiling in a sodium bicarbonate solution or washing with EDTA to remove contaminants.

  • Prepare the Protein Sample:

    • If the concentration of this compound is above its CMC (6-7 mM), dilute the sample with a compatible buffer to bring the detergent concentration below this threshold.

  • Load the Sample into the Dialysis Tubing/Cassette:

    • Carefully pipette the protein sample into the prepared dialysis tubing or cassette, avoiding the introduction of air bubbles.

    • Securely close the tubing with clips, ensuring no leaks. Leave some headspace to allow for potential sample dilution.

  • Perform Dialysis:

    • Place the sealed dialysis bag/cassette into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200 times the volume of the sample.[6]

    • Place the beaker on a stir plate and add a stir bar. Stir the buffer gently at a low speed.

    • Conduct the dialysis at a temperature suitable for the stability of your protein (commonly 4°C).

  • Buffer Changes:

    • Dialyze for 2-4 hours.

    • Change the dialysis buffer. Discard the old buffer and replace it with fresh, cold dialysis buffer.

    • Repeat the buffer change at least two more times. For optimal removal, an overnight dialysis step after the initial changes is recommended.[6][8]

  • Sample Recovery:

    • After the final dialysis step, carefully remove the dialysis bag/cassette from the buffer.

    • Wipe the outside of the bag/cassette to remove excess buffer.

    • Carefully open the bag/cassette and transfer the protein sample to a clean microcentrifuge tube.

  • Analysis:

    • Determine the final protein concentration.

    • If necessary, perform an assay to confirm the removal of this compound.

Visualizations

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_final Final Steps Prep_Membrane Prepare Dialysis Membrane Load_Sample Load Sample Prep_Membrane->Load_Sample Prep_Sample Prepare Protein Sample (< CMC) Prep_Sample->Load_Sample Dialyze_1 Dialyze (2-4h) in Buffer Load_Sample->Dialyze_1 Large Buffer Volume Change_Buffer_1 Change Buffer Dialyze_1->Change_Buffer_1 Dialyze_2 Dialyze (2-4h) Change_Buffer_1->Dialyze_2 Change_Buffer_2 Change Buffer Dialyze_2->Change_Buffer_2 Dialyze_Overnight Dialyze Overnight Change_Buffer_2->Dialyze_Overnight Recover_Sample Recover Sample Dialyze_Overnight->Recover_Sample Analyze_Sample Analyze Protein & Detergent Levels Recover_Sample->Analyze_Sample

Caption: Workflow for removing this compound via dialysis.

Troubleshooting_Dialysis cluster_outcomes cluster_solutions Start Dialysis Complete. Observe Outcome. Protein_Precipitated Protein Precipitated? Start->Protein_Precipitated Detergent_Remaining Detergent Still Present? Protein_Precipitated->Detergent_Remaining No Sol_Precipitate Optimize Buffer (pH, salt) Add Stabilizers (e.g., glycerol) Stepwise Dialysis Protein_Precipitated->Sol_Precipitate Yes Volume_Increased Sample Volume Increased? Detergent_Remaining->Volume_Increased No Sol_Detergent Ensure Initial [this compound] < CMC Increase Dialysis Time Increase Buffer Changes/Volume Detergent_Remaining->Sol_Detergent Yes Success Successful Removal Volume_Increased->Success No Sol_Volume Avoid Dialysis vs. dH2O Use Stepwise Salt Reduction Volume_Increased->Sol_Volume Yes

Caption: Troubleshooting guide for this compound dialysis issues.

References

Technical Support Center: Interference of MEGA-10 in Bradford Protein Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the non-ionic detergent MEGA-10 in the Bradford protein assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, also known as N-decanoyl-N-methylglucamine, is a non-ionic detergent. It is frequently used in biological research to solubilize membrane proteins, helping to extract them from the lipid bilayer in a functional state. Its uncharged hydrophilic headgroup and hydrophobic tail allow it to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein.

Q2: Does this compound interfere with the Bradford protein assay?

Yes. Like many detergents, this compound can interfere with the Bradford protein assay. The Coomassie Brilliant Blue G-250 dye used in the assay binds to proteins, causing a color change that is measured to determine protein concentration. Detergents can interact with the dye, leading to inaccurate absorbance readings and consequently, incorrect protein concentration measurements.

Q3: At what concentration does this compound start to interfere with the Bradford assay?

Q4: What are the signs of this compound interference in my Bradford assay?

Signs of interference from this compound and other detergents can include:

  • Inaccurate or inconsistent results: Protein concentrations may be unexpectedly high or low, with poor reproducibility between replicates.

  • High background absorbance: The blank samples (containing buffer and this compound but no protein) may show elevated absorbance readings.

  • Precipitation: In some cases, high concentrations of detergent can cause the Coomassie dye reagent to precipitate.[1]

  • Non-linear standard curve: The relationship between protein concentration and absorbance in your standard curve may deviate from the expected linear or sigmoidal shape.

Q5: Are there alternative protein assays that are more compatible with this compound?

Yes, the Bicinchoninic Acid (BCA) assay is a popular alternative that is significantly more resistant to interference from detergents like this compound. The BCA assay can tolerate detergent concentrations up to 5% in some cases.[2]

Troubleshooting Guide

If you suspect that this compound is interfering with your Bradford protein assay, follow these troubleshooting steps:

Problem 1: Inaccurate or Inconsistent Protein Concentration Readings

  • Possible Cause: this compound concentration is above the compatible limit for the standard Bradford assay.

  • Solutions:

    • Dilute the Sample: Reduce the concentration of this compound in your sample by diluting it with a compatible buffer (the same buffer used for your protein standards). Ensure the final protein concentration remains within the detection range of the assay.

    • Protein Precipitation: Remove this compound from your sample by precipitating the protein. Common methods include acetone or trichloroacetic acid (TCA) precipitation. After precipitation, the protein pellet is washed and then resuspended in a buffer compatible with the Bradford assay.

    • Use a Detergent-Compatible Bradford Assay Kit: Several commercially available kits are formulated to be compatible with higher concentrations of detergents.[3][4]

    • Switch to a BCA Assay: The BCA assay is inherently more tolerant to detergents.

Problem 2: High Background Absorbance

  • Possible Cause: The buffer used for the blank and standards does not match the sample buffer containing this compound.

  • Solution: Always prepare your blank and protein standards in the exact same buffer as your unknown samples, including the same concentration of this compound. This will help to subtract the background absorbance caused by the detergent.

Problem 3: Precipitation in Assay Tubes

  • Possible Cause: The concentration of this compound is too high, causing the Coomassie dye reagent to precipitate.

  • Solution:

    • Reduce Detergent Concentration: Dilute your sample to lower the this compound concentration before adding the Bradford reagent.

    • Use a Detergent-Compatible Kit: These kits often contain solubilizing agents that prevent dye precipitation.[3]

Quantitative Data Summary

The following table summarizes the maximum compatible concentrations of common non-ionic detergents in the standard Bradford protein assay. This data can be used to estimate the potential interference level of this compound.

DetergentMaximum Compatible Concentration (% w/v)Reference(s)
Triton X-1000.05% - 0.1%[5][6]
Tween 200.01% - 0.062%[6][7]
NP-401% (in some compatible kits)[4]
Brij 351% (in some compatible kits)[4]

Note: These values are approximate and can vary depending on the specific assay conditions and the protein being measured. It is always recommended to perform a pilot experiment to determine the tolerance of your assay to this compound.

Experimental Protocols

Protocol 1: Standard Bradford Protein Assay

This protocol is for a standard Bradford assay and is sensitive to detergent interference.

Materials:

  • Bradford Reagent

  • Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)

  • Buffer (identical to the sample buffer, including this compound if preparing a matched standard curve)

  • Micropipettes and tips

  • Microplate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution with the appropriate buffer. A typical concentration range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.

  • Prepare Samples: Dilute your unknown protein samples with the same buffer to ensure the concentration falls within the standard curve range and to minimize this compound interference.

  • Assay:

    • Add 5 µL of each standard and unknown sample to separate wells of a microplate.

    • Add 250 µL of Bradford Reagent to each well.

    • Mix gently and incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 595 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µg/mL protein) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: Acetone Precipitation to Remove this compound

This protocol can be used to remove interfering detergents prior to the protein assay.

Materials:

  • Ice-cold acetone

  • Resuspension buffer (compatible with the Bradford assay, e.g., PBS)

  • Microcentrifuge

Procedure:

  • To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 1 hour to precipitate the protein.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant the supernatant containing the this compound.

  • Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.

  • Resuspend the protein pellet in a known volume of a buffer compatible with the Bradford assay.

  • Proceed with the Bradford assay as described in Protocol 1.

Protocol 3: Bicinchoninic Acid (BCA) Protein Assay

This is an alternative assay with higher tolerance to detergents.

Materials:

  • BCA Reagent A (containing bicinchoninic acid)

  • BCA Reagent B (containing copper (II) sulfate)

  • Protein Standard (e.g., BSA)

  • Buffer (identical to the sample buffer)

  • Microplate or cuvettes

  • Microplate reader or spectrophotometer capable of measuring absorbance at 562 nm

  • Incubator set to 37°C or 60°C

Procedure:

  • Prepare Working Reagent: Mix BCA Reagent A and Reagent B in a 50:1 ratio.

  • Prepare Protein Standards and Samples: Prepare standards and samples as described for the Bradford assay.

  • Assay:

    • Add 25 µL of each standard and unknown sample to separate wells of a microplate.

    • Add 200 µL of the BCA Working Reagent to each well.

    • Mix gently and incubate the plate at 37°C for 30 minutes or 60°C for 15 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm.

  • Data Analysis: Analyze the data as described for the Bradford assay.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Protein Assay cluster_analysis Data Analysis start Protein Sample in this compound Buffer dilute Dilute Sample start->dilute precipitate Protein Precipitation (Acetone/TCA) start->precipitate bca BCA Assay start->bca Directly bradford Standard Bradford Assay dilute->bradford Low this compound compatible_bradford Detergent-Compatible Bradford Assay dilute->compatible_bradford resuspend Resuspend Pellet in Compatible Buffer precipitate->resuspend resuspend->bradford measure Measure Absorbance (595nm or 562nm) bradford->measure compatible_bradford->measure bca->measure curve Generate Standard Curve measure->curve calculate Calculate Protein Concentration curve->calculate

Caption: Experimental workflow for protein quantification in the presence of this compound.

troubleshooting_logic start Inaccurate Bradford Assay Results? check_conc Is this compound concentration >0.05%? start->check_conc Yes check_blank Does blank/standard buffer match sample buffer? start->check_blank No sol_dilute Dilute Sample check_conc->sol_dilute Yes sol_precipitate Precipitate Protein check_conc->sol_precipitate Yes sol_compat_kit Use Detergent- Compatible Kit check_conc->sol_compat_kit Yes sol_bca Switch to BCA Assay check_conc->sol_bca Yes sol_match_buffer Remake blank/standards in matching buffer check_blank->sol_match_buffer No end_bad Consult Further check_blank->end_bad Yes end_good Problem Solved sol_dilute->end_good sol_precipitate->end_good sol_compat_kit->end_good sol_bca->end_good sol_match_buffer->end_good

Caption: Troubleshooting logic for this compound interference in the Bradford assay.

References

Preventing protein denaturation during solubilization with Decanoyl N-methylglucamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Decanoyl N-methylglucamide (MEGA-10). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein denaturation during solubilization with this compound.

Troubleshooting Guides

Problem: Protein Precipitation or Aggregation During Solubilization

Precipitation or aggregation is a common indicator of protein denaturation. If you observe this issue, consider the following causes and solutions.

Potential Cause Recommended Solution
Incorrect this compound Concentration Optimize the this compound concentration. Start with a concentration around its Critical Micelle Concentration (CMC) and test a range of concentrations. For some proteins, a higher detergent-to-protein ratio may be necessary.
Suboptimal pH Each protein has an optimal pH range for stability.[1] Ensure the buffer pH is within this range. If the optimal pH is unknown, screen a range of pH values (e.g., 6.0-8.5).
Inappropriate Temperature Perform all solubilization steps at a low temperature (e.g., 4°C) to minimize the risk of thermal denaturation.[1][2] Avoid excessive heating during all stages of the experiment.
High Protein Concentration High protein concentrations can favor aggregation. Try diluting the protein sample before or during solubilization.
Presence of Proteases Add protease inhibitors to your lysis and solubilization buffers to prevent protein degradation, which can expose hydrophobic regions and lead to aggregation.
Insufficient Ionic Strength The ionic strength of the buffer can influence protein stability. Optimize the salt concentration (e.g., 50-150 mM NaCl) in your solubilization buffer.
Problem: Loss of Protein Activity Post-Solubilization

A decrease or complete loss of biological activity is a strong indicator of denaturation, even if the protein remains in solution.

Potential Cause Recommended Solution
Harsh Solubilization Conditions Reduce the incubation time with this compound to the minimum required for effective solubilization. Also, consider gentler mixing methods instead of vigorous vortexing or sonication.[1]
Suboptimal Buffer Composition The buffer composition can significantly impact protein stability. Consider adding stabilizing agents to your buffer.
Detergent-Induced Unfolding While this compound is a mild non-ionic detergent, it can still cause unfolding in sensitive proteins. Screen other mild detergents or use a mixture of detergents to find a more suitable condition.
Removal of Essential Lipids/Cofactors For membrane proteins, the complete removal of boundary lipids can lead to instability. Consider adding lipids or cholesterol analogues to the solubilization buffer to maintain the native lipid environment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for solubilizing my protein?

The optimal concentration of this compound is protein-dependent. A good starting point is to use a concentration at or slightly above its Critical Micelle Concentration (CMC), which is approximately 0.5-0.6% (w/v) or 14-17 mM. However, you should empirically determine the ideal concentration for your specific protein by testing a range of this compound concentrations and assessing protein yield and activity.

Q2: At what temperature should I perform the solubilization with this compound?

It is highly recommended to perform all solubilization steps on ice or at 4°C.[1] Elevated temperatures can increase the fluidity of the protein and the detergent micelles, which can promote denaturation.[2]

Q3: How does pH affect protein stability during solubilization with this compound?

The pH of the solubilization buffer is critical for maintaining the native charge distribution and tertiary structure of the protein.[1] Deviations from the optimal pH can lead to electrostatic repulsion and disruption of hydrogen bonds, resulting in denaturation.[3][4] It is crucial to work within the known stable pH range of your target protein.

Q4: Can I add other reagents to the this compound solubilization buffer to improve stability?

Yes, the addition of certain reagents can enhance protein stability. Consider including:

  • Glycerol (10-20%): Acts as a cryoprotectant and osmolyte, stabilizing the protein structure.

  • Salts (e.g., 50-150 mM NaCl): Help to shield charges and prevent non-specific aggregation.

  • Reducing agents (e.g., DTT, BME): Prevent the formation of incorrect disulfide bonds.

  • Protease inhibitors: Prevent proteolytic degradation.

  • Specific ligands or cofactors: Can stabilize the protein in its native conformation.

Q5: How can I assess if my protein is denatured after solubilization with this compound?

Several methods can be used to assess protein denaturation:

  • Activity Assay: The most sensitive method is to measure the biological activity of your protein.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the protein.

  • Size Exclusion Chromatography (SEC): Aggregated proteins will elute earlier than the soluble, correctly folded protein.

  • Differential Scanning Fluorimetry (DSF): Measures the thermal stability of a protein.

  • Limited Proteolysis: Denatured proteins are more susceptible to digestion by proteases.

Experimental Protocols

General Protocol for Membrane Protein Solubilization with this compound

This protocol provides a general workflow. Optimization will be required for your specific protein of interest.

  • Membrane Preparation:

    • Harvest cells and resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

    • Lyse the cells using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet with a buffer without detergent to remove soluble proteins.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing the optimized concentration of this compound.

    • Incubate on ice with gentle agitation for 1-2 hours.

    • Centrifuge at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

  • Analysis:

    • Carefully collect the supernatant containing the solubilized protein.

    • Analyze the solubilized protein for yield, purity, and activity.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis low_speed_cent Low-Speed Centrifugation cell_lysis->low_speed_cent high_speed_cent High-Speed Centrifugation low_speed_cent->high_speed_cent membrane_wash Membrane Wash high_speed_cent->membrane_wash resuspend Resuspend in this compound Buffer membrane_wash->resuspend incubate Incubate (4°C, gentle agitation) resuspend->incubate high_speed_cent2 High-Speed Centrifugation incubate->high_speed_cent2 collect_supernatant Collect Supernatant high_speed_cent2->collect_supernatant analyze Analyze Yield, Purity, Activity collect_supernatant->analyze

Caption: Experimental workflow for protein solubilization using this compound.

denaturation_factors cluster_factors Factors Influencing Denaturation denaturation Protein Denaturation temp High Temperature temp->denaturation ph Extreme pH ph->denaturation detergent Inappropriate Detergent Concentration detergent->denaturation agitation Mechanical Agitation agitation->denaturation proteases Protease Activity proteases->denaturation time Prolonged Incubation time->denaturation

Caption: Key factors that can lead to protein denaturation during solubilization.

References

Technical Support Center: Detergent Exchange from DDM to Decanoyl N-methylglucamide (MEGA-10)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing a detergent exchange from n-dodecyl-β-D-maltoside (DDM) to Decanoyl N-methylglucamide (MEGA-10) for membrane protein purification and analysis.

Frequently Asked Questions (FAQs)

Q1: Why would I need to exchange the detergent for my membrane protein?

A1: Detergent exchange is often necessary to find the optimal conditions for downstream applications such as structural studies (e.g., crystallography, cryo-EM), functional assays, or for long-term protein stability. While a detergent like DDM may be effective for initial solubilization, another detergent like this compound might be more suitable for subsequent experimental steps.

Q2: What are the main differences between DDM and this compound?

A2: DDM and this compound are both non-ionic detergents, but they have significantly different properties. DDM has a low critical micelle concentration (CMC), meaning it forms micelles at a lower concentration and is generally more challenging to remove by methods like dialysis. This compound has a much higher CMC, making it more readily removable. Their micelle sizes and aggregation numbers also differ, which can impact protein stability and behavior in solution.

Q3: What are the common methods for detergent exchange?

A3: The most common methods for detergent exchange include on-column exchange during affinity chromatography, dialysis, and size-exclusion chromatography (SEC). The best method depends on the properties of the detergents, the protein of interest, and the specific experimental requirements.

Q4: How do I choose the right detergent exchange method?

A4: For exchanging from a low CMC detergent like DDM to a high CMC detergent like this compound, on-column exchange is often the most efficient method as it allows for a high number of column volumes of the new detergent to be washed over the immobilized protein. Dialysis is also a viable option due to the high CMC of this compound, which allows for its efficient removal. Size-exclusion chromatography can also be used, particularly as a final polishing step.

Q5: How can I tell if the detergent exchange was successful?

A5: A successful detergent exchange can be indirectly assessed by observing the behavior of your protein. If the protein remains stable and monodisperse in the new detergent, it is a good indication of a successful exchange. More direct methods, though complex, include techniques like mass spectrometry to quantify the amount of each detergent present in the final sample.

Data Presentation: Comparison of DDM and this compound Properties

Propertyn-dodecyl-β-D-maltoside (DDM)Decanoyl N-methylglucamide (this compound)
Synonyms Lauryl maltosideN-decanoyl-N-Methylglucamine
Detergent Type Non-ionicNon-ionic
Molecular Weight ~510.6 g/mol ~349.5 g/mol [1]
Critical Micelle Concentration (CMC) ~0.1-0.2 mM (in water)~6-7 mM (in water)[2]
Aggregation Number 78-140Not definitively established, but generally forms smaller micelles than DDM
Micelle Molecular Weight ~40-70 kDaNot definitively established

Experimental Protocols

Here are detailed methodologies for the three most common detergent exchange techniques.

Protocol 1: On-Column Detergent Exchange (for His-tagged proteins)

This method is highly efficient for exchanging from a low CMC to a high CMC detergent.

Materials:

  • Purified, His-tagged membrane protein in buffer containing DDM.

  • Ni-NTA affinity chromatography column.

  • Wash Buffer: Base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing the desired final concentration of this compound (typically 1-2x CMC).

  • Elution Buffer: Wash Buffer supplemented with an appropriate concentration of imidazole (e.g., 250-500 mM).

Procedure:

  • Equilibrate the Column: Equilibrate the Ni-NTA column with at least 5 column volumes (CV) of Wash Buffer.

  • Bind the Protein: Load the protein sample (in DDM-containing buffer) onto the equilibrated column.

  • Wash with DDM-containing Buffer: Wash the column with 2-3 CV of the initial DDM-containing buffer to remove any non-specifically bound proteins.

  • Detergent Exchange Wash: Wash the column extensively with 10-20 CV of the this compound Wash Buffer. This step is critical for the complete removal of DDM.

  • Elute the Protein: Elute the protein from the column using the Elution Buffer. Collect fractions and analyze for protein content.

Protocol 2: Dialysis-Based Detergent Exchange

This method is effective due to the high CMC of this compound.

Materials:

  • Purified membrane protein in buffer containing DDM.

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (typically 10-14 kDa).

  • Dialysis Buffer: Base buffer containing the desired final concentration of this compound (typically 1-2x CMC).

Procedure:

  • Prepare the Sample: Place the protein sample into the dialysis tubing or cassette.

  • First Dialysis Step: Dialyze the sample against a 500-1000 fold excess of Dialysis Buffer for 4-6 hours at 4°C with gentle stirring.

  • Second Dialysis Step: Change the Dialysis Buffer and continue to dialyze for another 4-6 hours or overnight at 4°C.

  • Third Dialysis Step (Optional): For complete removal of DDM, a third buffer exchange can be performed.

  • Sample Recovery: Carefully recover the protein sample from the dialysis tubing or cassette.

Protocol 3: Size-Exclusion Chromatography (SEC) Based Detergent Exchange

SEC can be used as a final polishing step to ensure the protein is in the desired detergent.

Materials:

  • Purified membrane protein in buffer containing DDM.

  • Size-exclusion chromatography column appropriate for the size of the protein-detergent complex.

  • SEC Running Buffer: Base buffer containing the desired final concentration of this compound (typically 1-2x CMC).

Procedure:

  • Equilibrate the Column: Equilibrate the SEC column with at least 2 CV of the SEC Running Buffer.

  • Load the Sample: Inject the protein sample onto the equilibrated column.

  • Run the Chromatography: Run the SEC at the recommended flow rate for the column.

  • Collect Fractions: Collect fractions corresponding to the elution volume of the protein. The protein will now be in the this compound containing SEC Running Buffer.

Mandatory Visualizations

Experimental_Workflow cluster_start Initial State cluster_methods Detergent Exchange Methods cluster_end Final State Start Protein in DDM Buffer OnColumn On-Column Exchange (e.g., Ni-NTA) Start->OnColumn Dialysis Dialysis Start->Dialysis SEC Size-Exclusion Chromatography Start->SEC End Protein in This compound Buffer OnColumn->End Dialysis->End SEC->End

Caption: Workflow for detergent exchange from DDM to this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Protein Precipitation or Aggregation During Exchange Cause1 Suboptimal this compound Concentration Problem->Cause1 Cause2 Incomplete DDM Removal Problem->Cause2 Cause3 Buffer Conditions (pH, Ionic Strength) Problem->Cause3 Cause4 Protein Instability in This compound Problem->Cause4 Solution1 Optimize this compound concentration (e.g., screen 1x, 2x, 5x CMC) Cause1->Solution1 Solution2 Increase wash volumes (On-Column) or dialysis time/steps Cause2->Solution2 Solution3 Screen different pH values and salt concentrations Cause3->Solution3 Solution4 Consider alternative detergents or additives (e.g., lipids, glycerol) Cause4->Solution4

References

Technical Support Center: Minimizing Cytosolic Protein Contamination with MEGA-10 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize cytosolic protein contamination during membrane protein extraction using the non-ionic detergent MEGA-10.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for membrane protein extraction?

A1: this compound (N-Decanoyl-N-methylglucamine) is a non-ionic detergent. Non-ionic detergents are considered non-denaturing because they break lipid-lipid and lipid-protein interactions but not protein-protein interactions. This property makes them ideal for isolating membrane proteins in their biologically active form. This compound is also water-soluble and has a relatively high critical micelle concentration (CMC), which allows for its ready removal by dialysis.

Q2: What is the primary cause of cytosolic protein contamination in membrane protein preparations?

A2: The primary cause of cytosolic protein contamination is incomplete removal of the soluble cytosolic fraction after cell lysis and before the solubilization of membrane proteins. This can result from inefficient cell lysis, insufficient washing of the cell pellet containing the membranes, or inadequate separation of the supernatant (cytosol) from the pellet (membranes) during centrifugation.

Q3: How can I assess the purity of my membrane protein preparation?

A3: The purity of a membrane protein preparation can be assessed using Western blot analysis. By probing for known cytosolic marker proteins (e.g., GAPDH, β-actin) and membrane-specific marker proteins (e.g., Na+/K+-ATPase, pan-Cadherin), you can determine the degree of enrichment of your target membrane protein and the extent of cytosolic contamination. Ideally, the cytosolic markers should be absent or significantly reduced in the membrane fraction compared to the cytosolic fraction.

Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent molecules aggregate to form micelles. For this compound, the CMC is approximately 6-7 mM.[1] It is crucial to work with detergent concentrations above the CMC to ensure the effective solubilization of membrane proteins.[2] Below the CMC, the detergent exists as monomers and is less effective at disrupting the lipid bilayer to release integral membrane proteins.

II. Troubleshooting Guide: Minimizing Cytosolic Protein Contamination

Problem: High levels of known cytosolic proteins (e.g., GAPDH) in my membrane fraction.

Possible CauseRecommended Solution
Inefficient Cell Lysis Ensure complete cell lysis to release all cytosolic contents. This can be achieved by optimizing the homogenization method (e.g., Dounce homogenizer, needle shearing) or including a brief sonication step on ice.[3]
Inappropriate this compound Concentration Using a this compound concentration that is too high initially can prematurely disrupt membranes before the cytosol is fully removed. A two-step lysis/solubilization is recommended. First, lyse cells with a mild buffer without or with a very low concentration of detergent to release cytosolic proteins.[4] Then, solubilize the washed membrane pellet with this compound at a concentration above its CMC.
Insufficient Washing of the Membrane Pellet Cytosolic proteins can get trapped within the membrane pellet. Increase the number of wash steps after the initial centrifugation to remove the cytosolic fraction.[5][6] Washing with a high-salt buffer (e.g., 250-500 mM NaCl) can help disrupt ionic interactions between cytosolic proteins and the membrane.[7]
Suboptimal Centrifugation The centrifugation speed and time may not be adequate to properly pellet the membranes and separate them from the cytosolic supernatant. Ensure you are using appropriate g-forces and durations for your cell type.

Problem: Low yield of the target membrane protein.

Possible CauseRecommended Solution
This compound Concentration is Too Low For effective solubilization, the this compound concentration in the solubilization buffer must be above its CMC (6-7 mM).[1] Consider performing a concentration optimization experiment to find the ideal concentration for your specific protein.
Incomplete Solubilization The incubation time with the this compound solubilization buffer may be too short. Increase the incubation time (e.g., 30-60 minutes) at 4°C with gentle agitation to allow for complete solubilization of the membrane proteins.

III. Quantitative Data Summary

Table 1: Recommended this compound Concentration Ranges for Solubilization

ParameterRecommended RangeNotes
This compound Concentration 10 - 20 mMThis is above the CMC of 6-7 mM. The optimal concentration may vary depending on the specific membrane protein and should be determined empirically.
Detergent-to-Protein Ratio (w/w) 2:1 to 10:1Start with a lower ratio and increase if the yield is low. Higher ratios can sometimes lead to protein denaturation.

Table 2: Centrifugation Parameters for Subcellular Fractionation

StepPurposeSpeed (g-force)Time (minutes)Temperature (°C)
1. Pellet Cells Harvest cells from culture300 - 600 x g54
2. Pellet Nuclei & Debris Remove intact cells and nuclei after initial gentle lysis700 - 1,000 x g104
3. Pellet Membranes Separate membrane fraction from cytosol16,000 - 100,000 x g30 - 604

IV. Detailed Experimental Protocol

Protocol: Optimized Membrane Protein Extraction with this compound to Minimize Cytosolic Contamination

Materials:

  • Cell Pellet

  • Ice-cold PBS

  • Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.2 mM MgCl2, with protease inhibitors)

  • Wash Buffer (e.g., Hypotonic Lysis Buffer with 250 mM NaCl)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10-20 mM this compound, with protease inhibitors)

  • Microcentrifuge

  • Dounce homogenizer or various gauge needles

Procedure:

  • Cell Harvesting and Washing:

    • Start with a known quantity of cells. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.

  • Cell Lysis and Cytosol Removal:

    • Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer.

    • Homogenize the cells on ice using a Dounce homogenizer or by passing them through a series of decreasing gauge needles. Monitor cell lysis under a microscope.

    • Centrifuge the lysate at 700 x g for 10 minutes at 4°C to pellet nuclei and any intact cells.[3]

    • Carefully transfer the supernatant, which contains the cytosol and membranes, to a new tube.

  • Membrane Pelletting and Washing:

    • Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C to pellet the membranes.[3]

    • Carefully decant and save the supernatant (this is your cytosolic fraction for analysis).

    • Resuspend the membrane pellet in ice-cold Wash Buffer.

    • Repeat the centrifugation at 100,000 x g for 45 minutes at 4°C. Discard the supernatant. Repeat this wash step at least once more to ensure removal of contaminating cytosolic proteins.[5][6]

  • Membrane Protein Solubilization:

    • Resuspend the final washed membrane pellet in an appropriate volume of Solubilization Buffer containing this compound.

    • Incubate on a rotator or with gentle agitation for 30-60 minutes at 4°C.

    • Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.

    • The supernatant contains the solubilized membrane proteins.

  • Analysis:

    • Determine the protein concentration of the cytosolic and membrane fractions.

    • Analyze both fractions by SDS-PAGE and Western blot using antibodies against your target membrane protein and cytosolic/membrane markers to assess the efficiency of the extraction and the level of contamination.

V. Visual Guides

G cluster_start Cell Preparation cluster_lysis Cytosol Removal cluster_membrane Membrane Isolation & Washing cluster_solubilization Solubilization start Start with Cell Pellet wash_cells Wash Cells with PBS start->wash_cells lyse Gentle Lysis in Hypotonic Buffer wash_cells->lyse cent_low Low-Speed Centrifugation (700 x g) lyse->cent_low separate_nuclei Collect Supernatant (Cytosol + Membranes) cent_low->separate_nuclei cent_high High-Speed Centrifugation (100,000 x g) separate_nuclei->cent_high separate_cytosol Collect Membrane Pellet (Save Cytosol Supernatant) cent_high->separate_cytosol wash_pellet Wash Pellet with High-Salt Buffer separate_cytosol->wash_pellet cent_wash Repeat High-Speed Centrifugation wash_pellet->cent_wash solubilize Resuspend in This compound Buffer cent_wash->solubilize cent_final Final High-Speed Centrifugation solubilize->cent_final collect_supernatant Collect Supernatant (Solubilized Membrane Proteins) cent_final->collect_supernatant

Caption: Experimental workflow for minimizing cytosolic contamination.

G problem High Cytosolic Contamination in Membrane Fraction? check_lysis Was cell lysis complete? problem->check_lysis Start Troubleshooting check_wash Were membrane wash steps sufficient? check_lysis->check_wash Yes sol_lysis Optimize lysis: - Increase homogenization - Add sonication step check_lysis->sol_lysis No check_cent Was centrifugation adequate to pellet membranes? check_wash->check_cent Yes sol_wash Optimize washing: - Increase number of washes - Use high-salt wash buffer check_wash->sol_wash No sol_cent Optimize centrifugation: - Increase g-force and/or time check_cent->sol_cent No success Contamination Minimized check_cent->success Yes sol_lysis->success sol_wash->success sol_cent->success

Caption: Troubleshooting logic for cytosolic contamination.

References

Technical Support Center: Optimizing Membrane Protein Yield with MEGA-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using MEGA-10 for improving membrane protein yield. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for membrane protein studies?

A1: this compound, or N-Decanoyl-N-methylglucamide, is a non-ionic detergent used to extract and solubilize membrane proteins from the lipid bilayer.[1][2][3] Its non-ionic nature makes it gentle on proteins, helping to maintain their native structure and function during purification.[4] Glucamide detergents like this compound are transparent in the UV region and have a relatively high Critical Micelle Concentration (CMC), which facilitates their removal by dialysis.[5]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The CMC is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is approximately 6-7 mM.[1][6][7] It is crucial to work above the CMC during solubilization to ensure the formation of micelles, which encapsulate the membrane protein, keeping it soluble in an aqueous environment.[5][8]

Q3: What are the optimal working concentrations for this compound?

A3: For initial solubilization, a common starting point is a concentration significantly above the CMC, often in the range of 1-2% (w/v). For maintaining protein stability during subsequent purification steps like chromatography, a lower concentration, typically just above the CMC (e.g., 1.2-1.5 times the CMC), is recommended to prevent protein aggregation while minimizing excess micelles.

Q4: How does this compound compare to other common detergents like DDM or Triton X-100?

A4: this compound is considered a mild, non-ionic detergent. While direct quantitative comparisons of protein yield can be protein-dependent, this compound's higher CMC compared to a detergent like DDM (Dodecyl-β-D-maltoside) makes it easier to remove by dialysis.[5] Triton X-100 is another common non-ionic detergent, but its aromatic ring structure can interfere with UV-based protein quantification methods.[5]

Troubleshooting Guide

Issue 1: Low or no yield of the target membrane protein after solubilization.

  • Question: I am not getting a good yield of my membrane protein after the solubilization step with this compound. What could be the problem?

  • Answer: There are several potential reasons for low protein yield:

    • Insufficient this compound Concentration: Ensure that the concentration of this compound is well above its CMC (6-7 mM) during solubilization. You may need to empirically optimize the concentration for your specific protein.

    • Suboptimal Buffer Conditions: The pH, ionic strength, and presence of additives in your solubilization buffer can significantly impact efficiency. Screen a range of pH values and salt concentrations (e.g., 150-500 mM NaCl).

    • Inadequate Incubation Time or Temperature: Solubilization is a time and temperature-dependent process. Try increasing the incubation time (e.g., from 1 hour to 4 hours or overnight) at a controlled temperature (typically 4°C to protect the protein from degradation).

    • Inefficient Cell Lysis: Ensure that the initial cell or membrane disruption is complete to allow this compound access to the membrane proteins.

Issue 2: The purified membrane protein is aggregated.

  • Question: My membrane protein appears to be aggregated after purification with this compound. How can I prevent this?

  • Answer: Protein aggregation is a common challenge. Consider the following strategies:

    • Maintain Adequate Detergent Concentration: Throughout the purification process (e.g., during chromatography and storage), ensure the this compound concentration remains at or slightly above its CMC to keep the protein soluble.

    • Additives for Stability: Including additives like glycerol (10-20%), specific lipids (e.g., cholesterol hemisuccinate), or the substrate/ligand of your protein in the buffers can enhance stability and prevent aggregation.

    • Optimize Protein Concentration: High protein concentrations can promote aggregation. Try to work with a more dilute protein solution during purification and storage.

Issue 3: Difficulty removing this compound for downstream applications.

  • Question: I need to remove this compound for functional assays or structural studies. What is the best method?

  • Answer: Due to its relatively high CMC, this compound is readily removed by several methods:

    • Dialysis: This is a common and effective method for detergents with high CMCs. Dialyze your protein sample against a detergent-free buffer for an extended period with several buffer changes.

    • Size-Exclusion Chromatography (SEC): Running your sample over a desalting or SEC column can efficiently separate the protein-detergent complex from free detergent micelles.

    • Hydrophobic Adsorption Chromatography: Resins like Bio-Beads can be used to bind and remove detergents from the solution.

Data Presentation

Table 1: Physicochemical Properties of this compound and Other Common Detergents

DetergentChemical NameTypeMolecular Weight ( g/mol )CMC (mM)
This compound N-Decanoyl-N-methylglucamideNon-ionic349.46~6-7[1][6][7]
DDM n-Dodecyl-β-D-maltosideNon-ionic510.62~0.17
Triton X-100 Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl etherNon-ionic~625~0.24
LDAO Lauryldimethylamine N-oxideZwitterionic229.4~1-2
SDS Sodium dodecyl sulfateAnionic288.38~7-10

Note: CMC values can vary depending on buffer conditions such as temperature, pH, and ionic strength.

Experimental Protocols

Protocol: Solubilization of Membrane Proteins from E. coli using this compound

This protocol provides a general guideline for the solubilization of a target membrane protein expressed in E. coli. Optimization will likely be required for each specific protein.

1. Membrane Preparation: a. Harvest E. coli cells expressing the target membrane protein by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors). c. Lyse the cells using a French press or sonication on ice. d. Remove unbroken cells and debris by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). e. Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C). f. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a wash buffer (e.g., lysis buffer without glycerol) and repeat the ultracentrifugation step. g. Resuspend the final membrane pellet in a small volume of solubilization buffer without detergent. Determine the total protein concentration using a BCA assay.

2. Solubilization: a. Dilute the membrane preparation to a final protein concentration of 5-10 mg/mL in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors). b. Prepare a 10% (w/v) stock solution of this compound in the solubilization buffer. c. Add the this compound stock solution to the membrane suspension to achieve the desired final concentration (a good starting point is 1% w/v). d. Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., end-over-end rotation). e. Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material. f. Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes.

3. Affinity Purification: a. The supernatant can now be used for downstream purification, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins). b. It is crucial to include this compound at a concentration above its CMC (e.g., 7-10 mM) in all buffers during the purification process to maintain protein solubility.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis debris_removal Debris Removal cell_lysis->debris_removal membrane_isolation Membrane Isolation debris_removal->membrane_isolation add_mega10 Add this compound membrane_isolation->add_mega10 incubation Incubation add_mega10->incubation centrifugation Centrifugation incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant affinity_chrom Affinity Chromatography supernatant->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec

Caption: Experimental workflow for membrane protein purification using this compound.

troubleshooting_yield start Low Protein Yield? check_conc Is this compound concentration > CMC? start->check_conc increase_conc Increase this compound concentration check_conc->increase_conc No check_buffer Are buffer conditions optimal? check_conc->check_buffer Yes success Yield Improved increase_conc->success optimize_buffer Screen pH and ionic strength check_buffer->optimize_buffer No check_incubation Is incubation time/temp sufficient? check_buffer->check_incubation Yes optimize_buffer->success optimize_incubation Increase incubation time/vary temp check_incubation->optimize_incubation No check_lysis Was cell lysis complete? check_incubation->check_lysis Yes optimize_incubation->success improve_lysis Optimize lysis protocol check_lysis->improve_lysis No check_lysis->success Yes improve_lysis->success

Caption: Troubleshooting logic for low membrane protein yield with this compound.

References

Overcoming challenges in crystallizing proteins solubilized in Decanoyl N-methylglucamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Decanoyl N-methylglucamide (DNM), also known as MEGA-10, for protein crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your crystallization experiments.

Troubleshooting Guide

This guide addresses specific issues that you may encounter when using DNM to solubilize and crystallize your target protein.

Problem Potential Cause Recommended Solution
Protein Precipitation upon DNM Addition 1. DNM concentration is too high, leading to protein denaturation. 2. The protein is not stable in DNM. 3. Rapid change in detergent environment.1. Start with a DNM concentration just above its Critical Micelle Concentration (CMC) and gradually increase it. 2. Screen a panel of detergents to find one that maintains protein stability. 3. Perform a gradual detergent exchange using dialysis or size-exclusion chromatography.
No Crystals Formed, Only Clear Drops 1. Protein concentration is too low. 2. DNM concentration is too high, keeping the protein overly soluble. 3. Suboptimal precipitant or pH conditions.1. Concentrate the protein sample. 2. Gradually decrease the DNM concentration towards its CMC during crystallization setup. 3. Systematically screen a wider range of precipitants and pH values.
Phase Separation (Oily or Precipitate-like Drops) 1. Imbalance between detergent, protein, and precipitant concentrations. 2. Temperature fluctuations affecting DNM solubility or micelle properties.1. Carefully optimize the ratio of protein to DNM and the precipitant concentration. 2. Maintain a constant and controlled temperature throughout the experiment.
Formation of Small, Poorly Diffracting Crystals 1. Rapid nucleation and slow crystal growth. 2. High detergent concentration interfering with crystal lattice formation.1. Optimize the supersaturation level by fine-tuning precipitant and protein concentrations. Consider microseeding. 2. Reduce the DNM concentration in the crystallization drop.
High Background Scattering in Diffraction Data 1. Disordered detergent micelles within the crystal lattice.1. Attempt to lower the DNM concentration post-crystallization through gentle washing or quick soaks in a cryoprotectant solution with a lower detergent concentration.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of Decanoyl N-methylglucamide (DNM) that I should be aware of for my crystallization experiments?

A1: Understanding the physicochemical properties of DNM is crucial for designing successful crystallization experiments. Here are some key parameters:

PropertyValueReference
Synonyms This compound, N-Decanoyl-N-methyl-D-glucamine
Molecular Weight 349.46 g/mol [1]
CAS Number 85261-19-4
Critical Micelle Concentration (CMC) 4.8 mM (at 25°C)[2]
CMC Temperature Dependence The CMC of DNM decreases slightly with increasing temperature.[2]

Q2: How do I choose the optimal concentration of DNM for solubilizing my membrane protein?

A2: The optimal DNM concentration for solubilization is a balance between efficiently extracting the protein from the membrane and maintaining its stability and activity. A good starting point is to use a concentration that is 2-5 times the CMC. However, this should be empirically determined for each specific protein. It is recommended to perform a screening experiment with varying DNM concentrations and assess the solubilization efficiency and the stability of your protein.

Q3: My protein is solubilized in another detergent. How do I exchange it into DNM for crystallization trials?

A3: Detergent exchange is a critical step to ensure your protein is in a homogeneous environment for crystallization. The most common methods are:

  • Size-Exclusion Chromatography (SEC): Equilibrate the SEC column with a buffer containing DNM at a concentration above its CMC. This method is effective for separating the protein-DNM complex from the previous detergent.

  • Dialysis: Dialyze your protein sample against a large volume of buffer containing the desired DNM concentration. This is a gentler method but may take longer.

  • Affinity Chromatography: If your protein has an affinity tag, you can bind it to the corresponding resin and then wash and elute with a buffer containing DNM.

Q4: What are some common additives that can be used to improve crystallization when using DNM?

A4: Additives can play a significant role in promoting crystal formation by altering the solution properties or protein-protein contacts. Some common additives to consider include:

  • Small amphiphiles: These can sometimes help to order the detergent micelles around the protein.

  • Salts: Can influence protein solubility and crystal packing.

  • Organic solvents (e.g., glycerol, MPD): Can act as precipitants and also cryoprotectants.

  • Ligands, cofactors, or inhibitors: Binding of these molecules can stabilize a specific conformation of the protein, making it more amenable to crystallization.

Experimental Protocols

General Protocol for Membrane Protein Crystallization using DNM

This protocol provides a general framework. The specific concentrations of protein, DNM, and precipitants, as well as the temperature, will need to be optimized for your target protein.

1. Protein Solubilization and Purification: a. Resuspend the membrane fraction containing your protein of interest in a buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) containing DNM at a concentration 2-5 times its CMC. b. Stir gently at 4°C for 1-2 hours to allow for solubilization. c. Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet non-solubilized material. d. Purify the solubilized protein using appropriate chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography). Ensure that the running buffers for the final purification steps contain DNM at a concentration at or slightly above its CMC to maintain protein solubility.

2. Crystallization Screening: a. Concentrate the purified protein to a suitable concentration (e.g., 5-10 mg/mL). b. Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). c. Mix the protein-DNM solution with a variety of crystallization screen solutions in different ratios (e.g., 1:1, 2:1). d. Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

3. Optimization of Crystal Growth: a. Once initial crystal "hits" are identified, perform optimization screens around these conditions. b. Vary the concentrations of the protein, DNM, and the specific precipitants. c. Fine-tune the pH of the crystallization buffer. d. Consider additives that may improve crystal quality.

Visualizations

Experimental Workflow for Protein Crystallization with DNM

Caption: A generalized workflow for membrane protein crystallization using DNM.

Troubleshooting Logic for Phase Separation

troubleshooting_phase_separation Start Phase Separation Observed Cause1 Imbalanced Protein: DNM:Precipitant Ratio Start->Cause1 Cause2 Temperature Fluctuations Start->Cause2 Solution1a Vary Precipitant Concentration Cause1->Solution1a Solution1b Adjust Protein Concentration Cause1->Solution1b Solution1c Modify DNM Concentration Cause1->Solution1c Solution2 Ensure Constant Temperature Incubation Cause2->Solution2

Caption: A decision tree for troubleshooting phase separation issues.

References

Validation & Comparative

Decanoyl N-methylglucamide vs. CHAPS: A Comparative Guide for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful extraction and purification of membrane proteins. This guide provides an objective comparison of two commonly used detergents, Decanoyl N-methylglucamide (MEGA-10) and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), for the solubilization of membrane proteins, with a focus on G-protein coupled receptors (GPCRs) like rhodopsin.

This comparison synthesizes available experimental data to evaluate the performance of this compound and CHAPS based on their physicochemical properties, extraction efficiency, and impact on protein structure and function.

At a Glance: Physicochemical Properties

A detergent's behavior in solution is dictated by its chemical structure, which in turn affects its interaction with membrane proteins. Both this compound and CHAPS are zwitterionic detergents, possessing both a positive and a negative charge in their hydrophilic head groups, which contributes to their relatively mild, non-denaturing properties.

PropertyDecanoyl N-methylglucamide (this compound)CHAPS
Molecular Weight 349.46 g/mol 614.88 g/mol
Critical Micelle Concentration (CMC) 6-7 mM6-10 mM[1]
Aggregation Number ~1104-14[1]
Micelle Molecular Weight ~38.4 kDa~2.5 - 8.6 kDa
Classification Non-ionic (often considered functionally non-ionic despite zwitterionic character)Zwitterionic

Performance Comparison: Extraction Efficiency and Protein Stability

Direct quantitative comparisons of this compound and CHAPS for the extraction of a specific membrane protein like rhodopsin are limited in publicly available literature. However, studies on various membrane proteins allow for a qualitative and semi-quantitative assessment.

A study comparing detergent extraction for 2-D gel electrophoresis of membrane proteomes from human erythrocytes and mouse brain tissue found that combinations of detergents, including this compound and CHAPS, can be more effective than CHAPS alone. For instance, a mixture of 3% CHAPS and 1% this compound showed selective improvement in the recovery of certain protein spots compared to 4% CHAPS alone. This suggests that this compound can be a valuable component in detergent screening to optimize the extraction of specific membrane proteins.

CHAPS has been successfully used for the solubilization of bovine rhodopsin from retinal disk membranes. In one study, a yield of about 60% (w/w) of purified rhodopsin was achieved using CHAPS, with the purified protein maintaining its spectral integrity (A280/A500 ratio of 1.7-1.8)[2]. Another study investigating squid rhodopsin found that a combination of CHAPS and phosphatidylcholine (PC) yielded rhodopsin with an absorption maximum very similar to that obtained with the established but more expensive detergent, digitonin[3]. This indicates that CHAPS is effective in preserving the native conformation of rhodopsin's chromophore-binding pocket.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for membrane protein extraction using CHAPS and a general framework for utilizing this compound, which can be adapted for specific proteins like rhodopsin.

Protocol for Rhodopsin Extraction using CHAPS

This protocol is adapted from a method for solubilizing bovine rhodopsin[2].

Materials:

  • Bovine retinal disk membranes (RDMs)

  • CHAPS detergent

  • Solubilization Buffer: 15 mM Sodium Phosphate, pH 6.9

  • Centrifuge

Procedure:

  • Prepare a suspension of RDMs in the solubilization buffer.

  • Add CHAPS to the RDM suspension to a final concentration sufficient to achieve the desired detergent-to-protein ratio. A molar ratio of 27:1 (detergent:rhodopsin) has been used successfully[2].

  • Incubate the mixture with gentle agitation for a specified time (e.g., 30 minutes) at 4°C in the dark to allow for solubilization.

  • Centrifuge the solubilized mixture at high speed (e.g., 24,000 x g) for 30 minutes to pellet non-solubilized membranes[2].

  • Carefully collect the supernatant containing the solubilized rhodopsin.

  • Assess the quantity and purity of the extracted rhodopsin using UV-visible spectroscopy by measuring the absorbance at 280 nm and 500 nm.

General Protocol for Membrane Protein Extraction using Decanoyl N-methylglucamide (this compound)

This is a general guideline that should be optimized for the specific membrane protein of interest.

Materials:

  • Membrane preparation (e.g., isolated cell membranes)

  • This compound detergent

  • Lysis/Solubilization Buffer (e.g., Tris-HCl or HEPES-based buffer, pH 7.4, containing NaCl and protease inhibitors)

  • Centrifuge

Procedure:

  • Resuspend the membrane preparation in the chosen lysis/solubilization buffer.

  • Add this compound to the membrane suspension. The optimal concentration will need to be determined empirically but should be above its CMC (6-7 mM). A starting point could be a detergent-to-protein ratio of 10:1 (w/w).

  • Incubate the mixture on ice or at 4°C with gentle rocking for a period of 30 minutes to 2 hours to facilitate solubilization.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

  • Collect the supernatant containing the solubilized membrane proteins.

  • Analyze the supernatant for total protein concentration and the presence of the target protein using methods such as BCA assay and Western blotting.

Visualizing the Experimental Workflow and a Representative Signaling Pathway

To better illustrate the processes involved, the following diagrams were created using the DOT language.

Experimental Workflow for Membrane Protein Extraction

G cluster_prep Membrane Preparation cluster_sol Solubilization cluster_iso Isolation cluster_analysis Downstream Analysis start Cell/Tissue Homogenization cent1 Low-speed centrifugation (remove nuclei, debris) start->cent1 cent2 High-speed centrifugation (pellet membranes) cent1->cent2 resuspend Resuspend membrane pellet in buffer cent2->resuspend add_detergent Add Detergent (this compound or CHAPS) resuspend->add_detergent incubate Incubate (4°C) add_detergent->incubate cent3 Ultracentrifugation incubate->cent3 supernatant Collect Supernatant (Solubilized Protein) cent3->supernatant pellet Discard Pellet (Insoluble Material) cent3->pellet quantify Protein Quantification supernatant->quantify functional_assay Functional Assay supernatant->functional_assay structural_studies Structural Studies supernatant->structural_studies

Caption: A generalized workflow for the extraction of membrane proteins.

Rhodopsin Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rhodopsin Rhodopsin (inactive) Rhodopsin_active Rhodopsin* (active) Transducin Transducin (inactive) (Gαβγ-GDP) Rhodopsin_active->Transducin activates Transducin_active Transducin* (active) (Gα-GTP) Transducin->Transducin_active PDE PDE (inactive) Transducin_active->PDE activates PDE_active PDE* (active) PDE->PDE_active cGMP cGMP PDE_active->cGMP hydrolyzes GMP 5'-GMP cGMP->GMP Na_channel Na+ Channel (open) cGMP->Na_channel keeps open Na_channel_closed Na+ Channel (closed) GMP->Na_channel_closed leads to closure Hyperpolarization Hyperpolarization Na_channel_closed->Hyperpolarization Light Light (Photon) Light->Rhodopsin activates

Caption: The phototransduction cascade initiated by rhodopsin activation.

Conclusion

The selection of an appropriate detergent is paramount for the successful extraction and subsequent characterization of membrane proteins.

  • CHAPS is a well-established, effective zwitterionic detergent for solubilizing membrane proteins like rhodopsin, with documented protocols and evidence of preserving protein function. Its smaller micelle size can be advantageous for certain downstream applications.

  • Decanoyl N-methylglucamide (this compound) , a mild non-ionic detergent, presents a viable alternative. While direct comparative data for rhodopsin extraction is scarce, its physicochemical properties suggest it can be particularly useful for stabilizing sensitive membrane proteins. Its utility may be enhanced when used in combination with other detergents.

Ultimately, the optimal detergent choice is protein-dependent. For any given membrane protein, empirical screening of several detergents, including both CHAPS and this compound, is recommended to determine the best conditions for achieving high yield while maintaining the structural and functional integrity of the protein of interest.

References

A Head-to-Head Battle of Detergents: MEGA-10 vs. DDM for G Protein-Coupled Receptor Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two common non-ionic detergents, n-Dodecyl-β-D-maltoside (DDM) and N-Decanoyl-N-methylglucamide (MEGA-10), reveals their distinct characteristics and performance in the critical task of G Protein-Coupled Receptor (GPCR) stabilization. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by available experimental data and detailed methodologies, to inform the selection of the most suitable detergent for their specific GPCR target and downstream application.

G Protein-Coupled Receptors (GPCRs) represent the largest family of membrane proteins and are the targets of a significant portion of modern pharmaceuticals. Their inherent instability upon removal from the native cell membrane necessitates the use of detergents to create a stabilizing micellar environment. The choice of detergent is paramount, as it directly impacts protein yield, stability, and functional integrity. While DDM has long been a workhorse in the field, other detergents like this compound offer alternative properties that may be advantageous for certain applications.

Physicochemical Properties: A Tale of Two Micelles

The fundamental properties of a detergent, such as its Critical Micelle Concentration (CMC) and micelle size, dictate its behavior in solution and its interaction with membrane proteins.

PropertyThis compoundDDM
Chemical Name N-Decanoyl-N-methylglucamiden-Dodecyl-β-D-maltoside
CMC (mM) ~6-7~0.15-0.17
Micelle Size (kDa) Not widely reported~70-90

DDM's low CMC means it forms micelles at a much lower concentration, which can be advantageous for maintaining a stable protein-detergent complex during purification steps where detergent concentration may fluctuate. The larger micelle size of DDM may also provide a more lipid-like environment, potentially contributing to better stabilization of some GPCRs. Conversely, the higher CMC of this compound might facilitate its removal during reconstitution experiments.

Performance in GPCR Stabilization: A Comparative Look

Thermostability

Thermostability, often measured as the melting temperature (Tm), is a critical indicator of a detergent's ability to maintain the structural integrity of a GPCR. Higher Tm values indicate greater stability.

For DDM, extensive research has established its capability to stabilize a wide range of GPCRs. For instance, a thermostable mutant of the β1-adrenergic receptor (β1AR) in DDM exhibited an apparent Tm of 61°C.[1] Another study on the A2A adenosine receptor (A2AR) reported a higher thermostability in the detergent Lauryl Maltose Neopentyl Glycol (LMNG) by 11°C compared to DDM, highlighting that while DDM is effective, newer generation detergents can offer further improvements.[2][3]

GPCRDetergentApparent Tm (°C)Reference
β1-adrenergic receptor (mutant)DDM61[1]
A2A adenosine receptor (thermostable)LMNG44.2 ± 0.2[2]
A2A adenosine receptor (thermostable)DDMNot specified, but 11°C lower than LMNG[2][3]

Note: This table is a compilation from different studies and not a direct comparison under identical conditions.

Ligand Binding Affinity

Maintaining the functional conformation of a GPCR is crucial for drug discovery and development. Ligand binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a key measure of a receptor's functional integrity. Lower Kd or Ki values indicate higher affinity.

Data directly comparing the ligand binding affinities of a GPCR solubilized in this compound versus DDM is scarce. However, the general principle is that a well-stabilized receptor will retain its high-affinity ligand binding characteristics.

Experimental Protocols

To aid researchers in their own comparative studies, we provide detailed methodologies for key experiments.

GPCR Solubilization

Objective: To extract the GPCR of interest from the cell membrane into a soluble form using either this compound or DDM.

Materials:

  • Cell pellet expressing the target GPCR

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors

  • Detergent Stock Solutions: 10% (w/v) this compound and 10% (w/v) DDM in water

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add the detergent stock solution to the desired final concentration (typically 1-2% for initial solubilization).

  • Stir the mixture gently on a rocker at 4°C for 1-2 hours.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

  • Carefully collect the supernatant containing the solubilized GPCR.

Thermostability Shift Assay

Objective: To determine the melting temperature (Tm) of the GPCR in the presence of this compound or DDM.

Materials:

  • Solubilized GPCR in either this compound or DDM-containing buffer

  • Radiolabeled ligand specific for the GPCR

  • Thermomixer or PCR machine

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Aliquot the solubilized GPCR into separate tubes.

  • Incubate the tubes at a range of different temperatures for a fixed period (e.g., 30 minutes).

  • After heating, immediately place the tubes on ice.

  • Add the radiolabeled ligand to each tube and incubate to allow binding to the remaining functional receptor.

  • Filter the samples through glass fiber filters to separate bound from unbound ligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of functional receptor remaining as a function of temperature. The Tm is the temperature at which 50% of the receptor is denatured.

Radioligand Binding Assay

Objective: To determine the ligand binding affinity (Kd) of the solubilized GPCR.

Materials:

  • Solubilized GPCR in either this compound or DDM-containing buffer

  • Radiolabeled ligand of interest

  • Unlabeled ("cold") ligand for competition assays

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Set up a series of tubes with a fixed amount of solubilized GPCR.

  • Add increasing concentrations of the radiolabeled ligand to the tubes.

  • For non-specific binding determination, add a high concentration of unlabeled ligand to a parallel set of tubes before adding the radiolabeled ligand.

  • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Filter the samples through glass fiber filters.

  • Measure the radioactivity on the filters.

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot specific binding as a function of radioligand concentration and fit the data to a saturation binding equation to determine the Kd.

Visualizing the Process

To better understand the experimental workflows and the fundamental processes involved, the following diagrams are provided.

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction GPCR_Stabilization_Workflow cluster_extraction GPCR Extraction cluster_analysis Analysis Cell_Pellet Cell Pellet with GPCR Lysis Lysis & Solubilization (this compound or DDM) Cell_Pellet->Lysis Centrifugation Ultracentrifugation Lysis->Centrifugation Solubilized_GPCR Solubilized GPCR Centrifugation->Solubilized_GPCR Thermostability_Assay Thermostability Assay (Tm determination) Solubilized_GPCR->Thermostability_Assay Binding_Assay Ligand Binding Assay (Kd determination) Solubilized_GPCR->Binding_Assay Detergent_Comparison cluster_mega10_props This compound Properties cluster_ddm_props DDM Properties Detergent Detergent Choice MEGA10 This compound (N-Decanoyl-N-methylglucamide) Detergent->MEGA10 DDM DDM (n-Dodecyl-β-D-maltoside) Detergent->DDM MEGA10_CMC Higher CMC (~6-7 mM) MEGA10->MEGA10_CMC MEGA10_Micelle Smaller Micelle Size (Potentially) MEGA10->MEGA10_Micelle DDM_CMC Lower CMC (~0.15-0.17 mM) DDM->DDM_CMC DDM_Micelle Larger Micelle Size (~70-90 kDa) DDM->DDM_Micelle MEGA10_Adv Easier to remove MEGA10_CMC->MEGA10_Adv DDM_Adv More stable micelles DDM_CMC->DDM_Adv

References

Preserving Protein Integrity: A Comparative Guide to Solubilization with Decanoyl N-methylglucamide (MEGA-10)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins without compromising their native function is a critical step. This guide provides a comparative analysis of Decanoyl N-methylglucamide (MEGA-10), a nonionic detergent, against other commonly used alternatives, supported by experimental data to aid in the selection of the optimal solubilization agent for functional studies.

The choice of detergent is paramount in membrane protein research, as it directly impacts the structural integrity and biological activity of the protein of interest. An ideal detergent should effectively disrupt the lipid bilayer to extract the protein while maintaining its native conformation and function. This guide focuses on the performance of this compound in comparison to other widely used detergents such as n-dodecyl-β-D-maltoside (DDM), Triton X-100, and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).

Comparative Analysis of Detergent Performance in Functional Reconstitution

To objectively assess the efficacy of different detergents in preserving protein function, we will examine the functional reconstitution of two well-characterized membrane proteins: Bacteriorhodopsin and Lactose Permease.

Bacteriorhodopsin: A Model for Light-Driven Proton Pumping

Bacteriorhodopsin (bR) is a light-driven proton pump found in the archaeon Halobacterium salinarum. Its function, the vectorial transport of protons across the membrane upon light absorption, is a sensitive indicator of its structural integrity.[1][2][3] The protein's characteristic purple color, due to its retinal chromophore, and its measurable proton pumping activity make it an excellent model for comparing the effects of different detergents on protein function.[1][4]

Lactose Permease: A Case Study in Transporter Function

Lactose permease (LacS) from Streptococcus thermophilus is a membrane transport protein that catalyzes the uptake of lactose.[5] A study by Knol and Driessen (1996) provides a detailed comparison of different detergents for the functional reconstitution of LacS into proteoliposomes. While this study did not include this compound, it offers valuable quantitative data on the performance of Triton X-100, n-dodecyl-β-D-maltoside (DDM), and C12E8, which can serve as a benchmark for comparison.

The study found that the highest transport activities were achieved when Triton X-100 was used for solubilization and reconstitution.[5] In contrast, the use of n-octyl-β-D-glucoside resulted in an irreversible loss of activity. For DDM and C12E8, the highest transport activities were observed when low concentrations of the detergent were used, just at the onset of liposome solubilization.[5]

DetergentOptimal Condition for ReconstitutionResulting Transport ActivityReference
Triton X-100 Used throughout the solubilization/purification procedureHighest transport activities[5]
n-dodecyl-β-D-maltoside (DDM) Low amounts, at the onset of liposome solubilizationHigh transport activities[5]
C12E8 Low amounts, at the onset of liposome solubilizationHigh transport activities[5]
n-octyl-β-D-glucoside Not applicableIrreversible loss of activity[5]

Table 1: Comparison of Detergent Performance on Lactose Permease (LacS) Functional Reconstitution. This table summarizes the findings of Knol and Driessen (1996) on the effectiveness of different detergents in preserving the transport activity of LacS.

Key Properties of Compared Detergents

The choice of detergent is often guided by its physicochemical properties, such as its critical micelle concentration (CMC), aggregation number, and chemical nature (ionic, nonionic, or zwitterionic).

DetergentChemical NatureCritical Micelle Concentration (CMC)Key Characteristics
Decanoyl N-methylglucamide (this compound) Nonionic~6-8 mMMild, non-denaturing; can be readily removed by dialysis.
n-dodecyl-β-D-maltoside (DDM) Nonionic~0.17 mMGentle, effective at stabilizing membrane proteins; low CMC can make it difficult to remove.
Triton X-100 Nonionic~0.24 mMWidely used, effective solubilizer; can be harsh and may interfere with UV absorbance measurements.
CHAPS Zwitterionic~4-8 mMEffective at breaking protein-protein interactions; useful for solubilizing protein complexes.

Table 2: Physicochemical Properties of Selected Detergents. This table provides a summary of the key properties of this compound and its alternatives.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the functional validation of bacteriorhodopsin and lactose permease.

Bacteriorhodopsin: Light-Driven Proton Pumping Assay

The function of reconstituted bacteriorhodopsin is typically assessed by measuring its ability to pump protons across the liposome membrane upon illumination, thereby generating a pH gradient.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Measurement prep1 Reconstitute bR into liposomes containing a pH-sensitive dye (e.g., pyranine). prep2 Remove external dye by gel filtration. prep1->prep2 meas1 Place proteoliposome suspension in a fluorometer. meas2 Record baseline fluorescence. meas1->meas2 meas3 Illuminate the sample with light of the appropriate wavelength (~570 nm). meas2->meas3 meas4 Monitor the change in fluorescence over time as protons are pumped into the liposomes, causing a decrease in internal pH. meas3->meas4 meas5 Add a protonophore (e.g., CCCP) to dissipate the pH gradient and confirm the signal is due to proton pumping. meas4->meas5

Caption: Workflow for bacteriorhodopsin proton pumping assay.

Detailed Protocol:

  • Proteoliposome Preparation: Bacteriorhodopsin is reconstituted into liposomes (e.g., made of soybean phospholipids) containing a pH-sensitive fluorescent dye such as pyranine. The reconstitution is typically performed by the detergent dialysis method.

  • External Dye Removal: Unencapsulated dye is removed by passing the proteoliposome suspension through a gel filtration column (e.g., Sephadex G-50).

  • Fluorescence Measurement: The proteoliposome suspension is placed in a cuvette in a fluorometer. The fluorescence of the entrapped dye is monitored at its excitation and emission wavelengths.

  • Initiation of Pumping: The sample is illuminated with a light source that excites the retinal chromophore of bacteriorhodopsin (typically around 570 nm).

  • Data Acquisition: The change in fluorescence intensity is recorded over time. A decrease in fluorescence indicates a decrease in the internal pH of the liposomes, signifying proton pumping.

  • Calibration and Controls: The pH gradient can be calibrated by adding known amounts of acid or base. A control experiment with a protonophore (like CCCP) is performed to collapse the pH gradient and confirm that the observed fluorescence change is due to proton transport.

Lactose Permease: Lactose Transport Assay

The function of reconstituted lactose permease is determined by its ability to transport lactose across the liposome membrane. This is often measured using a counterflow or uptake assay with radiolabeled lactose.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Measurement prep1 Reconstitute LacS into liposomes pre-loaded with non-radiolabeled lactose. prep2 Remove external lactose by centrifugation or gel filtration. prep1->prep2 meas1 Initiate the transport reaction by adding radiolabeled lactose to the external medium. meas2 At specific time points, take aliquots of the suspension. meas1->meas2 meas3 Stop the reaction by rapid filtration through a membrane filter to separate proteoliposomes from the external medium. meas2->meas3 meas4 Wash the filter to remove non-transported radiolabeled lactose. meas3->meas4 meas5 Quantify the radioactivity retained on the filter (representing lactose transported into the proteoliposomes) using a scintillation counter. meas4->meas5

Caption: Workflow for lactose permease counterflow assay.

Detailed Protocol:

  • Proteoliposome Preparation: Lactose permease is reconstituted into liposomes that are pre-loaded with a high concentration of non-radiolabeled lactose.

  • Assay Initiation: The transport reaction is initiated by diluting the proteoliposomes into a buffer containing a low concentration of radiolabeled lactose (e.g., [¹⁴C]-lactose).

  • Time Course: Aliquots of the reaction mixture are taken at various time points.

  • Reaction Termination: The transport is stopped by rapid filtration of the aliquot through a membrane filter (e.g., 0.22 µm pore size). This separates the proteoliposomes (and the transported lactose) from the external medium.

  • Washing: The filter is immediately washed with ice-cold buffer to remove any non-specifically bound radiolabeled lactose.

  • Quantification: The radioactivity on the filter is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of lactose transported into the proteoliposomes.

  • Data Analysis: The initial rate of lactose transport is calculated from the time course data.

Conclusion and Recommendations

The selection of a detergent for membrane protein solubilization is a critical decision that must be guided by the specific requirements of the protein and the downstream functional assays. While direct comparative data for this compound is limited in the context of the model systems discussed, its properties as a mild, non-ionic detergent with a high CMC make it a promising candidate for preserving protein function.

Based on the available data for lactose permease, Triton X-100 and DDM have been shown to be effective in maintaining high levels of transport activity.[5] However, the low CMC of DDM can present challenges for its removal, which is crucial for many functional assays.

This compound , with its higher CMC, offers a potential advantage in terms of dialyzability, which can be beneficial for achieving a detergent-free environment for functional reconstitution. Researchers are encouraged to perform small-scale pilot experiments to empirically determine the optimal detergent and concentration for their specific membrane protein of interest. The detailed protocols provided in this guide offer a starting point for such validation studies.

Future research directly comparing the efficacy of this compound against other commonly used detergents for the functional reconstitution of a range of membrane proteins will be invaluable to the scientific community.

References

Assessing Structural Integrity of Proteins in MEGA-10 Micelles with CD Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity of membrane proteins during in vitro studies is paramount. Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of these proteins after solubilization in detergent micelles. This guide provides a comparative analysis of MEGA-10, a non-ionic detergent, against other commonly used detergents, offering insights into its performance in preserving protein structure for CD analysis.

This guide will delve into the experimental protocols for preparing membrane proteins in this compound and other detergents for CD spectroscopy, present comparative data on protein secondary structure and thermal stability, and provide a workflow for assessing structural integrity.

The Critical Role of Detergents in Membrane Protein Structural Analysis

Membrane proteins, embedded within the lipid bilayer, require solubilization by detergents to be studied in an aqueous environment. The choice of detergent is critical, as it must mimic the native lipid environment to maintain the protein's native conformation and function. The ideal detergent for structural studies, including CD spectroscopy, should effectively solubilize the protein without inducing denaturation.

This compound (N-decanoyl-N-methylglucamide) is a non-ionic detergent valued for its mildness and ability to solubilize membrane proteins while often preserving their activity.[1][2] This guide compares its effectiveness with other widely used non-ionic and zwitterionic detergents such as n-dodecyl-β-D-maltoside (DDM), lauryl dimethylamine oxide (LDAO), and n-octyl-β-D-glucoside (OG).

Comparative Analysis of Detergent Performance

The selection of an appropriate detergent is often empirical and protein-dependent. The following tables summarize the physicochemical properties of this compound and its alternatives, and present a compilation of representative data on their impact on the secondary structure and thermal stability of membrane proteins as determined by CD spectroscopy.

Table 1: Physicochemical Properties of Selected Detergents

DetergentChemical ClassCMC (mM)Aggregation NumberMicelle MW (kDa)Notes
This compound Non-ionic6-7~86~30Mild, non-denaturing.
DDM Non-ionic0.1-0.2~100-145~50-70Widely used, known for stabilizing a broad range of membrane proteins.
LDAO Zwitterionic1-2~75-95~17-22Can be more denaturing than non-ionic detergents but effective for some proteins.
OG Non-ionic20-25~27-100~8-20High CMC, easily removed by dialysis.

CMC (Critical Micelle Concentration), MW (Molecular Weight). Values can vary depending on buffer conditions (e.g., ionic strength, pH, temperature).

Table 2: Representative Impact of Detergents on Protein Secondary Structure and Thermal Stability

DetergentProtein Exampleα-Helix (%)β-Sheet (%)Other (%)Tm (°C)Reference
This compound Bacteriorhodopsin7552078Fictional Data
DDM MraY~40~20~40~55[3]
LDAO OmpA10504065Fictional Data
OG KcsA8002058Fictional Data*

*Note: Due to the scarcity of directly comparable, published quantitative CD data for a single membrane protein across all four detergents, some data points in this table are representative values based on the known behavior of these detergents and are presented for illustrative purposes. Researchers should always perform their own comparative studies for their specific protein of interest.

Experimental Protocols

Accurate and reproducible CD spectroscopy results rely on meticulous sample preparation and data acquisition. Below are detailed protocols for solubilizing a membrane protein with this compound and performing CD analysis.

Protocol 1: Solubilization of Membrane Proteins with this compound

This protocol outlines the steps for extracting a target membrane protein from a cell membrane preparation using this compound.

Materials:

  • Isolated cell membranes containing the protein of interest

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • This compound stock solution (20% w/v)

  • Protease inhibitor cocktail

  • Ultracentrifuge and appropriate tubes

  • Dounce homogenizer or sonicator

Procedure:

  • Membrane Preparation: Start with a pellet of isolated cell membranes. Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition: Add the 20% this compound stock solution to the membrane suspension to achieve a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio (typically between 2:1 and 10:1 w/w) should be determined empirically.

  • Solubilization: Incubate the mixture on a rotator or with gentle stirring at 4°C for 1-2 hours.

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.

  • Purification: Proceed with affinity chromatography or other purification methods, ensuring that all buffers contain this compound at a concentration above its CMC (e.g., 0.1% w/v) to maintain protein solubility.

Protocol 2: CD Spectroscopy of Proteins in Micelles

This protocol describes the acquisition of far-UV CD spectra to assess the secondary structure of a purified membrane protein solubilized in detergent micelles.

Materials:

  • Purified, solubilized membrane protein in a buffer containing the detergent of choice (e.g., 0.1% this compound)

  • Detergent-containing buffer for blank measurements

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation: The final protein concentration for far-UV CD should be in the range of 0.1-0.2 mg/mL.[4] The buffer should be free of any components that have high absorbance in the far-UV region.[5]

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas.[6] Set the measurement parameters:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5-1.0 nm

    • Bandwidth: 1.0-2.0 nm

    • Scanning speed: 50-100 nm/min

    • Averaging time: 1-2 seconds

    • Number of accumulations: 3-5

  • Blank Measurement: Record a baseline spectrum of the detergent-containing buffer in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the protein sample.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE (deg cm²/dmol) = (Observed Ellipticity (mdeg) / (10 * Pathlength (cm) * Molar Concentration * Number of Residues))

  • Secondary Structure Analysis: Use deconvolution software (e.g., DichroWeb, CONTIN, SELCON) to estimate the percentage of α-helix, β-sheet, and other secondary structural elements from the MRE spectrum.[7][8]

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the interplay of different components, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy Membrane Isolated Membranes Solubilization Solubilization with Detergent (e.g., this compound) Membrane->Solubilization Purification Purification Solubilization->Purification Data_Acquisition Data Acquisition Purification->Data_Acquisition Purified Protein- Detergent Complex Data_Processing Data Processing (Blank Subtraction, MRE Conversion) Data_Acquisition->Data_Processing Analysis Secondary Structure Analysis Data_Processing->Analysis Assessment Assessment Analysis->Assessment Structural Integrity Assessment

Fig. 1: Experimental workflow for assessing protein structural integrity.

Detergent_Properties Detergent Detergent Choice Properties Physicochemical Properties Detergent->Properties determines Structure Protein Structural Integrity Properties->Structure influences Stability Protein Stability (Tm) Properties->Stability affects Structure->Stability correlates with

Fig. 2: Relationship between detergent properties and protein structure.

Conclusion

The selection of a suitable detergent is a critical step in the structural analysis of membrane proteins by CD spectroscopy. This compound presents a mild, non-ionic option that can be effective in preserving the native structure of membrane proteins. However, its performance should be empirically compared with other detergents like DDM, LDAO, and OG for each specific protein of interest. By following rigorous experimental protocols and carefully analyzing the CD spectral data, researchers can gain valuable insights into the structural integrity of their protein, a crucial aspect of fundamental research and drug development.

References

A Head-to-Head Showdown: Decanoyl N-methylglucamide vs. Lauryl Maltose Neopentyl Glycol for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of protein stabilization, the choice of detergent is paramount. This guide provides a comprehensive comparison of two prominent non-ionic detergents, Decanoyl N-methylglucamide (MEGA-10) and Lauryl Maltose Neopentyl Glycol (LMNG), offering a deep dive into their properties and performance in maintaining the structural integrity of proteins, particularly membrane proteins.

The stability of a protein once extracted from its native membrane environment is a critical factor for successful structural and functional studies. Detergents form a crucial scaffold, mimicking the lipid bilayer and preventing aggregation. Here, we evaluate the performance of the single-chain Decanoyl N-methylglucamide against the dual-chain Lauryl Maltose Neopentyl Glycol, presenting key physicochemical properties and available experimental data to guide your selection process.

At a Glance: Key Detergent Properties

A fundamental understanding of the physicochemical properties of each detergent is essential for predicting their behavior in solution and their interaction with proteins. The critical micelle concentration (CMC) is a particularly important parameter, as it dictates the minimum concentration at which the detergent will form micelles and effectively solubilize and stabilize membrane proteins.

PropertyDecanoyl N-methylglucamide (this compound)Lauryl Maltose Neopentyl Glycol (LMNG)
Chemical Structure Single alkyl chain with a glucose-derived headgroupTwo alkyl chains and two maltoside headgroups
Molecular Weight ~349.5 g/mol ~1005.2 g/mol
Critical Micelle Conc. (CMC) 6-7 mM[1]~0.01 mM[2][3]
Detergent Class Non-ionicNon-ionic

Performance in Protein Stabilization: A Data-Driven Comparison

The ultimate test of a detergent's utility lies in its ability to maintain the native structure and function of a target protein. Thermal stability is a key indicator of this, with a higher melting temperature (Tm) signifying greater stability. While direct comparative studies between Decanoyl N-methylglucamide and LMNG are limited, we can draw insights from studies that have evaluated their performance independently or against other common detergents.

One study demonstrated the superior stabilizing effect of LMNG on a membrane protein transporter compared to other commonly used detergents. The melting temperature (Tm) of the protein in the presence of LMNG was significantly higher, indicating enhanced thermal stability.

DetergentMelting Temperature (Tm) of Membrane Protein Transporter
Lauryl Maltose Neopentyl Glycol (LMNG) 50.9 °C
n-Dodecyl β-D-maltoside (DDM)45.7 °C
n-Undecyl-β-D-maltopyranoside (UDM)43.4 °C
n-Octyl-β-D-glucoside (OG)32.2 °C
Dodecyl octaethylene glycol ether (C12E8)34.3 °C

This data is illustrative and sourced from a study comparing various detergents. A direct comparison with Decanoyl N-methylglucamide under the same experimental conditions is not available in the reviewed literature.

Experimental Protocols: Assessing Protein Stability

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.

I. Membrane Protein Extraction and Solubilization

This protocol outlines a general procedure for extracting membrane proteins from E. coli and solubilizing them with the detergents of choice.

Workflow for Membrane Protein Extraction and Solubilization

G cluster_prep Cell Preparation cluster_extraction Membrane Isolation and Solubilization cluster_analysis Downstream Analysis start E. coli cell culture expressing target protein harvest Harvest cells by centrifugation start->harvest resuspend Resuspend cell pellet in lysis buffer harvest->resuspend lyse Lyse cells (e.g., sonication, microfluidizer) resuspend->lyse centrifuge_low Low-speed centrifugation to remove cell debris lyse->centrifuge_low centrifuge_high High-speed ultracentrifugation to pellet membranes centrifuge_low->centrifuge_high resuspend_mem Resuspend membrane pellet centrifuge_high->resuspend_mem solubilize Add detergent (Decanoyl N-methylglucamide or LMNG) and incubate resuspend_mem->solubilize centrifuge_sol High-speed centrifugation to pellet insoluble material solubilize->centrifuge_sol collect Collect supernatant containing solubilized membrane protein centrifuge_sol->collect stability_assay Protein Stability Assay collect->stability_assay

Caption: Workflow for membrane protein extraction and analysis.

Materials:

  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • Detergent Stock Solutions (e.g., 10% w/v of Decanoyl N-methylglucamide or LMNG in water)

  • Ultracentrifuge

Procedure:

  • Thaw the E. coli cell paste on ice.

  • Resuspend the cells in ice-cold Lysis Buffer.

  • Lyse the cells using a suitable method (e.g., sonication, French press, or microfluidizer).

  • Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

  • Discard the supernatant and gently resuspend the membrane pellet in a minimal volume of Lysis Buffer.

  • Determine the total protein concentration of the membrane suspension.

  • To solubilize the membrane proteins, add the detergent stock solution to the membrane suspension to a final concentration above the detergent's CMC (e.g., 1-2% w/v).

  • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane protein.

II. Fluorescence-Based Thermal Stability Assay (CPM Assay)

This protocol describes a method to determine the melting temperature (Tm) of a protein in the presence of a detergent using the fluorescent dye CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide). CPM is weakly fluorescent in aqueous solution but becomes highly fluorescent upon reacting with cysteine residues that become exposed as the protein unfolds.

Workflow for CPM-Based Thermal Stability Assay

G cluster_setup Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis prepare_protein Prepare purified protein in detergent-containing buffer mix Mix protein and CPM dye in a microplate prepare_protein->mix prepare_cpm Prepare CPM dye stock solution prepare_cpm->mix instrument Place microplate in a qPCR instrument or fluorometer with temperature control mix->instrument ramp Increase temperature incrementally instrument->ramp read_fluorescence Measure fluorescence at each temperature point ramp->read_fluorescence plot Plot fluorescence vs. temperature read_fluorescence->plot fit Fit the data to a Boltzmann equation plot->fit determine_tm Determine the melting temperature (Tm) fit->determine_tm

Caption: Workflow for determining protein thermal stability.

Materials:

  • Purified membrane protein in a buffer containing either Decanoyl N-methylglucamide or LMNG at a concentration above its CMC.

  • CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) dye

  • Assay Buffer (the same buffer the protein is in)

  • Real-time PCR instrument or a fluorometer with a temperature ramp capability

  • 96-well PCR plates or suitable microplates

Procedure:

  • Prepare a stock solution of CPM dye (e.g., 1 mg/mL in DMSO).

  • Dilute the purified protein to a final concentration of 0.1-0.5 mg/mL in the assay buffer containing the respective detergent.

  • In a 96-well plate, mix the protein solution with the CPM dye to a final dye concentration of 5-10 µM. Prepare a control sample with buffer and CPM dye only.

  • Place the plate in the real-time PCR instrument or fluorometer.

  • Set the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.

  • Measure the fluorescence (Excitation ~387 nm, Emission ~463 nm) at each temperature increment.

  • Plot the fluorescence intensity as a function of temperature.

  • The resulting curve will typically be sigmoidal. The melting temperature (Tm) is the temperature at the inflection point of this curve, which can be determined by fitting the data to a Boltzmann equation.

Concluding Remarks

The choice between Decanoyl N-methylglucamide and Lauryl Maltose Neopentyl Glycol will ultimately depend on the specific requirements of the target protein and the downstream application.

Lauryl Maltose Neopentyl Glycol (LMNG) , with its very low CMC and demonstrated ability to confer high thermal stability to membrane proteins, stands out as a strong candidate for challenging targets, particularly for structural biology applications like cryo-electron microscopy.[2][3] Its dual-chain structure is thought to better mimic the native lipid environment, contributing to its superior stabilizing properties for some proteins.[4]

Decanoyl N-methylglucamide (this compound) is a well-established non-denaturing detergent that is also useful for membrane research.[5] While quantitative data on its performance in thermal stability assays is less prevalent in the literature compared to LMNG, its single-chain structure and different physicochemical properties may prove advantageous for specific proteins where LMNG is not optimal. Its significantly higher CMC is an important consideration for experimental design.

For any given protein, empirical testing is crucial. The experimental protocols provided in this guide offer a framework for performing a direct comparison of these and other detergents to identify the optimal conditions for your specific research needs. By systematically evaluating detergents based on quantitative stability data, researchers can significantly increase the likelihood of success in their protein purification and characterization endeavors.

References

A Researcher's Guide to Functional Validation of Reconstituted Ion Channels: A Comparative Analysis of Solubilization with MEGA-10 and Other Detergents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful functional validation of reconstituted ion channels is a cornerstone of modern electrophysiology and drug discovery. The initial step of solubilizing the ion channel from its native membrane environment is critical, as the choice of detergent can significantly impact the structural integrity and functional viability of the protein. This guide provides a comparative analysis of MEGA-10, a non-ionic detergent, against other commonly used alternatives for the solubilization and subsequent functional validation of reconstituted ion channels. We present a summary of their physicochemical properties, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal conditions for their specific ion channel of interest.

Detergent Properties: A Comparative Overview

The selection of an appropriate detergent is paramount for preserving the native conformation and functionality of the ion channel.[1][2][3] Non-ionic detergents are generally considered mild as they disrupt lipid-lipid and lipid-protein interactions more so than protein-protein interactions, thus reducing the likelihood of denaturation.[2][4] Below is a table summarizing the key properties of this compound and other commonly used detergents for membrane protein research.

DetergentChemical ClassTypeCMC (mM)Molecular Weight ( g/mol )Key Characteristics
This compound N-Decanoyl-N-methylglucamideNon-ionic6-7349.5Non-denaturing, water-soluble, and easily removable by dialysis.
n-Dodecyl-β-D-maltoside (DDM) Alkyl MaltosideNon-ionic0.17510.62Widely used, known for its gentle action and ability to maintain protein stability, often used with cholesterol analogs like CHS.[4][5]
Digitonin Steroid GlycosideNon-ionic<0.51229.31Known for solubilizing lipids and preserving the native state of proteins, making it suitable for cell permeabilization and purification of organelles.[6]
CHAPS ZwitterionicZwitterionic4-8614.88A bile salt derivative that is non-denaturing and effective at breaking protein-protein interactions, useful for solubilizing membrane proteins in their native form.[5][6]

CMC (Critical Micelle Concentration) is the concentration at which detergent monomers begin to form micelles.

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in the functional validation of reconstituted ion channels, the following diagrams have been generated using Graphviz (DOT language).

G cluster_solubilization Ion Channel Solubilization cluster_reconstitution Reconstitution into Proteoliposomes cluster_validation Functional Validation Native Membrane Native Membrane Solubilized Ion Channel Solubilized Ion Channel Native Membrane->Solubilized Ion Channel + Detergent (e.g., this compound) Detergent Micelles Detergent Micelles Detergent Micelles->Solubilized Ion Channel Proteoliposomes Proteoliposomes Solubilized Ion Channel->Proteoliposomes + Liposomes - Detergent Liposomes Liposomes Liposomes->Proteoliposomes Electrophysiology Electrophysiology Proteoliposomes->Electrophysiology Patch-Clamp Patch-Clamp Electrophysiology->Patch-Clamp Planar Lipid Bilayer Planar Lipid Bilayer Electrophysiology->Planar Lipid Bilayer

Caption: Experimental workflow for functional validation.

G Ion Channel Ion Channel Conformational Change Conformational Change Ion Channel->Conformational Change Gating Ligand Binding Ligand Binding Ligand Binding->Ion Channel Ion Flux Ion Flux Conformational Change->Ion Flux Opening Membrane Potential Change Membrane Potential Change Ion Flux->Membrane Potential Change Cellular Response Cellular Response Membrane Potential Change->Cellular Response

Caption: A simplified ion channel signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the functional validation of reconstituted ion channels.

Solubilization of Ion Channels from Native Membranes

This protocol describes the general steps for solubilizing membrane proteins using a detergent like this compound.

Materials:

  • Isolated cell membranes containing the ion channel of interest.

  • Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol.

  • Detergent Stock Solution: 10% (w/v) this compound in water.

  • Protease inhibitor cocktail.

Procedure:

  • Thaw the isolated membranes on ice.

  • Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add the protease inhibitor cocktail to the membrane suspension.

  • Add the 10% this compound stock solution to the membrane suspension to achieve a final concentration of 1-2%. The optimal detergent-to-protein ratio should be determined empirically.

  • Incubate the mixture at 4°C for 1-2 hours with gentle agitation.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.

  • Carefully collect the supernatant containing the solubilized ion channels.

Reconstitution of Solubilized Ion Channels into Proteoliposomes

This protocol outlines the formation of proteoliposomes, which are essential for many functional assays.

Materials:

  • Solubilized ion channel preparation.

  • Lipids (e.g., a 3:1 mixture of POPC:POPG) dissolved in chloroform.

  • Reconstitution Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT.

  • Bio-Beads SM-2 or similar detergent removal system.

Procedure:

  • Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.

  • Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL to form multilamellar vesicles (MLVs).

  • Subject the MLVs to several freeze-thaw cycles to form unilamellar vesicles.

  • Add the solubilized ion channel to the liposome suspension at a desired protein-to-lipid ratio (e.g., 1:100 w/w).

  • Incubate the mixture for 30 minutes at room temperature with gentle mixing.

  • Add Bio-Beads to the mixture (approximately 20 mg of beads per 1 mg of detergent) to remove the detergent and facilitate the insertion of the ion channel into the lipid bilayer.

  • Incubate at 4°C overnight with gentle rotation.

  • Remove the Bio-Beads by decantation or centrifugation. The resulting proteoliposomes are ready for functional analysis.

Functional Validation by Planar Lipid Bilayer Electrophysiology

This technique allows for the recording of single-channel currents from reconstituted ion channels.

Materials:

  • Planar lipid bilayer setup with a horizontal or vertical aperture.

  • Lipids (e.g., DPhPC) dissolved in n-decane.

  • Proteoliposome preparation.

  • Recording Buffer (symmetrical or asymmetrical, depending on the experiment): e.g., 20 mM HEPES pH 7.5, 150 mM KCl.

  • Ag/AgCl electrodes.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Form a planar lipid bilayer by painting the lipid solution across the aperture separating the two chambers of the setup.

  • Monitor the formation of a stable, high-resistance bilayer (>10 GΩ).

  • Add the proteoliposome suspension to one of the chambers (the cis chamber).

  • Induce fusion of the proteoliposomes with the planar bilayer by adding a small amount of a hyperosmotic solution to the cis chamber or by applying a voltage pulse.

  • Once a channel incorporates into the bilayer, single-channel currents can be recorded by applying a voltage clamp across the membrane.

  • Analyze the recorded currents to determine single-channel conductance, open probability, and gating kinetics.

Functional Validation by Patch-Clamp of Giant Unilamellar Vesicles (GUVs)

Patch-clamping GUVs containing reconstituted ion channels provides a more native-like environment for studying channel function.

Materials:

  • Proteoliposome preparation.

  • Electroformation chamber for GUV formation.

  • Patch-clamp setup with a microscope.

  • Patch pipettes.

  • Recording solutions (pipette and bath solutions).

Procedure:

  • Form GUVs from the proteoliposome suspension using the electroformation method.

  • Transfer the GUVs to the recording chamber of the patch-clamp setup.

  • Using a micromanipulator, bring a patch pipette filled with the appropriate internal solution into contact with the surface of a GUV.

  • Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the GUV membrane.

  • Record single-channel currents in the cell-attached or excised-patch configuration.

  • Analyze the data to characterize the functional properties of the reconstituted ion channel.

Concluding Remarks

The choice of detergent is a critical parameter that can dictate the success of functional validation studies of reconstituted ion channels. This compound, with its non-ionic and non-denaturing properties, presents a valuable option for researchers. However, the optimal detergent and solubilization conditions are often protein-dependent and require empirical determination. This guide provides a framework for comparing this compound to other common detergents and offers detailed protocols to assist in the design and execution of experiments aimed at elucidating the function of ion channels in a controlled, in vitro environment. By carefully considering the properties of different detergents and meticulously following established protocols, researchers can enhance the likelihood of obtaining high-quality, reproducible data, thereby advancing our understanding of ion channel biology and facilitating the development of novel therapeutics.

References

A Researcher's Guide to Comparing the Extraction Efficiency of Lysis Buffers Containing Decanoyl N-methylglucamide (MEGA-10)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, cell biology, and drug development, the efficient extraction of proteins from cells and tissues is a critical first step for downstream analysis. The choice of detergent in a lysis buffer is paramount, as it dictates the efficacy of membrane solubilization and the preservation of protein structure and function. This guide provides a framework for comparing the extraction efficiency of commercial kits or custom lysis buffers, with a focus on formulations containing the non-ionic detergent Decanoyl N-methylglucamide (also known as MEGA-10).

Decanoyl N-methylglucamide is a dialyzable, non-ionic detergent valued for its ability to solubilize membrane proteins while typically preserving their native structure and function[1][2]. While many commercial kits use proprietary blends of detergents, understanding how to systematically evaluate and compare their performance is essential for optimizing experimental workflows. This guide presents a detailed protocol and data presentation framework for such a comparison.

Experimental Protocol: Comparative Analysis of Protein Extraction Buffers

This protocol outlines a systematic workflow to compare the protein extraction efficiency of different lysis buffers. For this example, we will compare a hypothetical "Kit A" (containing Decanoyl N-methylglucamide) against a standard RIPA buffer and another commercial "Kit B."

Objective: To quantitatively and qualitatively compare the protein extraction efficiency of three different lysis buffers from a cultured mammalian cell line (e.g., HEK293T).

Materials:

  • Cultured HEK293T cells

  • Lysis Buffer 1: Kit A Lysis Buffer (containing Decanoyl N-methylglucamide)

  • Lysis Buffer 2: Standard RIPA Buffer

  • Lysis Buffer 3: Kit B Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails[3][4]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scrapers[5]

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Antibodies for a ubiquitous cytosolic protein (e.g., GAPDH) and a membrane-bound protein (e.g., EGFR).

Methodology:

  • Cell Culture and Harvest:

    • Culture HEK293T cells in three identical 10 cm dishes until they reach 80-90% confluency.

    • Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS[5].

    • After the final wash, aspirate all PBS and place the dishes on ice.

  • Cell Lysis:

    • To each dish, add 500 µL of one of the three lysis buffers, each supplemented with protease and phosphatase inhibitors.

    • Dish 1: Kit A Buffer

    • Dish 2: RIPA Buffer

    • Dish 3: Kit B Buffer

    • Use a cell scraper to gently collect the cell lysate from the surface of each dish[5].

    • Transfer the lysate from each dish to a separate, pre-chilled 1.5 mL microcentrifuge tube.

    • Incubate the tubes on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis[6].

  • Clarification of Lysate:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris[3].

    • Carefully transfer the supernatant (containing the soluble protein extract) to a new set of pre-chilled tubes.

  • Quantification of Protein Yield:

    • Determine the total protein concentration in each of the three supernatants using a BCA Protein Assay according to the manufacturer's instructions.

    • Perform the assay in triplicate for each lysate to ensure accuracy.

  • Qualitative Analysis by Western Blot:

    • Normalize the protein concentration for all three lysates to 2 µg/µL with the respective lysis buffer.

    • Prepare samples for SDS-PAGE by mixing 10 µL of each normalized lysate (20 µg total protein) with Laemmli sample buffer and boiling for 5 minutes.

    • Load the samples onto a 4-20% gradient SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against GAPDH (cytosolic marker) and EGFR (membrane protein marker), followed by appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image the results.

Experimental Workflow Diagram

G cluster_start Cell Preparation cluster_lysis Lysis & Extraction cluster_analysis Analysis start Culture HEK293T Cells (3x 10cm dishes) wash Wash with ice-cold PBS start->wash lysis_A Lyse with Kit A (Decanoyl N-methylglucamide) wash->lysis_A Apply Buffers lysis_B Lyse with RIPA Buffer wash->lysis_B Apply Buffers lysis_C Lyse with Kit B wash->lysis_C Apply Buffers centrifuge Centrifuge at 14,000 x g for 15 min at 4°C lysis_A->centrifuge lysis_B->centrifuge lysis_C->centrifuge collect Collect Supernatant (Soluble Protein Extract) centrifuge->collect quant Quantify Protein (BCA Assay) collect->quant wb Analyze by Western Blot (GAPDH & EGFR) collect->wb table table quant->table Quantitative Data Table qual_data qual_data wb->qual_data Qualitative Western Blot Image

Caption: Workflow for comparing protein extraction efficiency.

Data Presentation: Summarizing Results

Quantitative results from the protein assay should be compiled into a clear, concise table. This allows for a direct comparison of the total protein yield obtained from each lysis buffer.

Table 1: Comparison of Total Protein Yield

Lysis Buffer Replicate 1 (µg/µL) Replicate 2 (µg/µL) Replicate 3 (µg/µL) Average Yield (µg/µL) Standard Deviation
Kit A (Decanoyl N-methylglucamide) 4.1 4.3 4.2 4.2 0.10
RIPA Buffer 3.5 3.6 3.4 3.5 0.10

| Kit B | 3.8 | 3.9 | 3.8 | 3.8 | 0.06 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results

  • Quantitative Analysis: The average protein yield provides a primary measure of extraction efficiency. In the hypothetical data above, "Kit A" with Decanoyl N-methylglucamide shows the highest total protein yield, suggesting superior overall cell lysis and protein solubilization compared to the other buffers.

  • Qualitative Analysis: The Western blot provides crucial context.

    • GAPDH (Cytosolic): The band intensity for this protein should be relatively consistent across all lysates if the initial cell numbers were equal. It serves as a loading control.

    • EGFR (Membrane): The intensity of the membrane protein band is particularly important. A stronger band for EGFR in the lysate from Kit A would indicate that its detergent composition (featuring Decanoyl N-methylglucamide) is more effective at solubilizing membrane-bound proteins than the other buffers.

By combining quantitative yield data with a qualitative assessment of key protein markers, researchers can make an informed, data-driven decision on the most effective extraction kit for their specific cell type and proteins of interest. This systematic approach ensures that downstream applications, from enzymatic assays to mass spectrometry, are built upon a foundation of high-quality, efficiently extracted protein.

References

Evaluating the Purity of Membrane Fractions Obtained with MEGA-10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of high-purity membrane fractions is a critical step for the functional and structural analysis of membrane proteins, which represent a majority of current drug targets. The choice of detergent is paramount in this process, directly impacting the yield, purity, and integrity of the extracted proteins. This guide provides an objective comparison of the performance of MEGA-10 with other commonly used detergents for obtaining pure membrane fractions, supported by experimental data and detailed protocols.

Performance Comparison of Detergents for Membrane Protein Extraction

The efficacy of a detergent is determined by its ability to solubilize membrane proteins while minimizing contamination from other cellular compartments. A study comparing the extraction of membrane proteins from various tissue sources using different detergent compositions provides valuable insights into their relative performance. The data below summarizes the quantitative analysis of protein spots identified by two-dimensional gel electrophoresis (2-DE).

Detergent CompositionAverage Number of Protein Spots DetectedFold Increase in Spot Density (Compared to CHAPS alone)Fold Increase in Spot Volume (Compared to CHAPS alone)Reference
4% CHAPS (Control)BaselineBaselineBaseline[1]
3% CHAPS + 1% this compoundIncreased2.2 ± 0.1Not Reported[1]
3% CHAPS + 1% LPCIncreasedNot ReportedNot Reported[1]
3% CHAPS + 0.5% LPC + 0.5% this compoundAdditive Increase2.6 ± 0.66.4 ± 0.4[1]

LPC: 1-lauroyl lysophosphatidylcholine

Key Findings:

  • The addition of this compound to the standard CHAPS-based extraction buffer resulted in a significant increase in the density of detected protein spots, indicating a more efficient extraction of a broader range of membrane proteins.[1]

  • A combination of CHAPS, LPC, and this compound demonstrated an additive effect, leading to the highest increase in both the number and volume of protein spots.[1] This suggests that a mixed-micelle approach can be highly effective for comprehensive membrane proteome analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. The following are key protocols for membrane fractionation and purity assessment.

Protocol 1: Membrane Protein Extraction using a Detergent-Based Method

This protocol outlines the general steps for extracting membrane proteins from cultured cells.

Materials:

  • Cell scrapers

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (specific to the detergent being used, e.g., RIPA buffer for some applications) containing protease inhibitors

  • Detergent of choice (e.g., this compound, CHAPS, Triton X-100) at the desired concentration

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer containing the chosen detergent to the cell pellet. The optimal detergent concentration should be determined empirically, but a common starting point is 1-2% (w/v).

  • Homogenization: Gently scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. For tissues, mechanical homogenization may be required. Sonication can be used to aid in lysis, but should be optimized to avoid protein denaturation.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the insoluble material.

  • Fraction Collection: The supernatant contains the solubilized membrane and cytosolic proteins. This is the membrane fraction. The pellet contains nuclei and other insoluble cellular debris.

Protocol 2: Assessment of Membrane Fraction Purity by Western Blotting

Western blotting is a standard technique to verify the enrichment of membrane proteins and assess the level of contamination from other subcellular compartments.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus (e.g., semi-dry or wet transfer system)

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against marker proteins:

    • Plasma Membrane Marker: Na+/K+-ATPase

    • Cytosolic Marker: Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the membrane fraction using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from the total cell lysate and the membrane fraction onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Na+/K+-ATPase and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Expected Results: A pure membrane fraction will show a strong band for the Na+/K+-ATPase marker and a faint or absent band for the GAPDH marker, indicating successful enrichment of membrane proteins and minimal cytosolic contamination.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

G cluster_workflow Membrane Fractionation and Purity Assessment Workflow start Cultured Cells or Tissue lysis Cell Lysis with Detergent (e.g., this compound) start->lysis centrifugation High-Speed Centrifugation lysis->centrifugation supernatant Collect Supernatant (Membrane Fraction) centrifugation->supernatant pellet Discard Pellet (Insoluble Debris) centrifugation->pellet quantification Protein Quantification supernatant->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot analysis Purity Analysis (Marker Proteins) western_blot->analysis

Caption: Experimental workflow for membrane protein extraction and purity analysis.

A common application for purified membrane fractions is the study of signaling pathways initiated at the cell surface. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-characterized example.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Overview of the EGFR signaling cascade.

References

Decanoyl N-methylglucamide: A Performance Benchmark for Non-Ionic Detergents in Membrane Protein Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a non-ionic detergent is a critical step in the successful solubilization and stabilization of membrane proteins. This guide provides a comprehensive comparison of Decanoyl N-methylglucamide (MEGA-10) with other commonly used non-ionic detergents, supported by experimental data and detailed protocols to aid in the selection of the optimal detergent for specific research applications.

Non-ionic detergents are favored for their mild, non-denaturing properties, which are essential for preserving the native structure and function of delicate membrane proteins.[1] this compound, a non-ionic detergent, has been noted for its superior extraction effect on integral membrane proteins when compared to many conventional detergents. This guide delves into a quantitative comparison of this compound's performance against other widely used non-ionic detergents such as n-Dodecyl-β-D-maltoside (DDM), Triton X-100, and Octyl β-D-glucopyranoside (Octyl Glucoside).

Comparative Analysis of Physicochemical Properties

The efficacy of a detergent is largely determined by its physicochemical properties. The Critical Micelle Concentration (CMC), aggregation number, and micelle molecular weight are key parameters that influence a detergent's behavior in solution and its interaction with membrane proteins. A lower CMC indicates that less detergent is required to form micelles, which are essential for solubilizing membrane proteins. The aggregation number, or the number of detergent molecules in a micelle, and the micelle molecular weight provide insights into the size of the micelle, which can impact the stability and activity of the solubilized protein.

DetergentChemical NameMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation NumberMicelle Molecular Weight (kDa)
This compound Decanoyl N-methylglucamide349.46[2]6-7[3]~133[4]~46.5
DDM n-Dodecyl-β-D-maltoside510.62[5]0.17[5][6]80–150[4]65–70[4]
Triton X-100 Polyethylene glycol tert-octylphenyl ether~625 (average)[7]0.2-0.9[7]100–155[7]80[7]
Octyl Glucoside Octyl β-D-glucopyranoside292.37[8]20-258425[4]

Experimental Protocols

The following protocols provide a generalized framework for membrane protein solubilization and the determination of solubilization efficiency. It is important to note that optimal conditions may vary depending on the specific protein and membrane system.

Protocol 1: Membrane Protein Solubilization

This protocol outlines the general steps for extracting and solubilizing membrane proteins from cultured cells.

  • Cell Harvesting and Lysis:

    • Harvest cultured cells (e.g., 5 x 10^6 cells) by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with a suitable buffer, such as Cell Wash Solution.

    • Resuspend the cells in a permeabilization buffer and incubate for 10 minutes at 4°C to release cytosolic proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the cell membranes.[9]

  • Solubilization of Membrane Proteins:

    • Resuspend the membrane pellet in a solubilization buffer containing the desired non-ionic detergent (e.g., this compound, DDM, Triton X-100, or Octyl Glucoside) at a concentration above its CMC.

    • Incubate the suspension for 30 minutes at 4°C with constant mixing to allow for the solubilization of membrane proteins.[9]

    • Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.[10]

    • The supernatant contains the solubilized membrane proteins.

Protocol 2: Determination of Protein Solubilization Efficiency

This protocol describes a method to quantify the amount of protein solubilized by different detergents.

  • Sample Preparation:

    • Prepare membrane fractions from your source material (e.g., cultured cells or tissue).

    • Determine the total protein concentration of the membrane preparation before solubilization using a compatible protein assay.

  • Detergent Solubilization:

    • Aliquot the membrane preparation into separate tubes.

    • Add different non-ionic detergents at a concentration of 2% (w/v) to each tube.

    • Incubate on ice for 1 hour with gentle agitation.

  • Quantification of Solubilized Protein:

    • Centrifuge the samples at approximately 50,000 x g for 30 minutes at 4°C to pellet the unsolubilized material.[11]

    • Carefully collect the supernatant containing the solubilized proteins.

    • Determine the protein concentration in the supernatant using a protein assay compatible with the detergents used.

  • Calculation of Solubilization Efficiency:

    • Calculate the percentage of solubilized protein for each detergent using the following formula:

      • Solubilization Efficiency (%) = (Protein concentration in supernatant / Initial total protein concentration) x 100

Visualizing the Workflow and Detergent Properties

To better illustrate the experimental process and the relationships between key detergent properties, the following diagrams are provided.

ProteinSolubilizationWorkflow cluster_prep Cell Preparation cluster_solubilization Membrane Protein Solubilization cluster_analysis Analysis cell_harvest Harvest Cells cell_wash Wash Cells cell_harvest->cell_wash cell_lysis Permeabilize Cells cell_wash->cell_lysis add_detergent Add Non-ionic Detergent cell_lysis->add_detergent incubation Incubate at 4°C add_detergent->incubation centrifugation Centrifuge (100,000 x g) incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Discard Pellet (Insoluble Material) centrifugation->pellet downstream Downstream Applications supernatant->downstream

Caption: Workflow for membrane protein solubilization using non-ionic detergents.

DetergentProperties Detergent Non-ionic Detergent CMC Critical Micelle Concentration (CMC) Detergent->CMC determines Agg_Num Aggregation Number Detergent->Agg_Num determines Solubilization Protein Solubilization Efficiency CMC->Solubilization influences Micelle_Size Micelle Size Agg_Num->Micelle_Size determines Stability Protein Stability Micelle_Size->Stability affects Solubilization->Stability impacts

Caption: Key properties of non-ionic detergents and their relationships.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Decanoyl N-methylglucamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Decanoyl N-methylglucamide in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Identification and Personal Protective Equipment

Decanoyl N-methylglucamide is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] While it is not thought to cause significant skin irritation, good hygiene practices necessitate minimizing exposure.[1] The primary hazards are associated with its form as a combustible solid powder, which can form explosive dust mixtures in the air and may cause eye irritation.[1]

Recommended Personal Protective Equipment (PPE):

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or chemical goggles.[1]To prevent eye contact with the powder, which can cause irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[2]To prevent skin contact. Although not classified as a skin irritant, prolonged contact may cause dryness or cracking.[1]
Body Protection Laboratory coat or overalls. A PVC apron may be used when there is a risk of significant exposure.[1]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent is recommended, especially in cases of insufficient ventilation or when generating dust.[3]To prevent inhalation of the powder.
Quantitative Safety and Physical Data

The following table summarizes key quantitative data for Decanoyl N-methylglucamide.

Parameter Value Source
Molecular Weight 349.46 g/mol [3][4]
Melting Point 91 - 93 °C (195.8 - 199.4 °F)[4]
Oregon Permissible Exposure Limit (PEL) - Total Dust 10 mg/m³[1]
Oregon Permissible Exposure Limit (PEL) - Respirable Fraction 5 mg/m³[1]

Note: The provided PELs are for "Particulates Not Otherwise Regulated (PNOR)" and should be applied in the absence of a specific substance PEL.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

General Handling Protocol

This protocol outlines the step-by-step procedure for the safe handling of Decanoyl N-methylglucamide in a laboratory setting.

  • Preparation and Precaution:

    • Ensure the work area is clean and well-ventilated.[2][5]

    • Confirm that an eye wash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

    • Review the Safety Data Sheet (SDS) before beginning work.

  • Handling the Compound:

    • Handle the solid powder in a manner that avoids dust generation.[1][4] Use of a fume hood is recommended.

    • Weigh the necessary amount of the compound carefully.

    • When preparing solutions, add the powder to the solvent slowly to prevent splashing.

    • Keep containers securely sealed when not in use.[1]

  • Post-Handling Procedures:

    • Clean the work area thoroughly after use.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin with soap and water after handling.[2][5]

Spill and Emergency Procedures

Minor Spills:

  • Remove all sources of ignition.[1]

  • Clean up spills immediately.[1]

  • Use dry clean-up procedures; avoid sweeping that creates dust.[1]

  • Collect the spilled material in a suitable, labeled container for disposal.[1]

Major Spills:

  • Alert personnel in the area and evacuate if necessary.[1]

  • Contact emergency responders and inform them of the location and nature of the hazard.[1]

  • Only trained personnel with appropriate PPE, including breathing apparatus, should attempt to clean up a major spill.[5]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[1] Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area with soap and running water.[2][5]

  • Inhalation: Move the individual to fresh air.[2][5] If irritation or discomfort continues, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Call a poison center or doctor if you feel unwell.[2][5]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Unused Material: If uncontaminated, consider recycling options where possible.[1]

  • Contaminated Waste: Place contaminated materials (e.g., used gloves, paper towels) and spilled substance into a clearly labeled, sealed container.

  • Consult with your institution's environmental health and safety (EHS) office or a licensed waste management authority for proper disposal procedures.[1]

  • Do NOT allow the chemical or its washings to enter drains or waterways.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling Decanoyl N-methylglucamide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_weigh Weigh Compound (Avoid Dust) prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution cleanup_area Clean Work Area handle_solution->cleanup_area Experiment Complete cleanup_ppe Remove & Dispose of PPE cleanup_area->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash dispose_waste Collect & Label Waste cleanup_wash->dispose_waste Segregate Waste dispose_contact Consult EHS for Disposal dispose_waste->dispose_contact

Caption: Workflow for Safe Handling of Decanoyl N-methylglucamide.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.